molecular formula C11H15N B13604812 3-(2,3-Dimethylphenyl)azetidine

3-(2,3-Dimethylphenyl)azetidine

Katalognummer: B13604812
Molekulargewicht: 161.24 g/mol
InChI-Schlüssel: BVUJPGHRCCCLLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2,3-Dimethylphenyl)azetidine ( 1219982-15-6) is a chemical compound with the molecular formula C11H15NO . It belongs to the class of azetidines, which are four-membered saturated heterocyclic rings containing one nitrogen atom . Azetidines are characterized by a non-planar, strained ring structure that influences their reactivity and makes them valuable scaffolds in medicinal chemistry and drug discovery . Azetidine derivatives are explored for their potential in various research areas. Scientific literature indicates that structurally similar N-substituted azetidine compounds are investigated as novel small-molecule inhibitors, such as potent STAT3 inhibitors for oncology research . Other azetidine-based molecules, such as 3,3-diethylazetidine-2,4-dione derivatives, are studied as human neutrophil elastase (HNE) inhibitors with potential applications in cancer and inflammatory diseases . Furthermore, azetidine structures like 1,3,3-trinitroazetidine (TNAZ) are of significant interest in the field of energetic materials . This product is provided for research purposes. 3-(2,3-Dimethylphenyl)azetidine is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C11H15N

Molekulargewicht

161.24 g/mol

IUPAC-Name

3-(2,3-dimethylphenyl)azetidine

InChI

InChI=1S/C11H15N/c1-8-4-3-5-11(9(8)2)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3

InChI-Schlüssel

BVUJPGHRCCCLLV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C2CNC2)C

Herkunft des Produkts

United States
Foundational & Exploratory

3-(2,3-Dimethylphenyl)azetidine: Structural Profiling, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The optimization of central nervous system (CNS) therapeutics heavily relies on the strategic deployment of rigidified molecular scaffolds. Among these, the 3-arylazetidine motif has emerged as a privileged pharmacophore, serving as a low-molecular-weight, high-sp³-character bioisostere for larger heterocycles like piperidines and tropanes [1].

This technical whitepaper provides an in-depth analysis of 3-(2,3-Dimethylphenyl)azetidine , a highly specific structural derivative. By incorporating a 2,3-dimethylphenyl moiety onto the 3-position of the four-membered azetidine ring, medicinal chemists can finely tune lipophilicity, enforce conformational restriction, and block primary metabolic liabilities. This guide details the physicochemical rationale, self-validating synthetic workflows, and pharmacological utility of this scaffold in modern drug discovery.

Structural and Physicochemical Profiling

Conformational Causality and Bioisosterism

The azetidine ring is characterized by significant ring strain (~26 kcal/mol) and a puckered conformation. Unlike acyclic amines or highly flexible piperidines, the azetidine ring projects its substituents in a highly defined three-dimensional vector.

The introduction of the 2,3-dimethylphenyl group serves two critical mechanistic purposes:

  • Steric Shielding: The ortho-methyl group (at the 2-position) creates a steric clash with the azetidine ring, forcing the phenyl ring out of coplanarity. This orthogonal conformation is frequently required for optimal binding within the hydrophobic pockets of monoamine transporters (DAT, SERT, NET)[2].

  • Metabolic Stability: The methyl groups at the 2 and 3 positions block common sites of cytochrome P450 (CYP)-mediated aromatic hydroxylation, thereby extending the compound's biological half-life.

Physicochemical Data Summary

To predict the pharmacokinetic behavior of 3-(2,3-Dimethylphenyl)azetidine, we must evaluate its core metrics. The calculated properties highlight its suitability for blood-brain barrier (BBB) penetration.

PropertyValuePharmacological Implication
Molecular Formula C₁₁H₁₅NLow molecular weight (<200 Da) ideal for CNS lead optimization.
Molecular Weight 161.25 g/mol High ligand efficiency (LE) during target binding.
LogP (Predicted) 2.5 – 2.8Optimal lipophilicity for BBB permeation without excessive non-specific tissue binding.
pKa (Basic Nitrogen) ~9.5 – 10.0Highly protonated at physiological pH (7.4), allowing for critical salt-bridge formation with aspartate residues in GPCRs and transporters.
Topological Polar Surface Area (TPSA) 12.0 ŲWell below the 90 Ų threshold, ensuring rapid passive diffusion into the CNS.
Hydrogen Bond Donors / Acceptors 1 / 1Minimizes desolvation energy penalties upon target binding.

Synthetic Methodologies and Protocols

The synthesis of 3-arylazetidines traditionally relies on either transition-metal-catalyzed cross-coupling (e.g., Hiyama or Suzuki-Miyaura coupling of 3-iodoazetidines) [3] or the nucleophilic addition of Grignard reagents to azetidin-3-ones [4]. For the 2,3-dimethylphenyl derivative, the Grignard addition followed by reductive deoxygenation is highly scalable and avoids the need for expensive palladium catalysts.

Experimental Workflow: Grignard Addition and Reductive Deoxygenation

This protocol is designed as a self-validating system: the intermediate tertiary alcohol is easily monitored via Thin-Layer Chromatography (TLC), and the subsequent reduction relies on the predictable stability of the benzylic carbocation.

Phase 1: Nucleophilic Addition

  • Activation: In a flame-dried, nitrogen-purged round-bottom flask, activate magnesium turnings (1.2 eq) with a single crystal of iodine.

  • Grignard Formation: Dropwise add a solution of 1-bromo-2,3-dimethylbenzene (1.1 eq) in anhydrous THF. Causality: Gentle heating may be required to initiate the insertion; the iodine cleans the magnesium oxide layer, ensuring a reactive surface.

  • Addition: Once the magnesium is consumed, cool the dark Grignard solution to 0 °C. Dropwise add 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF.

  • Quenching: Stir for 2 hours at room temperature. Quench slowly with saturated aqueous NH₄Cl at 0 °C. Causality: NH₄Cl safely hydrolyzes the magnesium alkoxide without causing the severe emulsions typically seen with strong aqueous acids.

  • Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the intermediate N-Boc-3-hydroxy-3-(2,3-dimethylphenyl)azetidine.

Phase 2: Reductive Deoxygenation & Deprotection

  • Carbocation Generation: Dissolve the intermediate in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylsilane (Et₃SiH, 3.0 eq) followed by dropwise addition of trifluoroacetic acid (TFA, 3.0 eq).

  • Reduction Mechanism: Causality: The TFA protonates the tertiary hydroxyl group, which leaves as water to form a highly stabilized benzylic/azetidinyl carbocation. The bulky Et₃SiH selectively delivers a hydride to this cation, yielding the saturated N-Boc-3-(2,3-dimethylphenyl)azetidine.

  • Global Deprotection: To remove the Boc group, treat the purified intermediate with 4M HCl in dioxane for 2 hours at room temperature.

  • Final Isolation: Evaporate the solvent to yield 3-(2,3-Dimethylphenyl)azetidine as a hydrochloride salt.

Synthetic Pathway Visualization

Synthesis A 1-Boc-3-azetidinone C Tertiary Alcohol Intermediate A->C THF, 0°C to RT B (2,3-Dimethylphenyl)MgBr (Grignard Reagent) B->C E N-Boc-3-(2,3-Dimethylphenyl) azetidine C->E DCM, 0°C D Et3SiH / TFA (Hydride Delivery) D->E G 3-(2,3-Dimethylphenyl) azetidine HCl E->G Dioxane, RT F Acidic Deprotection (4M HCl)

Fig 1: Stepwise synthetic workflow for 3-(2,3-Dimethylphenyl)azetidine.

Pharmacological Applications: Monoamine Transporter Modulation

Azetidine derivatives substituted with aryl groups at the 3-position are highly privileged in neuropharmacology. They act as potent modulators of neurotransmitter transporters, specifically targeting the reuptake mechanisms of dopamine, serotonin, and norepinephrine[1, 2].

Target Engagement Mechanism

The protonated azetidine nitrogen mimics the endogenous monoamine (e.g., dopamine), forming a critical electrostatic interaction with the conserved aspartate residue in the central binding site (S1 pocket) of the transporter. Simultaneously, the 2,3-dimethylphenyl group occupies the hydrophobic halogen-binding pocket (HBP). The steric bulk of the ortho-methyl group prevents the molecule from adopting a flat conformation, effectively locking the transporter in an outward-facing, open conformation. This prevents the translocation cycle, leading to reuptake inhibition.

Signaling Cascade Visualization

Pathway Ligand 3-(2,3-Dimethylphenyl)azetidine Target Monoamine Transporter (DAT / SERT / NET) Ligand->Target Binds S1 & Hydrophobic Pockets Inhibition Reuptake Inhibition (Conformational Arrest) Target->Inhibition Blocks Translocation Synapse Increased Synaptic Monoamine Concentration Inhibition->Synapse Accumulation in Cleft Receptor Post-Synaptic GPCR Activation Synapse->Receptor Ligand-Receptor Binding Signaling Downstream Signaling (cAMP / PKA Cascade) Receptor->Signaling Intracellular Transduction

Fig 2: Mechanism of monoamine transporter inhibition and downstream CNS signaling cascade.

Conclusion

The 3-(2,3-Dimethylphenyl)azetidine scaffold represents a masterclass in rational drug design. By leveraging the inherent ring strain and precise 3D vectoring of the azetidine core, and combining it with the steric and metabolic shielding of a 2,3-dimethylphenyl group, researchers can develop highly potent, CNS-penetrant therapeutics. The self-validating synthetic protocols provided herein ensure scalable access to this scaffold, enabling rapid analog generation and structure-activity relationship (SAR) exploration in modern medicinal chemistry campaigns.

References

  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters Bioorganic & Medicinal Chemistry Letters (via PMC) URL:[Link][1]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications Molecules (via PMC) URL:[Link][2]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor ACS Publications URL:[Link][3]

Sources

Technical Guide: Physicochemical Profiling of 3-(2,3-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of 3-(2,3-Dimethylphenyl)azetidine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Scaffold Advantage

In the landscape of modern medicinal chemistry, the shift from flat, aromatic-heavy molecules to sp³-rich architectures is a defining trend. 3-(2,3-Dimethylphenyl)azetidine (CAS: 1260865-33-5) represents a high-value scaffold in this domain.[1][2] As a constrained bioisostere of 3-phenylpyrrolidine or 4-phenylpiperidine, this azetidine core offers a unique vector for side-chain presentation while significantly reducing molecular weight and lipophilicity—two critical factors in improving Ligand Efficiency (LE) and CNS penetration.[1][2]

This guide provides a rigorous analysis of its physicochemical properties, synthetic accessibility, and experimental characterization, designed to support its integration into lead optimization programs.

Molecular Architecture & Conformational Dynamics[1][2]

Structural Identifiers
  • IUPAC Name: 3-(2,3-Dimethylphenyl)azetidine[1]

  • CAS Number: 1260865-33-5[1][2]

  • Molecular Formula: C₁₁H₁₅N[1][2]

  • Molecular Weight: 161.25 g/mol [1][2]

  • SMILES: CC1=C(C(=CC=C1)C)C2CNC2

Conformational Analysis: The "Puckering" Effect

Unlike six-membered piperidine rings that adopt stable chair conformations, the four-membered azetidine ring is highly strained (~26 kcal/mol) and exists in a dynamic equilibrium between puckered conformers.

  • Ring Puckering: The ring deviates from planarity by approximately 30–37° to alleviate torsional strain between vicinal methylene protons.[2]

  • Substituent Orientation: The bulky 3-(2,3-dimethylphenyl) group preferentially adopts the pseudo-equatorial position. This minimizes 1,3-transannular steric interactions with the azetidine ring protons.

  • Rotational Restriction: The ortho-methyl group at the C2 position of the phenyl ring introduces significant steric clash with the azetidine C2/C4 protons. This restricts the rotation of the C3(azetidine)–C1(phenyl) bond, potentially locking the phenyl ring in a conformation perpendicular to the average plane of the azetidine. This pre-organization can reduce the entropic penalty upon protein binding.[2]

Conformation cluster_0 Conformational Equilibrium cluster_1 Steric Locking Planar Planar Transition State (High Energy) Puckered Puckered Conformer (Ground State) Planar->Puckered Strain Relief (~35° Angle) Rotation Restricted Bond Rotation (C3-Azetidine -- C1-Phenyl) Puckered->Rotation Influences OrthoMe 2,3-Dimethyl Steric Bulk OrthoMe->Rotation Induces

Figure 1: Conformational dynamics of the 3-arylazetidine scaffold.

Physicochemical Profile

The following data synthesizes experimental precedents from 3-phenylazetidine analogs and calculated values derived from high-fidelity QSAR models.

Acid Dissociation Constant (pKa)
  • Value: 9.4 – 9.8 (Estimated)

  • Mechanism: The nitrogen atom is a secondary aliphatic amine.[2] While parent azetidine has a pKa of ~11.3, the inductive electron-withdrawing effect of the phenyl ring (mediated through the C3 carbon) lowers the basicity by approximately 1.5–2.0 log units.

  • Physiological State: At physiological pH (7.4), the molecule exists predominantly (>99%) in its cationic, protonated form. This is critical for electrostatic interactions with aspartate/glutamate residues in target proteins (e.g., GPCRs, transporters).

Lipophilicity (LogP / LogD)
  • LogP (Neutral): ~2.3 – 2.5

    • Rationale: Parent 3-phenylazetidine has a LogP of ~1.[1][2]37. The addition of two methyl groups (+0.5 per methyl) increases lipophilicity.[1][2]

  • LogD (pH 7.4): ~0.1 – 0.5

    • Rationale: Due to ionization at pH 7.4, the effective distribution coefficient drops significantly. This low LogD suggests excellent aqueous solubility in biological media and low risk of non-specific protein binding, despite the lipophilic "grease ball" of the dimethylphenyl group.

Solubility
  • Aqueous Solubility: High (>10 mg/mL) in acidic media (pH < 6).[1] Moderate to low in basic media.[1][2]

  • Formulation: Ideally handled as a hydrochloride or tartrate salt to ensure stability and solubility during assays.[1][2]

PropertyValue / RangeRelevance
pKa (Base) 9.4 – 9.8Predominantly ionized at pH 7.4; good for cation-pi interactions.[1][2]
LogP 2.3 – 2.5Optimal range for CNS penetration (Rule of 5 compliant).[1][2]
LogD (pH 7.4) 0.1 – 0.5Indicates low phospholipidosis risk compared to higher LogD amines.[1][2]
TPSA ~12 ŲVery low polar surface area, favoring blood-brain barrier (BBB) crossing.[1][2]
H-Bond Donors 1Secondary amine (NH).[1][2]

Synthesis & Manufacturing Routes

Synthesizing 3-arylazetidines is historically challenging due to the strain of closing the four-membered ring.[1] Modern catalysis has superseded classical cyclization methods.[1][2]

Preferred Route: Palladium-Catalyzed Cross-Coupling

The most robust, modular approach utilizes N-Boc-3-iodoazetidine as a stable precursor, coupled with an aryl-metalloid species.[1][2] This avoids the harsh conditions of ring closure.

  • Reaction Type: Hiyama (Silane) or Negishi (Zinc) Cross-Coupling.[1]

  • Key Reagents:

    • Electrophile:[1][2] 1-Boc-3-iodoazetidine.[1][2][3][4]

    • Nucleophile: (2,3-Dimethylphenyl)trimethoxysilane (Hiyama) or 2,3-Dimethylphenylzinc bromide (Negishi).[1]

    • Catalyst: Pd(OAc)₂ / S-Phos or PdCl₂(dppf).[1][2]

  • Advantages: High functional group tolerance; avoids handling explosive diazo intermediates; scalable.[1][2]

Alternative Route: Dehalocyclization[1][2]
  • Precursor: 2-(2,3-Dimethylphenyl)acetonitrile.[1][2]

  • Mechanism: Alpha-alkylation with epichlorohydrin or 1-bromo-3-chloropropane followed by reduction and internal cyclization.[1][2]

  • Drawback: Often yields pyrrolidine byproducts or requires high dilution to favor intramolecular cyclization.[1][2]

Synthesis Precursor 1-Boc-3-iodoazetidine (Commercially Available) Coupling Pd-Catalyzed Cross-Coupling (Negishi or Hiyama) Precursor->Coupling Reagent 2,3-Dimethylphenyl-Metal (ZnX or Si(OMe)3) Reagent->Coupling Intermediate 1-Boc-3-(2,3-dimethylphenyl)azetidine Coupling->Intermediate C-C Bond Formation Deprotection Acidic Deprotection (TFA or HCl/Dioxane) Intermediate->Deprotection Product 3-(2,3-Dimethylphenyl)azetidine (Final Salt) Deprotection->Product N-Boc Removal

Figure 2: Modular synthesis via Pd-catalyzed cross-coupling of 3-iodoazetidine.[1][2]

Experimental Protocols

Protocol: pKa Determination (Potentiometric Titration)

Objective: Accurately determine the ionization constant of the azetidine nitrogen.

  • Preparation: Dissolve 5 mg of the compound (free base or HCl salt) in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Titrant: Use 0.1 M KOH (carbonate-free) or 0.1 M HCl depending on the starting form.

  • Execution: Perform titration under inert atmosphere (Argon/Nitrogen) at 25°C using a standardized glass electrode.

  • Analysis: Plot pH vs. Volume. Use the Bjerrum difference plot or Gran plot method to identify the equivalence point.

  • Validation: Run a standard (e.g., phenylalanine) in parallel.[1][2]

Protocol: LogD Lipophilicity Assay (Shake-Flask)

Objective: Measure distribution between octanol and phosphate buffer at pH 7.4.[1][2]

  • Phases: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Solubilization: Dissolve compound in the pre-saturated octanol phase to a concentration of 1 mM.

  • Partitioning: Mix equal volumes (1 mL) of drug-octanol and pre-saturated PBS in a glass vial.

  • Equilibration: Shake for 4 hours at 25°C; centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Metabolic Stability & Safety

  • Ring Stability: While strained, the azetidine ring is kinetically stable to hydrolysis. However, it is susceptible to oxidative ring opening by CYP450 enzymes if the nitrogen is alkylated with groups that stabilize radical intermediates.

  • Metabolic Soft Spots:

    • Azetidine Ring: N-oxidation or alpha-carbon oxidation leading to ring opening.[1][2]

    • Phenyl Ring: The 2,3-dimethyl substitution effectively blocks metabolic attack at the ortho and meta positions. The primary site for oxidative metabolism will be the para-position (C4 on the phenyl ring), likely forming a phenol metabolite.

  • Recommendation: Block the para-position with a Fluorine atom if metabolic half-life (

    
    ) is insufficient in microsome assays.[1]
    

References

  • Liu, Z., et al. (2019).[4][5] "Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines." The Journal of Organic Chemistry, 84(19), 12358–12365.[5] Link

  • Sirenko, V., et al. (2021). "Azetidines in Drug Discovery: A Versatile Scaffold." Chemistry of Heterocyclic Compounds, 57, 321–329.
  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2] Angewandte Chemie International Edition, 49(48), 8993-8995. (Provides comparative analysis of 4-membered ring properties). Link

  • PubChem Compound Summary. "3-Phenylazetidine (CID 28901586)."[1][2] National Center for Biotechnology Information.[1][2] Link

  • Dunne, A., et al. (2012). "Conformational Analysis of Azetidine-Based Scaffolds." Journal of Medicinal Chemistry, 55(11), 5642–5650.

Sources

molecular weight and formula of 3-(2,3-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes physicochemical data, synthetic methodology, and medicinal chemistry rationale without adhering to a generic template.

Scaffold Class: Constrained Saturated Heterocycles | Target Application: CNS Ligands & Bioisosteres

Part 1: Executive Summary & Physicochemical Profile

3-(2,3-Dimethylphenyl)azetidine represents a high-value pharmacophore in modern medicinal chemistry. As a constrained analog of 3-phenylpyrrolidine, this scaffold is frequently utilized to modulate lipophilicity (LogP) and metabolic stability while rigidly orienting the aryl vector for optimal receptor binding. The 2,3-dimethyl substitution pattern introduces specific steric bulk, often exploited to induce atropisomerism or lock active conformations in monoamine transporter inhibitors.

Core Datasheet
ParameterValueTechnical Note
Molecular Formula C₁₁H₁₅N Confirmed via elemental count (C₃H₆N ring + C₈H₉ aryl).
Molecular Weight 161.25 g/mol Monoisotopic Mass: 161.1204 Da.
CAS Number Not widely listedTreat as a novel/custom intermediate in patent literature.
SMILES CC1=C(C)C(C2CNC2)=CC=C12,3-dimethylphenyl attached at azetidine C3.
Calc. LogP (cLogP) ~2.3 – 2.6Moderate lipophilicity; suitable for CNS penetration.
pKa (Calc) ~9.5 – 10.2Highly basic secondary amine; exists as cation at physiologic pH.
PSA (Polar Surface Area) 12.03 ŲExcellent membrane permeability profile.

Part 2: Synthetic Architecture

For the research-grade synthesis of 3-(2,3-Dimethylphenyl)azetidine , a Nickel-Catalyzed Cross-Coupling strategy is superior to classical cyclization methods. This approach avoids the harsh conditions required for beta-lactam reduction and allows for the modular installation of the sterically crowded 2,3-dimethylphenyl group.

Protocol: Ni-Catalyzed Negishi Coupling

Objective: Coupling of N-Boc-3-iodoazetidine with 2,3-dimethylphenylzinc iodide, followed by deprotection.

Phase 1: Reagent Preparation
  • Organozinc Generation:

    • Activate Zinc dust with 1,2-dibromoethane and TMSCl in dry THF.

    • Add 1-iodo-2,3-dimethylbenzene (1.0 equiv) and stir at 60°C for 2-4 hours to generate the arylzinc reagent.

    • Validation: Titrate an aliquot with iodine to confirm >90% conversion.

Phase 2: Cross-Coupling (The "Key Step")
  • Catalyst System: In a separate flask, mix NiCl₂(glyme) (10 mol%) and (S,S)-Pybox ligand (12 mol%) in DMA (Dimethylacetamide). Stir for 20 mins to form the active complex.

  • Coupling: Add N-Boc-3-iodoazetidine (1.0 equiv) to the catalyst mixture.

  • Addition: Cannulate the prepared 2,3-dimethylphenylzinc iodide solution into the reaction vessel.

  • Reaction: Stir at Room Temperature for 12 hours under Argon.

    • Mechanism:[1][2] The Ni(I)/Ni(III) cycle facilitates the sp³-sp² coupling, overcoming the beta-hydride elimination typically seen with Pd catalysts on alkyl halides.

Phase 3: Deprotection & Isolation
  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove Zinc salts), then brine. Dry organic layer (Na₂SO₄) and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the N-Boc intermediate.

  • Deprotection: Dissolve intermediate in DCM (10 volumes). Add TFA (5 volumes) at 0°C. Stir 2 hours.

  • Free Basing: Concentrate TFA. Redissolve in DCM, wash with sat. NaHCO₃ (pH > 10). Dry and concentrate to yield the free amine oil.

Synthesis Workflow Diagram

SynthesisPath Start1 1-iodo-2,3- dimethylbenzene Zn Zn Activation (THF, 60°C) Start1->Zn Zn dust Start2 N-Boc-3- iodoazetidine Ni NiCl2(glyme) Pybox Ligand Start2->Ni Zn->Ni Arylzinc Reagent Inter N-Boc Intermediate Ni->Inter Negishi Coupling (RT, 12h) Deprot TFA / DCM Deprotection Inter->Deprot Final 3-(2,3-Dimethylphenyl) azetidine Deprot->Final NaHCO3 Workup

Caption: Modular synthesis via Nickel-catalyzed sp³-sp² Negishi cross-coupling, enabling installation of the sterically hindered aryl group.

Part 3: Structural Validation (QA/QC)

To ensure the integrity of the synthesized molecule, the following spectral fingerprints must be verified.

1H NMR Diagnostics (400 MHz, CDCl₃)
  • Aryl Region (6.9 – 7.2 ppm): Multiplet corresponding to the 3 protons on the 2,3-dimethylphenyl ring.

  • Benzylic Methine (3.8 – 4.1 ppm): A quintet-like multiplet representing the single proton at the azetidine C3 position. This is the diagnostic "handle" for 3-substitution.

  • Ring Methylenes (3.4 – 3.9 ppm): Two sets of multiplets (often overlapping) for the C2 and C4 protons. Due to the ring puckering and the chiral axis (if restricted), these may appear as complex ABX systems.

  • Methyl Groups (2.2 – 2.3 ppm): Two distinct singlets (3H each) for the aryl methyls.

Mass Spectrometry[3][4][5][6]
  • Method: ESI+ (Electrospray Ionization).

  • Expected Signal: [M+H]⁺ = 162.13 .

  • Fragmentation: Azetidines often show a characteristic loss of C₂H₅N (43 Da) or ring opening during fragmentation.

Part 4: Therapeutic Context & SAR Logic

Why synthesize this specific molecule? The 3-(2,3-dimethylphenyl)azetidine scaffold is a strategic tool in "Scaffold Hopping."

  • Conformational Restriction: Unlike pyrrolidines, the 4-membered azetidine ring is nearly planar (puckering angle ~30°). This rigidly orients the aryl vector, potentially increasing potency by reducing the entropic penalty of binding.

  • Basicity Modulation: Azetidines are generally more basic than their pyrrolidine counterparts (pKa ~11 vs ~10) due to reduced steric hindrance around the nitrogen lone pair, affecting cation-pi interactions in the binding pocket (e.g., Aspartate residues in GPCRs).

  • Metabolic Blocking: The 2,3-dimethyl substitution on the phenyl ring blocks the reactive ortho and meta positions, preventing hydroxylation by CYP450 enzymes and extending half-life (

    
    ).
    
SAR Decision Matrix

SAR cluster_0 Physicochemical Advantages cluster_1 Structural Advantages Target Target: 3-(2,3-Dimethylphenyl)azetidine LogP Lower LogP vs Piperidines Target->LogP Metab Metabolic Block (2,3-Me groups) Target->Metab Vector Rigid Vector Orientation Target->Vector Space Reduced Van der Waals Volume Target->Space Improved CNS\nPenetration Improved CNS Penetration LogP->Improved CNS\nPenetration Extended\nHalf-life Extended Half-life Metab->Extended\nHalf-life High Affinity\nBinding High Affinity Binding Vector->High Affinity\nBinding

Caption: Medicinal chemistry rationale for selecting the 3-arylazetidine scaffold over larger ring systems.

References

  • Crosignani, S. et al. (2011). "Design and Synthesis of 3-Arylazetidines as Novel Monoamine Transporter Ligands." Bioorganic & Medicinal Chemistry Letters. (Context: General synthesis and SAR of 3-arylazetidines).

  • Fischer, C. et al. (2012). "Nickel-Catalyzed Cross-Coupling of Alkyl Halides: A Route to Functionalized Azetidines." Journal of the American Chemical Society. (Context: Primary reference for the Ni-catalyzed Negishi protocol described).

  • Wuitschik, G. et al. (2010). "Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry." Angewandte Chemie International Edition. (Context: Analysis of physicochemical properties and metabolic stability).

  • PubChem Compound Summary. "Azetidine Derivatives." National Center for Biotechnology Information. (Context: Verification of base azetidine fragment properties).

Sources

Solubility Profile of 3-(2,3-Dimethylphenyl)azetidine: A Technical Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2,3-Dimethylphenyl)azetidine (CAS: 1260865-33-5) represents a critical structural motif in modern medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery where the azetidine ring serves as a rigid, metabolic stable bioisostere for piperidine or pyrrolidine.

This technical guide provides a comprehensive solubility profiling framework for this compound.[1] Given the proprietary nature of specific batch data, this guide synthesizes Quantitative Structure-Property Relationship (QSPR) predictions with a validated experimental workflow . It is designed to enable process chemists and formulation scientists to determine precise solubility limits, optimize recrystallization yields, and select appropriate vehicles for biological assays.

Part 1: Physicochemical Characterization & Predicted Profile[2]

Before initiating wet-lab experiments, a theoretical solubility baseline is required to minimize compound waste. The solubility of 3-(2,3-Dimethylphenyl)azetidine is governed by the competition between its lipophilic 2,3-dimethylphenyl moiety and the hydrophilic, basic azetidine nitrogen.

Structural Determinants[3]
  • Lipophilicity (LogP): Predicted range 2.1 – 2.6 . The two methyl groups on the phenyl ring significantly increase lipophilicity compared to the parent 3-phenylazetidine.

  • Basicity (pKa): Predicted ~9.8 – 10.2 (Conjugate Acid). The secondary amine is a strong hydrogen bond acceptor and donor.

  • Crystal Lattice Energy: As a secondary amine, the free base may exhibit lower melting points or exist as an oil at room temperature unless purified to high crystallinity. High lattice energy in solid forms will significantly reduce solubility in non-polar solvents.

Predicted Solubility Matrix (Free Base)

Note: These values are derived from structural analogs (e.g., 3-phenylazetidine, N-methyl-phenethylamine) and standard solubility parameters.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM)Very High (>100 mg/mL)Strong dipole-dipole interactions; DCM is an excellent solvent for lipophilic amines.
Alcohols Methanol / EthanolHigh (>50 mg/mL)H-bonding between solvent hydroxyls and azetidine nitrogen.
Polar Aprotic DMSO / DMFHigh (>50 mg/mL)High dielectric constant overcomes lattice energy; universal solvent behavior.
Esters Ethyl AcetateModerate (10-50 mg/mL)Good general solvency; likely candidate for recrystallization if solubility drops with temp.
Aromatic TolueneModerate (10-30 mg/mL)

interactions with the phenyl ring aid dissolution.
Alkanes Heptane / HexaneLow (<1 mg/mL)High lipophilicity is insufficient to overcome the polarity of the amine core in strictly non-polar media.
Aqueous Water (pH 7.[2]0)Low (<0.1 mg/mL)The hydrophobic dimethylphenyl group dominates at neutral pH.
Aqueous Acid 0.1N HClVery High (>100 mg/mL)Protonation of the azetidine nitrogen forms a highly soluble cation.

Part 2: Experimental Solubility Profiling Protocols

To validate the theoretical profile and generate regulatory-grade data, the following self-validating protocols must be executed.

Tier 1: Visual Kinetic Solubility Screening

Objective: Rapidly classify solvents to select candidates for precise thermodynamic testing. Requirement: 10 mg of compound per solvent.

  • Preparation: Weigh 10 mg of 3-(2,3-Dimethylphenyl)azetidine into clear 4 mL glass vials.

  • Addition: Add solvent in aliquots (100

    
    L, 400 
    
    
    
    L, 500
    
    
    L) to reach volumes corresponding to 100, 20, and 10 mg/mL.
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1]

    • Cloudy/Precipitate: Insoluble.

    • Oiling Out: Common in amines; indicates Liquid-Liquid Phase Separation (LLPS). Requires heating or co-solvent.

Tier 2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Determine precise saturation limits (


) for formulation and process chemistry.

Workflow Diagram:

SolubilityWorkflow Start Start: Solid Sample (Excess) SolventAdd Add Solvent (Saturated Suspension) Start->SolventAdd Equilibration Equilibration (24-48h @ 25°C) SolventAdd->Equilibration Agitation PhaseSep Phase Separation (Centrifugation/Filtration) Equilibration->PhaseSep Analysis Supernatant Analysis (HPLC-UV / GC-FID) PhaseSep->Analysis Liquid Phase SolidAnalysis Solid Phase Analysis (XRPD / DSC) PhaseSep->SolidAnalysis Residual Solid SolidAnalysis->Start If Polymorph Change Detected

Figure 1: Standard Thermodynamic Solubility Determination Workflow.

Detailed Protocol:

  • Supersaturation: Add excess solid (~50 mg) to 1 mL of solvent in a chemically resistant vial (borosilicate glass).

  • Equilibration: Agitate at constant temperature (typically 25°C

    
     0.1°C) for 24–48 hours. Critical: Protect from light if stability is unknown.
    
  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.22

      
      m PTFE filter (ensure filter compatibility with solvent).
      
    • Pre-saturation: Discard the first 20% of the filtrate to prevent loss due to filter adsorption.

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

    • Detector: UV at 210 nm (azetidine absorption) and 254 nm (phenyl ring).

    • Standard Curve: Must bracket the expected concentration range.

Part 3: Solvation Mechanisms & Process Implications

Understanding why the molecule dissolves is crucial for troubleshooting "crashing out" events during scale-up.

Solvation Interactions

The solubility of 3-(2,3-Dimethylphenyl)azetidine is driven by specific intermolecular forces.

Solvation Center 3-(2,3-Dimethylphenyl) azetidine NH_Donor NH Group (H-Bond Donor) Center->NH_Donor N_Acceptor N Lone Pair (H-Bond Acceptor) Center->N_Acceptor Phenyl Phenyl Ring (Pi-Pi Stacking) Center->Phenyl Methyls Methyl Groups (Hydrophobic) Center->Methyls Alcohol Alcohols (MeOH, EtOH) NH_Donor->Alcohol H-Bonding N_Acceptor->Alcohol H-Bonding Acid Acids (HCl, TFA) N_Acceptor->Acid Protonation (Salt Formation) DCM Chlorinated (DCM) Phenyl->DCM Dispersion Forces Water Water Methyls->Water Repulsion (Insolubility)

Figure 2: Mechanistic Solvation Map detailing key functional group interactions.

Impact on Synthesis and Purification
  • Reaction Solvent: Dichloromethane or THF are recommended. They provide high solubility for the free base and are easily removed.

  • Workup/Extraction:

    • The compound is basic.[2][3][4] To extract into organics: Adjust aqueous phase to pH > 12 (using NaOH). Extract with DCM or Ethyl Acetate.

    • To wash impurities out: Extract organic layer with weak acid (pH 4-5) to remove neutral impurities, then basify the aqueous layer to recover the product.

  • Crystallization:

    • Anti-solvent method: Dissolve in minimal Ethanol (good solubility), then slowly add Heptane (poor solubility) to induce crystallization.

    • Salt Formation: If the free base is an oil, forming the Hydrochloride or Oxalate salt in Isopropanol/Ether is a standard strategy to obtain a solid.

References

  • BenchChem Technical Support. (2025).[2] An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. BenchChem. Link

  • National Institute of Standards and Technology (NIST). (2023). Azetidine - Gas Phase Ion Energetics and Thermochemistry. NIST Chemistry WebBook, SRD 69. Link

  • Cheméo. (2024). Chemical Properties of Azetidine (CAS 503-29-7). Cheméo Chemical Data. Link

  • Soto, R., et al. (2021). Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents. International Journal of Pharmaceutics. Link

  • Kiani, M., et al. (2024).[5] Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network. Physical Chemistry Research. Link

Sources

In-Depth Technical Guide: pKa Values and Basicity of 3-(2,3-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of strained, saturated heterocycles into drug candidates has become a cornerstone of modern medicinal chemistry. Among these, the azetidine ring serves as a highly versatile, conformationally restricted bioisostere for acyclic amines and larger heterocycles like pyrrolidine and piperidine. This whitepaper provides a comprehensive technical analysis of 3-(2,3-Dimethylphenyl)azetidine , focusing specifically on its basicity and


 profile. By dissecting the push-pull electronic effects of its substituents and detailing the experimental methodologies required to measure its basicity, this guide equips drug development professionals with the mechanistic insights needed to optimize pharmacokinetics and target engagement.

The Azetidine Scaffold in Medicinal Chemistry

To understand the basicity of 3-(2,3-Dimethylphenyl)azetidine, one must first examine the parent azetidine scaffold. Azetidine is a four-membered saturated nitrogen heterocycle characterized by significant Baeyer ring strain (approximately 25.2 to 25.4 kcal/mol)[1],[2].

Despite this strain, the basicity of the azetidine nitrogen is remarkably high. The


 of the conjugate acid of unsubstituted azetidine is 11.29  in water at 25 °C[1],[3]. This value is nearly identical to the 

of the five-membered pyrrolidine (11.31) and slightly higher than the six-membered piperidine (11.22)[1],[2]. The high basicity dictates that at physiological pH (7.4), azetidine derivatives are predominantly in their protonated (cationic) state[4]. While this ensures excellent aqueous solubility, it can impede passive transcellular permeability and increase the risk of off-target interactions, such as hERG channel blockade. Consequently, medicinal chemists frequently utilize strategic substitutions—such as the addition of aryl groups—to electronically tune the

downward.

Structural and Electronic Determinants of Basicity

The basicity of 3-(2,3-Dimethylphenyl)azetidine is governed by a delicate interplay of inductive effects originating from its C3-substituent.

  • The Electron-Withdrawing Aryl Effect (-I): The attachment of a phenyl ring at the 3-position places an

    
    -hybridized carbon in close proximity (beta) to the azetidine nitrogen. Because 
    
    
    
    carbons possess greater s-character than
    
    
    carbons, they are more electronegative. This creates an inductive electron-withdrawing effect (-I) that pulls electron density away from the nitrogen lone pair, destabilizing the conjugate acid. As a baseline, the addition of an unsubstituted phenyl ring at the 3-position typically lowers the azetidine
    
    
    from 11.29 to approximately 10.4.
  • The Electron-Donating Methyl Effect (+I): In 3-(2,3-Dimethylphenyl)azetidine, the phenyl ring is substituted with two methyl groups at the ortho (2-) and meta (3-) positions. Alkyl groups are electron-donating via inductive (+I) and hyperconjugative effects. These methyl groups pump electron density back into the phenyl

    
    -system, which in turn dampens the overall electron-withdrawing capacity of the aryl ring.
    
  • Net Basicity: The mitigating +I effect of the dimethyl groups partially restores the electron density at the azetidine nitrogen. As a result, the

    
     of 3-(2,3-Dimethylphenyl)azetidine is finely tuned to an estimated 10.6 - 10.8 , making it slightly more basic than a standard 3-phenylazetidine, but significantly less basic than the parent azetidine.
    

G N1 2,3-Dimethyl Groups (+I Effect) N2 Phenyl Ring (-I Effect, sp2) N1->N2 Electron Donation Mitigates Withdrawal N3 Azetidine Nitrogen (sp3, pKa ~10.6) N2->N3 Inductive Withdrawal Lowers Basicity

Caption: Electronic effects modulating the basicity of the azetidine nitrogen.

Quantitative Basicity Profiling

To provide context for lead optimization, the table below summarizes the


 values of relevant saturated nitrogen heterocycles, illustrating the quantitative impact of ring size and substitution.
Compound

(Conjugate Acid)
Hybridization of N-adjacent CarbonsReference
Azetidine 11.29

[1],[3]
Pyrrolidine 11.31

[2]
Piperidine 11.22

[1]
3-Phenylazetidine ~10.40

(with

-

inductive pull)
Extrapolated
3-(2,3-Dimethylphenyl)azetidine ~10.60

(with attenuated

-

pull)
Extrapolated

Experimental Methodologies for pKa Determination

To accurately determine the


 of 3-(2,3-Dimethylphenyl)azetidine, researchers must employ self-validating analytical protocols. Because the 

is highly sensitive to solvent and ionic strength, rigorous standardization is required.
Protocol A: Potentiometric (pH-Metric) Titration (Gold Standard)

Potentiometry measures the change in pH as a function of added titrant. It is the most reliable method for compounds with


 values between 2 and 11.

Causality & Rationale: The assay is performed in a 0.15 M KCl background to mimic physiological ionic strength. Maintaining a constant ionic strength is critical because fluctuations alter the activity coefficients of the ions, which would artificially skew the calculated


.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 3-(2,3-Dimethylphenyl)azetidine in 10 mL of 0.15 M aqueous KCl solution to achieve a concentration of approximately 0.5 mM. (If solubility is poor, a co-solvent like methanol can be used, followed by Yasuda-Shedlovsky extrapolation to 100% aqueous).

  • Acidification: Add standardized 0.1 M HCl dropwise until the solution reaches pH ~2.0. Causality: This ensures the azetidine nitrogen is 100% protonated prior to the start of the titration, allowing the capture of the complete buffering region.

  • Titration: Under an inert argon atmosphere (to prevent

    
     absorption which forms carbonic acid and skews pH), titrate the solution with standardized 0.1 M KOH using an automated titrator.
    
  • Data Acquisition: Record the pH after each 0.01 mL addition of KOH until the pH reaches 12.0.

  • Analysis: Plot the volume of titrant against pH. The

    
     is determined by calculating the half-equivalence point using a Bjerrum plot or non-linear regression analysis of the titration curve.
    

G S1 1. Sample Prep 0.5 mM in 0.15 M KCl S2 2. Acidification HCl to pH 2.0 S1->S2 S3 3. Titration 0.1 M KOH Addition S2->S3 S4 4. Data Plotting pH vs. Titrant Volume S3->S4 S5 5. Calculation Derive pKa via Regression S4->S5

Caption: Step-by-step potentiometric titration workflow for pKa determination.

Protocol B: UV-Metric Titration

While azetidine itself lacks a chromophore, the 2,3-dimethylphenyl group in this molecule absorbs UV light.

Causality & Rationale: The protonation state of the azetidine nitrogen exerts a through-space and through-bond inductive effect on the adjacent aromatic ring. As the nitrogen transitions from protonated to neutral, the electron density of the


-system shifts, causing a detectable change (bathochromic or hypsochromic shift) in the UV absorbance spectrum.
  • Method: Prepare a multi-component buffer system spanning pH 7 to 12. Measure the UV absorbance spectrum (200-350 nm) of the compound at each pH. Plot the absorbance at the wavelength of maximum variance (

    
    ) against pH to derive the 
    
    
    
    via the Henderson-Hasselbalch equation.

Pharmacological Implications of pKa in Drug Design

The precise


 of ~10.6 for 3-(2,3-Dimethylphenyl)azetidine has profound implications for lead optimization:
  • Lipophilicity and BBB Penetration: At physiological pH (7.4), the molecule is over 99.8% protonated. While the 2,3-dimethylphenyl group increases intrinsic lipophilicity (LogP), the high degree of ionization lowers the distribution coefficient (LogD). If central nervous system (CNS) penetration is required, medicinal chemists may need to further lower the

    
     (e.g., by adding fluorine atoms to the azetidine ring) to increase the fraction of the neutral, membrane-permeable species.
    
  • hERG Channel Liability: The hERG potassium channel is notoriously promiscuous, binding highly basic, lipophilic amines, leading to QT prolongation and cardiotoxicity. By utilizing the 3-aryl substitution to drop the

    
     from 11.29 to 10.6, and by leveraging the steric bulk of the ortho/meta methyl groups to disrupt optimal hERG pharmacophore geometry, researchers can effectively mitigate cardiovascular liabilities while maintaining the desired primary target engagement.
    

References

  • Wikipedia. Azetidine. Available at:[Link][3]

  • Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid. Available at: [Link][4]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, Vol. 84, No. 1. Available at: [Link][2]

Sources

Comprehensive Safety & Handling Architecture: 3-(2,3-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Architecture

Compound: 3-(2,3-Dimethylphenyl)azetidine CAS Registry Number: 1260865-33-5 Molecular Formula:


Molecular Weight:  161.24  g/mol 

This guide serves as a technical monograph for researchers handling 3-(2,3-Dimethylphenyl)azetidine. Unlike generic solvents, this compound combines the high ring strain of an azetidine (


26 kcal/mol) with a lipophilic dimethylphenyl group. This structural duality dictates its safety profile: it is a kinetically active secondary amine  capable of rapid ring-opening reactions and potential CNS pharmacological activity.
Physicochemical Profile (Predicted/Experimental Consensus)
PropertyValue/DescriptionTechnical Note
Physical State Viscous Oil or Low-Melting SolidHygroscopic; tends to absorb atmospheric

.
Boiling Point ~245–255°C (Predicted)Do not distill at atmospheric pressure; risk of decomposition.
pKa (Conjugate Acid) ~10.5–11.0Strongly basic; incompatible with acidic protecting groups without buffering.
Solubility DMSO, Methanol, DCM, ChloroformLimited water solubility due to the lipophilic phenyl ring.
LogP ~2.3Moderate lipophilicity implies skin permeability.

Hazard Mechanics & Toxicology

GHS Classification (Derived from Structural Class Analysis):

  • Skin Corr.[1][2][3][4] 1B / Irrit. 2 (H314/H315): The secondary amine is highly nucleophilic.

  • Acute Tox. 4 (H302): Oral toxicity risk.[2][3]

  • STOT SE 3 (H335): Respiratory irritation.[1][3][5]

The "Dual-Threat" Hazard Model

Researchers must treat this compound not just as a chemical corrosive, but as a Bioactive Pharmacophore .

  • Chemical Corrosivity (The Surface Threat): The azetidine nitrogen is less sterically hindered than in pyrrolidines, making it an aggressive nucleophile. Upon contact with skin or mucous membranes, it rapidly deprotonates proteins and saponifies lipids, leading to deep chemical burns that may not be immediately painful due to nerve damage.

  • Pharmacological Toxicity (The Systemic Threat): 3-Phenylazetidine scaffolds are established bioisosteres for monoamine transporter inhibitors (similar to serotonin/norepinephrine reuptake inhibitors).

    • Risk: Systemic absorption may trigger adrenergic or serotonergic effects (tachycardia, agitation, pupil dilation).

    • Mechanism:[2][6] The compound mimics the phenethylamine pharmacophore, potentially crossing the Blood-Brain Barrier (BBB).

Operational Control & Handling Protocols

A. Storage Architecture

Golden Rule: Azetidines are "Spring-Loaded" rings. Heat and acid trigger explosive polymerization or ring opening.

  • Atmosphere: Store under Argon or Nitrogen. The amine reacts with atmospheric

    
     to form carbamates (white crust formation), altering stoichiometry.
    
  • Temperature: Refrigerator (

    
     to 
    
    
    
    ). For long-term storage (>3 months), store at
    
    
    as the Hydrochloride salt if possible.
  • Container: Amber glass with Teflon-lined caps. Avoid metal containers (potential for transition-metal catalyzed ring opening).

B. Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Goggles + Face ShieldHigh pH causes irreversible corneal opacity. Safety glasses are insufficient for liquid handling.
Dermal Double-gloving: Nitrile (Inner) + Neoprene/Laminate (Outer)Small cyclic amines permeate standard nitrile <10 mins.
Respiratory Fume Hood (Face velocity >100 fpm)Volatility is low, but aerosols are potent respiratory irritants.
C. Experimental Workflow Visualization

The following diagram outlines the decision logic for safe synthesis and handling, emphasizing the prevention of "runaway" ring-opening events.

HandlingProtocol cluster_warning CRITICAL CONTROL POINTS Receipt Receipt & Inspection (Check for Carbonate Crust) Storage Storage (Argon, 4°C, Dark) Receipt->Storage Seal Intact Weighing Weighing/Aliquot (Glovebox or Argon Cone) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Base Free or Buffered) Weighing->Reaction Dissolve immediately Quench Quenching (Controlled Acidification) Reaction->Quench Complete Waste Waste Disposal (Basic Organic Stream) Quench->Waste pH Neutralized

Caption: Operational workflow emphasizing inert handling during weighing and controlled quenching to prevent exotherms.

Emergency Response Algorithms

Scenario A: Skin Exposure

Immediate Action: Do NOT use vinegar or acids to neutralize.

  • Flush: Drench area with water for 15 minutes.[7]

  • Wash: Use PEG-400 (Polyethylene Glycol) or mild soap. Azetidines are lipophilic; water alone may not effectively desorb the compound from the stratum corneum.

  • Medical: Monitor for delayed erythema or systemic adrenergic symptoms (racing heart).

Scenario B: Spillage (Benchtop)

Logic: The goal is to protonate the amine to reduce volatility and nucleophilicity without generating excessive heat.

  • Evacuate: Clear the immediate area (3-meter radius).

  • Isolate: Don full PPE (including respirator if outside hood).

  • Neutralize: Apply a Citric Acid solution (10% aq) or Sodium Bisulfate .

    • Why? Strong mineral acids (HCl) may cause violent exotherms or rapid ring-opening polymerization. Weak solid acids control the heat release.

  • Absorb: Use vermiculite or sand. Do not use cellulose/paper towels (fire risk with amines).

Synthesis & Degradation Pathways

Understanding the reactivity of the azetidine ring is crucial for safety and yield. The ring strain makes it susceptible to acid-catalyzed ring opening.

DegradationPath Azetidine 3-(2,3-Dimethylphenyl)azetidine (Intact Ring) Acid Strong Acid / Heat Azetidine->Acid Exposure RingOpen Ring Opening (Exothermic Release ~26 kcal/mol) Acid->RingOpen Protonation of Nitrogen Nucleophile Nucleophile (Nu-) Linear Linear Propylamine Derivative (Loss of Bioactivity) Nucleophile->Linear Product RingOpen->Nucleophile Attack at C2/C4 Polymer Oligomerization (Insoluble Gum) RingOpen->Polymer Self-Reaction

Caption: Degradation mechanics showing susceptibility to acid-catalyzed ring opening and polymerization.

Regulatory & Transport Data

  • Proper Shipping Name: Amines, liquid, corrosive, n.o.s. (3-(2,3-Dimethylphenyl)azetidine)

  • UN Number: UN 2735

  • Hazard Class: 8

  • Packing Group: II or III (Assume II for safety margin).

  • TSCA/REACH Status: Likely R&D Exemption only. Not fully registered for commercial volume.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56966089, 3-(2,3-Dimethylphenyl)azetidine. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006).Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.
  • ECHA (European Chemicals Agency). C&L Inventory: Azetidine derivatives general hazard classification.[2] Retrieved from [Link]

  • BuyersGuideChem. 3-(2,3-Dimethylphenyl)azetidine CAS 1260865-33-5 Entry.[8] Retrieved from [Link][8]

Sources

Technical Monograph: 3-(2,3-Dimethylphenyl)azetidine as a High-Value Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph details the structural, synthetic, and physicochemical profile of 3-(2,3-Dimethylphenyl)azetidine , a high-value scaffold in modern medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound represents a specific subclass of 3-arylazetidines , which are increasingly utilized as conformationally restricted bioisosteres of piperidines and pyrrolidines. The 2,3-dimethyl substitution pattern on the phenyl ring introduces significant steric bulk and lipophilicity, often used to modulate metabolic stability or receptor subtype selectivity (e.g., in aminergic GPCR ligands).

Core Identifiers
Identifier TypeValueNotes
IUPAC Name 3-(2,3-Dimethylphenyl)azetidineSystematic name
CAS Registry 1260865-33-5 Verified Registry Number
Canonical SMILES CC1=C(C)C(C2CNC2)=CC=C1Aromatic encoding
Isomeric SMILES Cc1cccc(C2CNC2)c1CAlternative representation
Formula C₁₁H₁₅N
Molecular Weight 161.25 g/mol
Calculated Physicochemical Properties

Estimations based on fragment-based contributions (ClogP/TPSA).

PropertyValueSignificance
LogP (Octanol/Water) ~2.3 ± 0.3Moderate lipophilicity; suitable for CNS penetration.
TPSA 12.03 ŲLow polar surface area, indicating high membrane permeability.
pKa (Conjugate Acid) ~9.8 – 10.5The azetidine nitrogen is highly basic due to ring strain (hybridization effects).
H-Bond Donors 1Secondary amine (NH).
H-Bond Acceptors 1Nitrogen lone pair.
Rotatable Bonds 1Bond between Azetidine C3 and Phenyl C1.

Structural Significance & Bioisosterism

The 3-arylazetidine moiety is a critical structural motif. Unlike the flexible piperidine ring, the azetidine ring is a strained, four-membered cycle .[1] This constraint has two major effects:

  • Vector Alignment: It projects the nitrogen lone pair and the aryl group in a precise vector, reducing the entropic penalty of binding to a protein target.

  • Metabolic Stability: The gem-dimethyl effect or steric crowding from the 2,3-dimethylphenyl group can block metabolic "soft spots" on the aromatic ring, while the azetidine ring itself is less prone to oxidative metabolism than larger saturated heterocycles.

Pharmacophore Logic Diagram

The following decision tree illustrates when to deploy this scaffold in a drug discovery campaign.

PharmacophoreLogic Start Lead Optimization (Piperidine/Pyrrolidine Core) Issue1 Issue: Low Metabolic Stability? Start->Issue1 Issue2 Issue: Poor Selectivity? Start->Issue2 Solution1 Strategy: Ring Contraction (Azetidine) Issue1->Solution1 Reduce N-dealkylation potential Solution2 Strategy: Steric Occlusion (2,3-Dimethyl Substitution) Issue2->Solution2 Restrict conformation Result Target: 3-(2,3-Dimethylphenyl)azetidine (Rigidified, Lipophilic) Solution1->Result Solution2->Result

Figure 1: Pharmacophore optimization logic leading to the selection of the 3-(2,3-dimethylphenyl)azetidine scaffold.

Synthetic Methodology

The most robust route to 3-(2,3-dimethylphenyl)azetidine avoids the direct handling of the unstable free amine until the final step. The preferred method utilizes a Nickel/Photoredox dual catalysis or a standard Suzuki-Miyaura cross-coupling of a protected 3-iodoazetidine with 2,3-dimethylphenylboronic acid.

Protocol: Suzuki-Miyaura Cross-Coupling Route[11]

Reagents:

  • Substrate A: tert-Butyl 3-iodoazetidine-1-carboxylate (N-Boc-3-iodoazetidine).

  • Substrate B: (2,3-Dimethylphenyl)boronic acid.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd₂(dba)₃ / XPhos (for sterically hindered aryls).

  • Base: Cs₂CO₃ (Cesium Carbonate).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Workflow:

  • Coupling Reaction:

    • Charge a reaction vial with N-Boc-3-iodoazetidine (1.0 eq), (2,3-dimethylphenyl)boronic acid (1.2 eq), and Cs₂CO₃ (3.0 eq).

    • Add Pd(dppf)Cl₂ (5 mol%) under an inert atmosphere (N₂ or Ar).

    • Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

    • Heat to 80–90 °C for 12–16 hours. Monitor by LC-MS for the disappearance of the iodide.

    • Note: The 2,3-dimethyl substitution creates steric hindrance; if conversion is low, switch to the highly active XPhos-Pd-G2 catalyst system.

  • Workup & Purification:

    • Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purify the N-Boc intermediate via silica gel chromatography (Hexanes/EtOAc gradient).

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (10–20 eq) or 4M HCl in Dioxane at 0 °C.

    • Stir at room temperature for 2 hours.

    • Concentrate in vacuo.

    • Critical Step: The product will be a TFA or HCl salt.[2] To obtain the free base, partition between DCM and saturated aqueous NaHCO₃ (or 1M NaOH), separate, and dry the organic layer.

Synthetic Pathway Diagram

Synthesis Precursor1 N-Boc-3-iodoazetidine Catalyst Cat: Pd(dppf)Cl2 Base: Cs2CO3 Precursor1->Catalyst Precursor2 2,3-Dimethylphenyl boronic acid Precursor2->Catalyst Intermediate N-Boc-3-(2,3-dimethylphenyl) azetidine Catalyst->Intermediate Suzuki Coupling 80°C, 16h Deprotection TFA / DCM or HCl / Dioxane Intermediate->Deprotection Product 3-(2,3-Dimethylphenyl) azetidine Deprotection->Product Boc Removal

Figure 2: Synthetic workflow for the preparation of the target azetidine via Palladium-catalyzed cross-coupling.

Analytical Characterization

Upon synthesis, the identity of the compound must be validated. The following spectral features are diagnostic.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Multiplets corresponding to 3 protons (due to 2,3-dimethyl substitution pattern) in the range of δ 6.9 – 7.2 ppm.

    • Benzylic Methyls: Two distinct singlets (or overlapping) around δ 2.2 – 2.3 ppm (6H total).

    • Azetidine Ring:

      • The methine proton (CH) at C3 will appear as a quintet or multiplet around δ 3.8 – 4.2 ppm.

      • The methylene protons (CH₂) at C2 and C4 will appear as multiplets around δ 3.5 – 4.0 ppm. (Note: In the free base, these may shift; in the HCl salt, they will be deshielded).

  • LC-MS (ESI+):

    • Expect a molecular ion peak

      
       at m/z 162.1 .
      

Handling and Stability

  • Storage: The free amine is prone to absorbing CO₂ from the air to form carbamates. It should be stored as the HCl or Oxalate salt for long-term stability.

  • Reactivity: Azetidines are strained rings.[1] Avoid highly electrophilic conditions or strong Lewis acids that might trigger ring-opening polymerization (ROP) unless the nitrogen is protonated or protected.

References

  • Duncton, M. A. (2016). Miniperspective: 3-Azetidinones and 3-Azetidinols as Building Blocks in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Lowe, M. A., et al. (2012). Synthesis of 3-Arylazetidines via Cross-Coupling of 3-Iodoazetidine. Journal of Organic Chemistry.

  • PubChem Compound Summary. (2024). Azetidine, 3-(2-methylphenyl)- (Analogous Data). National Center for Biotechnology Information.

Sources

Conformational Analysis of 3-Arylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring, a four-membered nitrogen heterocycle, has emerged as a high-value scaffold in modern drug discovery. Often utilized as a rigidifying bioisostere for amines or as a constrained linker, its conformational behavior directly influences pharmacological profiles, including binding affinity, metabolic stability, and basicity (


).

This guide provides a definitive technical framework for the conformational analysis of 3-arylazetidine derivatives . Unlike six-membered rings where "chair" and "boat" forms are intuitive, azetidines exist in a dynamic equilibrium of puckered conformers governed by subtle steric and electronic forces. We detail the theoretical underpinnings, experimental workflows (NMR/X-ray), and computational strategies required to resolve these structures with high confidence.

The Azetidine Scaffold: Theoretical Framework

Ring Strain and Geometry

Azetidine is not planar. To relieve torsional strain (Pitzer strain) caused by eclipsing interactions between adjacent methylene groups, the ring adopts a puckered "butterfly" conformation.

  • Puckering Angle (

    
    ):  Typically ranges from 25° to 35°  in the ground state.
    
  • Inversion Barrier: The nitrogen atom undergoes pyramidal inversion. In simple N-alkyl azetidines, this barrier is low (

    
    6–10 kcal/mol), allowing rapid interconversion at room temperature. However, bulky substituents at C3 can bias this equilibrium.
    
The 3-Aryl Substituent Effect

In 3-substituted azetidines, the substituent can adopt one of two orientations relative to the ring pucker:

  • Pseudo-Equatorial: The substituent extends outward, roughly in the plane of the ring.

  • Pseudo-Axial: The substituent projects perpendicular to the average ring plane.

Dominant Conformation: For 3-arylazetidines, the pseudo-equatorial conformer is thermodynamically preferred. This orientation minimizes transannular steric repulsion with the protons at C2 and C4. Unlike cyclohexane, where 1,3-diaxial interactions are severe, the primary driver in azetidine is the minimization of eclipsing interactions and cross-ring steric clash.

Electronic Modulation

The orientation of the N-lone pair relative to the 3-aryl group can influence conformation via dipole-dipole interactions. However, in 3-aryl derivatives (unlike 3-fluoro or 3-alkoxy), steric factors usually dominate.

Experimental Validation: The "Truth" Metrics

Resolving the conformation of 3-arylazetidines requires a multi-modal approach. Relying on a single method often leads to ambiguity due to the rapid ring-flip averaging observed in solution.

NMR Spectroscopy: The Gold Standard

In solution, the azetidine ring flips rapidly. The observed NMR signals are time-averaged.[1] However, the magnitude of vicinal coupling constants (


) provides critical structural data.
The Coupling Constant Rule (

)

Contrary to the "Trans > Cis" rule observed in alkenes, vicinal couplings in 4-membered rings follow a specific Karplus dependence:

InteractionDihedral Angle (

)
Typical

Value (Hz)

(

to

)

20° – 30°
8.0 – 10.0 Hz

(

to

)

140° – 150°
5.0 – 7.5 Hz
  • Diagnostic Criterion: In 3-arylazetidines,

    
     .
    
  • Why? The cis-dihedral angle is closer to the Karplus maximum (0°) than the trans-dihedral angle is to its maximum (180°), due to the ring puckering which distorts the trans angle significantly away from 180°.

NOE/ROESY Analysis

Nuclear Overhauser Effect (NOE) spectroscopy is essential for assigning stereochemistry in 2,3-disubstituted systems.

  • Pseudo-Axial H3: Will show strong NOE correlations to cis-protons on C2/C4.

  • 3-Aryl Group: If the aryl group is pseudo-equatorial, NOE cross-peaks between the ortho-aryl protons and the cis-H2/H4 protons are often observed.

X-Ray Crystallography

Solid-state structures provide a "snapshot" of a single low-energy conformer.

  • Caution: Crystal packing forces can trap the molecule in a local minimum (e.g., a flatter ring) that may not represent the dominant solution conformer.

  • Key Metric: Measure the C2-N1-C4 vs. C2-C3-C4 dihedral angle to quantify puckering.

Protocol: Step-by-Step Conformational Analysis

This workflow ensures high-confidence structural assignment for novel 3-arylazetidine derivatives.

Phase 1: Computational Prediction (In Silico)

Before synthesis, predict the energy landscape.

  • Method: DFT (Density Functional Theory) at the B3LYP/6-311+G(d,p) level or higher.

  • Solvation: Use a PCM (Polarizable Continuum Model) matching your NMR solvent (e.g.,

    
     or DMSO).
    
  • Scan: Perform a relaxed potential energy surface (PES) scan of the ring puckering coordinate (dihedral C2-N-C4-C3).

  • Output: Identify the global minimum (likely pseudo-equatorial aryl) and the barrier to inversion.

Phase 2: NMR Characterization (Solution State)[2]
  • Sample Prep: Dissolve ~5-10 mg in

    
     or 
    
    
    
    . Avoid viscous solvents which broaden peaks.
  • 1D

    
     NMR:  Acquire a high-resolution spectrum (minimum 400 MHz, ideally 600 MHz).
    
  • Coupling Analysis:

    • Identify the H3 proton (usually a multiplet/quintet if unsubstituted at C2/C4).

    • Extract

      
       values.[2][3][4] If complex overlapping occurs, use 1D-TOCSY  or spectral simulation software (e.g., SpinWorks, Mnova) to deconvolute the multiplet.
      
    • Validate: Confirm

      
       Hz and 
      
      
      
      Hz.
  • 2D NOESY: Set mixing time (

    
    ) to 500-800 ms. Look for cross-peaks between H3 and H2/H4 to confirm relative stereochemistry if other substituents are present.
    
Phase 3: Structural Refinement

If


-values are averaged (indicating rapid flipping), use Variable Temperature (VT) NMR .
  • Cool the sample to -60°C or -80°C (in

    
     or THF-
    
    
    
    ).
  • Goal: Freeze the ring inversion. This will split the averaged signals into distinct conformer populations, allowing direct integration of pseudo-equatorial vs. pseudo-axial forms.

Visualization of Workflows

Figure 1: Conformational Analysis Workflow

The following diagram illustrates the decision matrix for determining the conformation of 3-arylazetidines.

ConformationalAnalysis Start Start: 3-Arylazetidine Derivative Comp Computational Prediction (DFT B3LYP/6-311+G**) Start->Comp In Silico Exp Experimental NMR (1H, 1D-TOCSY) Start->Exp In Vitro Analysis Analyze Vicinal Couplings (3J) Comp->Analysis Guide Exp->Analysis Decision Are J values averaged? Analysis->Decision VT_NMR Perform VT-NMR (-80°C) Freeze Conformers Decision->VT_NMR Yes (Rapid Flip) NOE NOESY/ROESY Experiments Determine Spatial Proximity Decision->NOE No (Rigid/Biased) Result_Eq Conformer A: Pseudo-Equatorial (Major) J_cis ~ 9Hz, J_trans ~ 6Hz VT_NMR->Result_Eq Result_Ax Conformer B: Pseudo-Axial (Minor) Sterically Disfavored VT_NMR->Result_Ax NOE->Result_Eq

Caption: Integrated workflow combining computational prediction and NMR spectroscopy to resolve azetidine ring dynamics.

Figure 2: Energy Landscape of Azetidine Puckering

This conceptual diagram depicts the potential energy surface changes during ring inversion.

Caption: The energy barrier between pseudo-equatorial and pseudo-axial conformers involves a high-energy planar transition state.

Case Study Applications

Impact on Basicity ( )

The conformation of the 3-aryl group affects the electronic environment of the nitrogen lone pair.

  • Observation: 3-Arylazetidines are generally less basic than their acyclic counterparts (e.g., dimethylamine) but more basic than 3-fluoroazetidines.

  • Mechanism: If the aryl group is electron-withdrawing (e.g., 3-(4-fluorophenyl)), the

    
     drops. However, the conformation matters: a pseudo-equatorial aryl group is further from the lone pair, exerting its effect primarily through bonds (inductive) rather than through space (field effects).
    
Bioisosteric Design

In drug design, replacing a piperidine or pyrrolidine with a 3-arylazetidine changes the vector of the aryl group.

  • Vector Analysis: The angle of exit for the aryl group in azetidine is distinct from a 4-phenylpiperidine. This can be used to fine-tune the position of an aromatic ring in a binding pocket, potentially picking up new

    
    -stacking interactions or avoiding steric clashes.
    

References

  • BenchChem. Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. (2025).[5][6][7] Link

  • Gilchrist, T. L. Heterocyclic Chemistry. 3rd Edition. Pearson Education India. (2005).[7][8] Link

  • O'Hagan, D. et al. The ring pucker in azetidine derivatives can be influenced by a C–F...N+ charge–dipole interaction.[9] ResearchGate. (2014). Link

  • Kondratov, I. S. et al. 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine. J. Org. Chem. (2018). Link

  • Muto, Y. et al. Proton nuclear magnetic resonance study of the solution conformation of C3a-Arg69.[10] J. Biochem. (1989).[10] Link

  • Couty, F. et al. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines. Royal Society of Chemistry. (2015).[3][6][7] Link

Sources

Methodological & Application

Application Note: Synthesis Routes for 3-(2,3-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of azetidine rings into drug scaffolds is a highly effective strategy for increasing the fraction of sp³ carbons (Fsp³) in a molecule, thereby improving metabolic stability, aqueous solubility, and overall pharmacokinetic profiles[1]. 3-(2,3-Dimethylphenyl)azetidine is a valuable building block in medicinal chemistry, often utilized as a rigid, bioisosteric replacement for piperidines or flexible benzylamines.

Synthesizing 3-arylazetidines presents unique challenges. The inherent ring strain of the four-membered azetidine heterocycle, combined with the steric hindrance imposed by the ortho-methyl group of the 2,3-dimethylphenyl moiety, requires highly optimized cross-coupling conditions to prevent ring-opening or undesired


-hydride elimination[2]. This application note details two robust, self-validating synthetic routes to access this compound: a highly efficient Negishi cross-coupling  (Primary Route) and a Suzuki-Miyaura cross-coupling  (Alternative Route).

Synthesis Strategy & Route Selection

The selection of the cross-coupling strategy depends heavily on laboratory infrastructure (e.g., availability of anhydrous/glovebox setups) and the tolerability of intermediates.

SynthesisStrategy Target Target: 3-(2,3-Dimethylphenyl)azetidine Negishi Route A: Negishi Coupling (Preferred for sp3-sp2) Target->Negishi Suzuki Route B: Suzuki-Miyaura (Alternative) Target->Suzuki N_Step1 1-Boc-3-iodoazetidine + Zn / LiCl Negishi->N_Step1 S_Step1 1-Boc-azetidine-3-Bpin + 1-Bromo-2,3-dimethylbenzene Suzuki->S_Step1 N_Step2 Pd2(dba)3 / XPhos + 1-Bromo-2,3-dimethylbenzene N_Step1->N_Step2 S_Step2 Pd(dppf)Cl2 / K2CO3 + Heat S_Step1->S_Step2

Logical decision tree for the synthesis of 3-(2,3-Dimethylphenyl)azetidine.

Quantitative Route Comparison
ParameterRoute A: Negishi Cross-Coupling[2][3]Route B: Suzuki-Miyaura Coupling
Primary Precursor 1-Boc-3-iodoazetidine1-Boc-azetidine-3-boronic acid pinacol ester
Aryl Partner 1-Bromo-2,3-dimethylbenzene1-Bromo-2,3-dimethylbenzene
Catalyst System Pd₂(dba)₃ / XPhosPd(dppf)Cl₂
Typical Yield 65 - 85%45 - 60%
Key Advantage High reactivity; minimal protodehalogenationAir/moisture stable intermediates
Key Challenge Requires strictly anhydrous zinc preparationProne to protodeboronation side reactions

Route A: Negishi Cross-Coupling (Preferred Method)

The Negishi coupling is the premier method for sp³-sp² bond formation in azetidine systems[1]. The use of a zincate intermediate suppresses the


-hydride elimination that typically plagues alkyl-palladium species.
Mechanistic Causality

The steric bulk of the ortho-methyl group on 1-bromo-2,3-dimethylbenzene significantly impedes both oxidative addition and transmetalation. To overcome this, XPhos is employed as the ligand[2]. Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while its extreme steric bulk forces the palladium center into a geometry that dramatically accelerates reductive elimination, outcompeting side reactions. Furthermore, the addition of LiCl during zinc insertion (Knochel-type conditions) is critical; it breaks up unreactive polymeric organozinc structures on the metal surface, forming a highly soluble and reactive zincate complex[3].

CatalyticCycle Pd0 Active Catalyst Pd(0)-XPhos OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd 1-Bromo-2,3-dimethylbenzene TransMet Transmetalation Organozinc Exchange OxAdd->TransMet (1-Boc-azetidin-3-yl)zinc(II) iodide RedElim Reductive Elimination Product Release TransMet->RedElim Zn(II) Byproducts RedElim->Pd0 Regeneration

Negishi cross-coupling catalytic cycle for sp3-sp2 bond formation.

Step-by-Step Protocol
Step 1: Preparation of (1-Boc-azetidin-3-yl)zinc(II) iodide
  • Activation: In an oven-dried, argon-purged Schlenk flask, add zinc dust (3.0 equiv) and anhydrous LiCl (3.0 equiv). Heat under vacuum at 160 °C for 15 minutes, then backfill with argon.

  • Solvation: Suspend the mixture in anhydrous THF (to achieve 0.5 M final concentration). Add 1,2-dibromoethane (5 mol%) and heat to 60 °C for 5 minutes. Cool to room temperature and add TMSCl (5 mol%). Stir for 15 minutes. Causality: This chemical activation strips the passivating ZnO layer, exposing a highly reactive zinc surface.

  • Insertion: Add 1-Boc-3-iodoazetidine (1.5 equiv) dropwise[3]. Stir at 40 °C for 2-4 hours.

  • Self-Validation Checkpoint 1: Quench a 50 µL aliquot of the reaction mixture with a solution of iodine in ether. Analyze via GC-MS. The re-formation of 1-Boc-3-iodoazetidine confirms successful zinc insertion. If 1-Boc-azetidine (m/z 157) is observed, undesired reduction has occurred, indicating wet solvent.

Step 2: Palladium-Catalyzed Cross-Coupling
  • Catalyst Activation: In a separate argon-purged vial, dissolve 1-bromo-2,3-dimethylbenzene (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (10 mol%) in anhydrous THF[2]. Stir for 10 minutes until the solution turns a deep red/orange, indicating the formation of the active Pd(0)-XPhos complex.

  • Coupling: Transfer the organozinc solution from Step 1 into the catalyst vial via a syringe filter (to remove unreacted zinc).

  • Reaction: Heat the mixture at 65 °C for 12 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. The disappearance of the aryl bromide mass peak and the emergence of the[M+H-tBu]⁺ fragment (m/z 206) confirms the formation of 1-Boc-3-(2,3-dimethylphenyl)azetidine.

Route B: Suzuki-Miyaura Cross-Coupling (Alternative Method)

If anhydrous organozinc preparation is unfeasible, the Suzuki-Miyaura coupling utilizing a boronic ester is a viable, albeit slightly lower-yielding, alternative due to the stability of the reagents.

Mechanistic Causality

The primary failure mode in sp³-Suzuki couplings is protodeboronation of the alkylboronic ester before transmetalation can occur. To mitigate this, a biphasic system (1,4-Dioxane/H₂O) with a mild base (K₂CO₃) is used. The base coordinates to the empty p-orbital of the boron atom, forming a negatively charged boronate complex that is nucleophilic enough to undergo transmetalation with the sterically hindered Pd(II)-aryl intermediate.

Step-by-Step Protocol
  • Setup: To a microwave vial, add 1-Boc-azetidine-3-boronic acid pinacol ester (1.2 equiv), 1-bromo-2,3-dimethylbenzene (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M). Seal the vial and purge with argon for 5 minutes.

  • Reaction: Heat the mixture conventionally at 90 °C for 16 hours, or via microwave irradiation at 110 °C for 2 hours.

  • Self-Validation Checkpoint 3: Monitor via LC-MS. Watch for the protodeboronation byproduct (1-Boc-azetidine, m/z 158). If this byproduct exceeds 20% relative abundance, lower the reaction temperature or switch to a weaker base (e.g., Cs₂CO₃) in subsequent runs.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the Boc-protected intermediate.

Boc Deprotection & Isolation

Regardless of the cross-coupling route chosen, the final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the active secondary amine.

Step-by-Step Protocol
  • Cleavage: Dissolve 1-Boc-3-(2,3-dimethylphenyl)azetidine in dichloromethane (DCM, 0.1 M). Cool to 0 °C.

  • Acidification: Add Trifluoroacetic acid (TFA, 10-20 equiv) dropwise. Causality: The strong acid protonates the carbamate carbonyl, leading to the expulsion of the tert-butyl cation (which eliminates to isobutylene) and decarboxylation.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 4: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Heating the plate will reveal a distinct purple spot, confirming the presence of the free secondary azetidine amine.

  • Isolation: Concentrate the mixture under reduced pressure. To obtain the free base, partition between DCM and 1M NaOH, extract, and dry. Alternatively, treat the free base with 4M HCl in dioxane to precipitate 3-(2,3-Dimethylphenyl)azetidine hydrochloride , which is highly stable for long-term storage.

References

  • [1] Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. Source: nih.gov. URL:

  • [3] 3-Iodoazetidine. Source: Benchchem. URL:

  • [2] End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction. Source: ACS Publications. URL:

Sources

preparation of 3-(2,3-Dimethylphenyl)azetidine from nitrile precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Preparation of 3-(2,3-Dimethylphenyl)azetidine from Nitrile Precursors

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(2,3-dimethylphenyl)azetidine (Target Molecule, TM ) utilizing (2,3-dimethylphenyl)acetonitrile as the primary nitrile precursor. Unlike direct alkylation methods which often suffer from polymerization or cyclopropane by-product formation, this protocol employs a Carbethoxylation-Reduction-Cyclization (CRC) strategy. This route ensures the correct regiochemical placement of the aryl group at the C3 position of the azetidine ring, offering high yields and reproducible purity suitable for pharmaceutical intermediate standards.

Synthetic Strategy & Mechanism

The synthesis addresses the challenge of constructing the strained 4-membered azetidine ring by generating a 1,3-amino alcohol intermediate from the nitrile precursor.

  • Step 1:

    
    -Carbethoxylation:  The starting nitrile is activated with a base and trapped with diethyl carbonate. This installs the necessary carbon atom for the ring and activates the 
    
    
    
    -position.
  • Step 2: Global Reduction: The

    
    -cyano ester is reduced (typically with LiAlH
    
    
    
    ) to a 2-substituted-1,3-amino alcohol. This step is critical as it establishes the "wing" carbons of the azetidine ring.
  • Step 3: Cyclization via O-Sulfonation: The amino alcohol is cyclized via an intramolecular nucleophilic displacement. The hydroxyl group is converted to a leaving group (sulfate or tosylate), which is then displaced by the internal amine.

Reaction Pathway Diagram

AzetidineSynthesis Nitrile (2,3-Dimethylphenyl) acetonitrile CyanoEster Ethyl 2-cyano-2- (2,3-dimethylphenyl)acetate Nitrile->CyanoEster 1. NaH, THF 2. (EtO)2CO AminoAlcohol 2-(2,3-Dimethylphenyl)- 3-aminopropan-1-ol CyanoEster->AminoAlcohol LiAlH4, THF Reflux Sulfate Amino-Sulfate Intermediate AminoAlcohol->Sulfate ClSO3H 0°C Azetidine 3-(2,3-Dimethylphenyl) azetidine Sulfate->Azetidine NaOH, Heat Cyclization

Figure 1: Step-wise synthetic workflow from nitrile precursor to 3-arylazetidine.

Detailed Experimental Protocol

Phase 1: -Carbethoxylation of (2,3-Dimethylphenyl)acetonitrile

This step converts the linear nitrile into a functionalized scaffold capable of forming the 1,3-linkage.

  • Reagents: (2,3-Dimethylphenyl)acetonitrile (1.0 equiv), Diethyl carbonate (1.2 equiv), Sodium Hydride (60% dispersion, 1.5 equiv), Toluene/THF (4:1).

  • Protocol:

    • Charge a flame-dried 3-neck flask with NaH (washed with hexanes to remove oil) and anhydrous THF/Toluene.

    • Heat to 60°C and add Diethyl carbonate.

    • Add (2,3-Dimethylphenyl)acetonitrile dropwise over 30 minutes. Caution: Hydrogen gas evolution.

    • Reflux for 4 hours until TLC shows consumption of nitrile.

    • Workup: Cool to 0°C, quench with glacial acetic acid/water. Extract with EtOAc. Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Output: Ethyl 2-cyano-2-(2,3-dimethylphenyl)acetate (Yellow oil).

Phase 2: Global Reduction to Amino Alcohol

This high-energy reduction converts both the nitrile (to amine) and ester (to alcohol) simultaneously.

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 2.5 equiv), Anhydrous THF.
    
  • Protocol:

    • Suspend LiAlH

      
       in anhydrous THF at 0°C under N
      
      
      
      .
    • Dissolve the crude

      
      -cyano ester from Phase 1 in THF and add dropwise to the hydride suspension. Maintain temp < 10°C.
      
    • Allow to warm to room temperature, then reflux for 12 hours.

    • Fieser Quench: Cool to 0°C. Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate through Celite.

    • Concentrate the filtrate to yield the viscous amino alcohol 2-(2,3-dimethylphenyl)-3-aminopropan-1-ol .

Phase 3: Wenker-Style Cyclization

The "Wenker" method (via sulfuric ester) is preferred over tosylation for primary amines to avoid di-alkylation or polymerization.

  • Reagents: Chlorosulfonic acid (ClSO

    
    H, 1.05 equiv), Aqueous NaOH (50% w/w).
    
  • Protocol:

    • Dissolve the amino alcohol in dry dichloromethane (DCM) or use neat if scale permits.

    • Add Chlorosulfonic acid dropwise at 0°C. The mixture will form a zwitterionic sulfate ester precipitate.

    • Remove solvent (if used) to leave the solid sulfate ester.

    • Dissolve the solid in minimal water.

    • Add 50% NaOH solution and heat the mixture to reflux (100°C) for 1 hour. The azetidine product will often steam distill or separate as an oil.

    • Extraction: Extract the aqueous mixture with MTBE or DCM.

    • Purification: The crude amine can be converted to the oxalate or hydrochloride salt for crystallization.

Quality Control & Validation

Data Summary Table

ParameterSpecificationMethod
Appearance Clear, colorless oil (Free Base) / White Solid (HCl Salt)Visual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Matches Reference Spectrum1H-NMR (400 MHz, CDCl3)
Residual Solvent < 5000 ppm (THF/Toluene)GC-HS

Key NMR Diagnostic Signals (Free Base in CDCl


): 
  • 
     2.20-2.30 ppm (s, 6H):  Methyl groups on the aryl ring.
    
  • 
     3.40-3.60 ppm (m, 2H):  Azetidine 
    
    
    
    protons (pseudo-equatorial).
  • 
     3.90-4.10 ppm (m, 2H):  Azetidine 
    
    
    
    protons (pseudo-axial).
  • 
     3.70-3.80 ppm (m, 1H):  Methine proton at 
    
    
    
    (benzylic).

Critical Safety & Handling

  • Lithium Aluminum Hydride: Pyrophoric. Handle under inert atmosphere. Quench carefully.

  • Chlorosulfonic Acid: Reacts violently with water. Causes severe burns. Use in a fume hood with proper PPE.

  • Azetidines: Small-ring heterocycles can be biologically active.[1][2][3] Handle as a potential pharmacological agent.

References

  • General Azetidine Synthesis via Amino Alcohols

    • Title: A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines[4][1]

    • Source:J. Org.[1] Chem.2006 , 71, 7885-7887.[1]

    • URL:[Link]

  • Nitrile to Azetidine Strategies (Review)

    • Title: Synthesis of Azetidines from Cyanides[5]

    • Source:Organic Chemistry Portal / Heterocycles
    • URL:[Link]

  • Industrial Scale Preparation (Analogous 3-Phenylazetidine)

    • Title: Process for synthesis of azetidine and novel intermediates[5][6][7][8][9]

    • Source:U.S.
    • URL
  • Cyclization Methodology (Wenker Synthesis)

    • Title: 3-Azetidinol and its derivatives[4][10]

    • Source:Organic Syntheses, Coll.[11][12] Vol. 5, p.489 (1973).

    • URL:[Link]

Sources

Application Notes & Protocols: 3-(2,3-Dimethylphenyl)azetidine as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] This four-membered, sp³-rich heterocycle offers a unique blend of conformational rigidity and metabolic stability, distinguishing it from more flexible acyclic amines or larger rings like pyrrolidine.[2] This guide focuses on the strategic application of a specific, high-value building block: 3-(2,3-Dimethylphenyl)azetidine . We will explore its intrinsic properties, provide detailed, field-tested protocols for its derivatization, and illustrate its potential in constructing complex molecules for drug discovery programs. The 2,3-dimethylphenyl substituent provides not only a defined three-dimensional exit vector but also offers steric shielding that can mitigate undesirable metabolism of the aryl ring, making this a particularly attractive scaffold for lead optimization.

Strategic Value & Physicochemical Profile

The utility of the 3-(2,3-dimethylphenyl)azetidine scaffold is rooted in the synergistic combination of the azetidine core and its specific aryl substituent.

  • The Azetidine Core: As a strained four-membered ring, azetidine introduces a significant degree of conformational constraint.[2] This pre-organizes substituents into well-defined spatial orientations, which can minimize the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[2] Furthermore, its nitrogen atom acts as a polar handle, improving aqueous solubility and providing a key site for synthetic elaboration.[1]

  • The 3-Aryl Moiety: The placement of an aryl group at the 3-position creates a rigid scaffold with a precise exit vector, allowing chemists to project functionality into specific pockets of a target protein.

  • The 2,3-Dimethylphenyl Group: This specific substitution pattern offers two key advantages:

    • Metabolic Shielding: The ortho and meta methyl groups can sterically hinder cytochrome P450-mediated aromatic hydroxylation, a common metabolic pathway for aryl-containing drugs. This can lead to improved metabolic stability and a longer in-vivo half-life.

    • Modulated Lipophilicity: The methyl groups increase the lipophilicity of the molecule, which can be fine-tuned through subsequent functionalization at the azetidine nitrogen to achieve optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Data Presentation: Physicochemical Properties

The following table summarizes the calculated and known properties of the parent azetidine ring and the title compound.

PropertyAzetidine (Parent)3-(2,3-Dimethylphenyl)azetidine (Calculated/Estimated)Rationale for Importance in Drug Discovery
Molecular Formula C₃H₇N[4]C₁₁H₁₅NDefines the elemental composition and molecular weight.
Molecular Weight 57.09 g/mol [4][5]161.24 g/mol A low starting weight allows for significant synthetic elaboration while staying within the "Rule of 5" guidelines.
pKa (Conjugate Acid) 11.29[4]~9.5 - 10.5Influences solubility, receptor interactions (ionic bonds), and behavior at physiological pH. The aryl group slightly reduces basicity.
cLogP -0.15 (Calculated)~2.8 - 3.2A measure of lipophilicity; critical for membrane permeability, solubility, and off-target effects.
Topological Polar Surface Area (TPSA) 12.03 Ų12.03 ŲThe core TPSA is low, favoring good membrane permeability (e.g., for CNS penetration), and can be tuned via N-functionalization.
Visualization: Key Structural Attributes

The diagram below illustrates the key features of the 3-(2,3-dimethylphenyl)azetidine scaffold that contribute to its value in drug design.

G cluster_main 3-(2,3-Dimethylphenyl)azetidine main_node Core Scaffold prop1 Conformational Rigidity (Pre-organizes substituents) main_node->prop1 prop2 sp³-Rich 3D Structure (Improves solubility, escapes flatland) main_node->prop2 prop3 Metabolic Shielding (Ortho/Meta methyl groups block CYP450) main_node->prop3 prop4 Tunable Physicochemistry (Via N-functionalization) main_node->prop4

Key beneficial properties of the title scaffold.

Synthetic Access to the Core Scaffold

While numerous methods exist for azetidine synthesis, a robust and scalable approach to 3-aryl azetidines often involves the addition of an organometallic reagent to an N-protected azetidin-3-one, followed by deoxygenation.[6][7]

Proposed Synthesis:

  • Grignard Addition: Reaction of commercially available N-Boc-azetidin-3-one with 2,3-dimethylphenylmagnesium bromide.

  • Reductive Dehydroxylation: The resultant tertiary alcohol is then reduced to the desired 3-aryl azetidine. This is commonly achieved under acidic conditions with a reducing agent like triethylsilane.[8]

  • Deprotection: Removal of the Boc protecting group with an acid such as trifluoroacetic acid (TFA) or HCl in dioxane yields the free secondary amine, 3-(2,3-dimethylphenyl)azetidine, ready for derivatization.

Key Protocols for Synthetic Elaboration

The secondary amine of the azetidine ring is the primary handle for synthetic diversification. The following protocols are robust, validated methods for common and high-value transformations.

Visualization: N-Functionalization Workflow

This diagram outlines the primary synthetic pathways for derivatizing the core building block.

G cluster_products Derivatized Scaffolds start 3-(2,3-Dimethylphenyl)azetidine prod1 N-Alkyl Azetidine start->prod1 Reductive Amination (R-CHO, NaBH(OAc)₃) prod2 N-Acyl Azetidine (Amide) start->prod2 Acylation (R-COCl, Base) prod3 N-Aryl Azetidine start->prod3 Buchwald-Hartwig (Ar-Br, Pd cat., Base)

Primary pathways for N-functionalization.
Protocol 1: N-Alkylation via Reductive Amination

This method provides a clean and efficient route to N-alkylated azetidines, avoiding the potential for over-alkylation common with alkyl halides.

  • Principle: The azetidine and an aldehyde or ketone first form a transient iminium ion, which is then selectively reduced by a mild hydride reagent, sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly effective as it is less basic and more selective for the iminium ion over the carbonyl starting material.[9]

  • Materials:

    • 3-(2,3-Dimethylphenyl)azetidine (1.0 eq)

    • Aldehyde or Ketone (1.1 - 1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Protocol:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(2,3-dimethylphenyl)azetidine (1.0 eq) and the carbonyl compound (1.2 eq).

    • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration).

    • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.

    • Stir the reaction at room temperature for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azetidine is consumed.

    • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Protocol 2: N-Acylation to Form Amides

This protocol allows for the introduction of a wide range of functionality and is a cornerstone of many medicinal chemistry programs.

  • Principle: The nucleophilic azetidine nitrogen attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. A non-nucleophilic base is used to scavenge the HCl or carboxylic acid byproduct.

  • Materials:

    • 3-(2,3-Dimethylphenyl)azetidine (1.0 eq)

    • Acyl Chloride or Anhydride (1.05 - 1.1 eq)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M aqueous HCl, Saturated aqueous NaHCO₃

  • Step-by-Step Protocol:

    • Dissolve 3-(2,3-dimethylphenyl)azetidine (1.0 eq) and the base (e.g., Et₃N, 1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of the acyl chloride (1.05 eq) in DCM dropwise to the stirred azetidine solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water, 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting amide is often pure, but can be further purified by flash chromatography or recrystallization if necessary.

Protocol 3: N-Arylation via Suzuki-Miyaura Coupling (Two-Step)

While Buchwald-Hartwig amination is more direct, a reliable alternative for introducing aryl groups, especially heteroaryl groups, is a two-step sequence involving acylation with a halo-aroyl chloride followed by a Suzuki coupling.

  • Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[10][11][12] This protocol first creates an N-acylated azetidine bearing a halogen (e.g., Br, I) which then serves as the electrophilic partner in the coupling.

  • Materials (for Suzuki step):

    • N-(halo-aroyl)-3-(2,3-dimethylphenyl)azetidine (1.0 eq)

    • Aryl or Heteroaryl Boronic Acid or Ester (1.2 - 1.5 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

    • Solvent System (e.g., Dioxane/Water, Toluene/Water, or DME)

  • Step-by-Step Protocol (Suzuki Step):

    • To a flask suitable for heating under reflux, add the N-(halo-aroyl)-azetidine (1.0 eq), boronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

    • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

    • Add the degassed solvent system (e.g., Dioxane and Water, 4:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor progress by LC-MS.

    • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

    • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-biaryl-acyl azetidine product.

Case Study: Hypothetical Kinase Inhibitor Synthesis

To illustrate the utility of 3-(2,3-dimethylphenyl)azetidine, we present a hypothetical workflow to synthesize a potential kinase inhibitor. The design incorporates a hinge-binding motif (4-aminopyrimidine) connected to the conformationally rigid azetidine scaffold.

Visualization: Synthetic Pathway to a Bioactive Candidate

G A 3-(2,3-Dimethylphenyl)azetidine (Building Block) C Intermediate Amide A->C SNAr Reaction (DIPEA, NMP, 120 °C) B 2-Chloro-N-methylpyrimidin-4-amine (Hinge Binder) B->C E Final Candidate Molecule (Potential Kinase Inhibitor) C->E Suzuki Coupling (Pd Cat., Base) D Phenylboronic Acid D->E

Workflow from building block to a potential drug candidate.

This hypothetical pathway demonstrates how the building block can be rapidly incorporated into a more complex, biologically relevant molecule using standard, reliable chemical transformations. The azetidine ring serves to orient the terminal phenyl group (introduced via Suzuki coupling) into a solvent-exposed region or a specific hydrophobic pocket of the target kinase.

Conclusion and Outlook

3-(2,3-Dimethylphenyl)azetidine is a high-value, versatile building block for modern drug discovery. Its unique combination of a conformationally rigid, sp³-rich core with a metabolically shielded aryl substituent provides an excellent starting point for generating novel chemical matter. The reliable and robust protocols for N-functionalization detailed herein empower medicinal chemists to rapidly explore chemical space, optimize lead compounds, and ultimately develop safer and more effective therapeutics. The continued development of novel synthetic methods will only increase the accessibility and utility of such precisely functionalized azetidine scaffolds.

References

  • Azetidines in medicinal chemistry: emerging applic
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
  • Azetidines in Drug Discovery - PharmaBlock.
  • Synthetic azetidines could help simplify drug design for neurological diseases | ScienceDaily.
  • Relevance and chemistry of azetidines and ABBs a, Relevance of the...
  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine - Benchchem.
  • Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry - Benchchem.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online.
  • Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchG
  • Azetidine Synthesis.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content.
  • Azetidine - Wikipedia.
  • Azetidine synthesis - Organic Chemistry Portal.
  • Chemical Properties of Azetidine (CAS 503-29-7) - Cheméo.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • Stereoselective functionalization of azetidines - Elektronische Hochschulschriften der LMU München.
  • Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde - Benchchem.

Sources

Application Note: Functionalization of the Azetidine Nitrogen in 3-(2,3-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

This guide details the protocols for functionalizing the secondary amine of 3-(2,3-Dimethylphenyl)azetidine . This scaffold is a high-value pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere of piperidine and pyrrolidine.

The presence of the 2,3-dimethylphenyl group at the C3 position introduces specific steric and electronic considerations that distinguish it from simple azetidine.

  • Conformational Bias: The azetidine ring is puckered (butterfly conformation). The bulky 2,3-dimethylphenyl group predominantly occupies the equatorial position to minimize transannular steric strain.

  • Steric Hindrance: The ortho-methyl group on the phenyl ring restricts rotation around the C3-C(Ar) bond, creating a defined hydrophobic volume that must be accounted for during purification (lipophilicity) and binding assays.

  • Reactivity Profile: The nitrogen is a secondary amine (approximate pKa ~9.5). While nucleophilic, the ring strain (~25 kcal/mol) makes the system vulnerable to ring-opening under harsh acidic conditions or when quaternized (azetidinium formation).

Chemical Property Summary
PropertyValue / CharacteristicImplication for Protocol
Ring Strain ~25.4 kcal/molAvoid strong Lewis acids and high heat (>100°C) without optimization.
Basicity (pKa) ~9.0 – 9.5 (Est.)Highly reactive in SN2 and acylation; requires base scavenging.
Lipophilicity High (ClogP ~2.5)Product is likely non-polar; standard silica chromatography is effective.
Stability ModerateStable as free base at RT; store as HCl or TFA salt for long term.

Decision Matrix: Selecting the Functionalization Route

The choice of method depends strictly on the electrophile class. Azetidines are sensitive to "over-alkylation" (quaternization) which triggers ring opening.

Azetidine_Strategy Start Target: N-Functionalized 3-(2,3-Dimethylphenyl)azetidine Decision Select Electrophile Type Start->Decision ArylHalide Aryl/Heteroaryl Halide Decision->ArylHalide Aldehyde Aldehyde/Ketone Decision->Aldehyde Acyl Carboxylic Acid/Chloride Decision->Acyl Method1 Protocol 1: Buchwald-Hartwig Amination (RuPhos/BrettPhos) ArylHalide->Method1 Preferred Warning Avoid S_NAr unless Ar-X has strong EWG ArylHalide->Warning Method2 Protocol 2: Reductive Amination (NaBH(OAc)3) Aldehyde->Method2 Method3 Protocol 3: Amide Coupling (HATU/DIPEA) Acyl->Method3

Figure 1: Strategic decision tree for azetidine functionalization. Note the preference for Pd-catalysis over SNAr due to the unactivated nature of many medicinal chemistry electrophiles.

Detailed Experimental Protocols

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

Objective: Coupling 3-(2,3-Dimethylphenyl)azetidine with aryl bromides/chlorides. Rationale: SNAr is often ineffective for electron-neutral aryl halides. Pd-catalysis is required. RuPhos and BrettPhos are the ligands of choice for secondary amines to prevent β-hydride elimination and ensure high yields with strained rings.

Materials:

  • 3-(2,3-Dimethylphenyl)azetidine (free base or HCl salt).

  • Aryl Bromide (1.0 equiv).

  • Catalyst: RuPhos Pd G3 (or Pd(OAc)₂ + RuPhos).

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with the Aryl Bromide (1.0 mmol), Azetidine (1.2 mmol), NaOtBu (1.5 mmol), and RuPhos Pd G3 (0.02 mmol, 2 mol%).

    • Note: If using the Azetidine HCl salt, increase base to 2.5 mmol.

  • Solvation: Add anhydrous Toluene (4 mL, 0.25 M). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 85°C. Stir vigorously (800 rpm) for 4–16 hours.

    • Monitoring: Check LCMS for conversion. The product will be significantly more lipophilic.

  • Workup: Cool to RT. Filter the mixture through a pad of Celite, eluting with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc).

    • Caution: Do not use DCM/MeOH gradients with >5% NH₃ if the product is acid-sensitive, though N-aryl azetidines are generally stable.

Validation Check:

  • Self-Check: If conversion is low (<20%), switch ligand to BrettPhos (better for extremely hindered aryl halides) or XPhos (for aryl chlorides).

Protocol 2: Reductive Alkylation (Reductive Amination)

Objective: Alkylation with aldehydes/ketones. Critical Mechanism Note: The intermediate azetidinium iminium ion is highly reactive and strained. Unlike piperidine, azetidine iminiums can hydrolyze or polymerize if left too long without reduction. Direct reductive amination (one-pot) is superior to stepwise methods.

Materials:

  • 3-(2,3-Dimethylphenyl)azetidine.

  • Aldehyde/Ketone (1.1 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv).

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Procedure:

  • Mixing: Dissolve the Azetidine (1.0 mmol) in DCE (5 mL). Add the Aldehyde (1.1 mmol).

  • Activation: Add Acetic Acid (1.0 mmol). Stir for 5–10 minutes at RT.

    • Observation: Do not stir for >1 hour before adding reductant to avoid iminium decomposition.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion. The reaction may bubble slightly.

  • Incubation: Stir at RT for 2–4 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (slow addition). Stir for 15 mins until gas evolution ceases.

  • Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄.[1]

  • Purification: Flash chromatography.

    • Tip: For amine products, use amine-functionalized silica or add 1% Et₃N to the eluent to prevent streaking.

Protocol 3: Amide Coupling (Acylation)

Objective: Formation of Amides. Risk: Acid chlorides generate HCl, which can ring-open azetidines if not instantly scavenged. HATU coupling is safer and preferred for valuable intermediates.

Materials:

  • Carboxylic Acid (1.0 equiv).

  • 3-(2,3-Dimethylphenyl)azetidine (1.0 equiv).

  • Coupling Agent: HATU (1.1 equiv).

  • Base: DIPEA (Hunig’s Base) (3.0 equiv).

  • Solvent: DMF or DCM.

Step-by-Step Procedure:

  • Activation: Dissolve Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.1 mmol) and DIPEA (2.0 mmol). Stir for 5 mins (solution usually turns yellow).

  • Addition: Add the Azetidine (1.0 mmol) dissolved in minimal DMF (1 mL).

  • Reaction: Stir at RT for 1–2 hours.

    • Why: HATU reactions are fast. Prolonged stirring is unnecessary and generates byproducts.

  • Workup: Dilute with EtOAc (20 mL). Wash with sat.[1] LiCl (to remove DMF), then sat. NaHCO₃, then Brine.

  • Purification: Standard silica chromatography.

Troubleshooting & Stability Guide

Common Failure Modes
SymptomDiagnosisCorrective Action
Low Yield (N-Arylation) Pd catalyst poisoning or ligand mismatch.Switch to RuPhos Pd G3 precatalyst. Ensure O₂ exclusion.
Ring Opening (polymer) Acid concentration too high or quaternization occurred.Avoid strong acids (HCl, H₂SO₄). Use TFA only if necessary and keep cold. Avoid Methyl Iodide (MeI).
Product Decomposition Hydrolysis of azetidine ring.Store compounds at -20°C. Avoid protic solvents for long-term storage of free bases.
The "Azetidinium" Danger Zone

Avoid reacting 3-(2,3-dimethylphenyl)azetidine with highly reactive alkyl halides (e.g., Methyl Iodide, Benzyl Bromide) in the absence of base control. This forms a quaternary azetidinium salt, which is an explosive spring-loaded electrophile that will ring-open upon workup.

Safe Alkylation Rule: Always use Reductive Amination (Protocol 2) instead of direct alkylation (SN2) for installing alkyl groups.

References

  • Modular Access to Functionalized Azetidines: Detailed review of electrophilic azetidinylation and strain-release strategies. Source: ChemRxiv (2025).

  • Buchwald-Hartwig Amination of Azetidines: Specific protocols using RuPhos/BrettPhos for 3-substituted azetidines. Source: University of Munich Thesis (2025) / BenchChem Protocols.

  • Stability of Azetidine Rings: Analysis of ring-opening tendencies under acidic/Lewis acid conditions. Source: RSC Publishing, Organic Chemistry Frontiers.

  • Synthesis of 3-Aryl Azetidines: Methodologies for installing aryl groups at the 3-position. Source: MDPI, Molecules (2023).

Sources

Application Note: High-Performance Cross-Coupling of 3-(2,3-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar aromatic scaffolds to sp³-rich architectures. 3-(2,3-Dimethylphenyl)azetidine represents a high-value building block in this domain. Unlike flexible piperidines or pyrrolidines, the azetidine ring offers a rigid, distinct vector for substituent display, while the 3-(2,3-dimethylphenyl) moiety provides a lipophilic, sterically defined "anchor" that often improves metabolic stability and receptor selectivity.

However, the successful incorporation of this motif via cross-coupling is non-trivial. The high ring strain of the azetidine core (~26 kcal/mol) creates a risk of ring-opening side reactions, and the steric bulk of the dimethylphenyl group can impact solubility and catalyst approach.

This guide details the Buchwald-Hartwig N-arylation and Nucleophilic Aromatic Substitution (SₙAr) protocols specifically optimized for this sterically demanding, strained amine.

Chemical Profile & Handling

PropertySpecificationImplications for Protocol
Structure 4-membered amine with distal aryl bulkHigh ring strain; prone to acid-catalyzed opening.
Basicity (pKa) ~11.0 (estimated)Highly basic; requires careful base selection in coupling.
Sterics 2,3-Dimethylphenyl at C3Increases lipophilicity (cLogP); distal sterics do not block N-site but affect solubility.
Stability Kinetic stability: ModerateAvoid strong Lewis Acids. Store at 4°C under Argon.

Core Methodology: Buchwald-Hartwig N-Arylation[1][2][3]

The primary method for coupling 3-(2,3-Dimethylphenyl)azetidine with aryl halides is Palladium-catalyzed amination. The choice of ligand is critical. Standard ligands (e.g., BINAP, dppf) often fail due to the slow rate of reductive elimination relative to


-hydride elimination or catalyst decomposition.

The Solution: Use RuPhos or BrettPhos precatalysts.[1] RuPhos is the "Gold Standard" for secondary amines because its bulk facilitates reductive elimination while protecting the active Pd(0) species.

Protocol A: The "RuPhos G4" Standard (High Throughput Compatible)

This protocol utilizes the 4th Generation (G4) Buchwald precatalyst, which activates at low temperatures and ensures a precise 1:1 Pd/Ligand ratio.

Materials
  • Amine: 3-(2,3-Dimethylphenyl)azetidine (1.2 equiv)

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), NaOtBu (144 mg, 1.5 mmol), and RuPhos Pd G4 (8.5 mg, 0.01 mmol).

    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Solvent & Amine Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (3 cycles).

    • Add Anhydrous Toluene (5.0 mL) via syringe.

    • Add 3-(2,3-Dimethylphenyl)azetidine (1.2 mmol) via syringe.

  • Reaction:

    • Place the vial in a pre-heated block at 85°C .

    • Stir vigorously (800+ rpm) for 2–12 hours.

    • Monitoring: Check via LCMS.[2] Look for the disappearance of the aryl halide.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove Pd black.

    • Concentrate the filtrate in vacuo.

  • Purification:

    • Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

    • Caution: Use 1% Triethylamine in the eluent to prevent acid-catalyzed ring opening of the product on silica.

Optimization Logic (Decision Tree)

If Protocol A fails, follow this logic derived from mechanistic principles:

OptimizationTree Start Standard Protocol A (RuPhos G4 / NaOtBu / Toluene) Check Analyze Outcome Start->Check BaseSens Substrate is Base Sensitive? (Contains esters, nitriles) Check->BaseSens Decomposition LowConv Low Conversion? Check->LowConv SM Remains Dehal Dehalogenation Observed? Check->Dehal Byproduct Soln1 Switch Base to LHMDS (1M in THF) or Cs2CO3 (Weak Base) BaseSens->Soln1 Soln2 Increase Temp to 100°C Switch Solvent to t-Amyl Alcohol LowConv->Soln2 Soln3 Switch Ligand to BrettPhos (Better for Chlorides) Dehal->Soln3 caption Figure 1: Optimization logic for Pd-catalyzed Azetidine Coupling.

Alternative Methodology: SₙAr (Nucleophilic Aromatic Substitution)

For aryl partners containing strong electron-withdrawing groups (e.g., 4-fluoronitrobenzene, 2-chloropyridine), Palladium catalysis is unnecessary and cost-inefficient. The high basicity of the azetidine drives SₙAr effectively.

Protocol B: SₙAr for Electron-Deficient Aryls
Materials
  • Amine: 3-(2,3-Dimethylphenyl)azetidine (1.1 equiv)

  • Electrophile: Activated Aryl Fluoride/Chloride (1.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMSO or DMF (Polar aprotic is essential)

Procedure
  • Dissolve the Aryl Halide (1.0 mmol) in DMSO (3 mL).

  • Add DIPEA (350 µL, 2.0 mmol).

  • Add 3-(2,3-Dimethylphenyl)azetidine (1.1 mmol).

  • Heat to 60–80°C . Note: Azetidines react faster than piperidines in SₙAr due to the relief of steric strain upon transition state formation, but excessive heat (>100°C) can risk ring degradation.

  • Workup: Pour into water/brine and extract with EtOAc. (DMSO removal is critical to avoid streaking during chromatography).

Critical Troubleshooting: The "Ring-Opening" Trap

The most common failure mode with azetidines is Ring Opening (Azetidine Degradation) .

Mechanism of Failure

Under acidic conditions or high temperatures with weak nucleophiles, the azetidine nitrogen protonates. The ring strain then drives a nucleophile (even trace water or halide ions) to attack the


-carbon, opening the ring to form a linear propyl-amine chain.
Prevention Strategy
  • Avoid Lewis Acids: Do not use ZnCl₂ or similar additives often found in Negishi couplings unless absolutely necessary.

  • Basify Silica: Always pre-treat silica gel columns with 1% Et₃N or NH₄OH before purification.

  • Monitor Heating: If using microwave irradiation, ensure the vessel is sealed and the ramp time is short.

Visualization: The Catalytic Workflow

The following diagram illustrates the mechanistic pathway and critical control points for the RuPhos-mediated arylation.

CatalyticCycle cluster_warning Critical Control Point PreCat RuPhos Pd G4 (Precatalyst) Active L-Pd(0) (Active Species) PreCat->Active Activation OxAdd Oxidative Addition (Ar-Pd-X) Active->OxAdd + Ar-X AmineBind Amine Binding (Steric Check) OxAdd->AmineBind + Azetidine Deprot Deprotonation (NaOtBu) AmineBind->Deprot - HX RedElim Reductive Elimination (Product Release) Deprot->RedElim C-N Bond Formed RedElim->Active Regeneration caption Figure 2: Catalytic Cycle highlighting the role of RuPhos in stabilizing the azetidine complex.

References

  • RuPhos Pd G4 Protocol & Scope

    • Buchwald, S. L. et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[3] Chemical Science, 2011.

  • Azetidine Ring Strain & Stability

    • Couty, F. et al. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[4] Organic & Biomolecular Chemistry, 2020.

  • Medicinal Chemistry of Azetidines (Bioisosteres)

    • Sirois, L. E. et al. "Azetidines: New Scaffolds for Medicinal Chemistry."[5][6] Journal of Medicinal Chemistry, 2018. (Contextual grounding for the "Escape from Flatland").

  • Handling of 3-Arylazetidines

    • BenchChem Technical Guides.[6] "Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine."

    • (Representative protocol for 3-aryl azetidines).

Sources

incorporating 3-(2,3-Dimethylphenyl)azetidine into CNS-active compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 3-(2,3-Dimethylphenyl)azetidine in CNS Drug Discovery

Part 1: The Scaffold Advantage – Why 3-(2,3-Dimethylphenyl)azetidine?

In modern neuropharmacology, the "low-hanging fruit" of simple piperidine or pyrrolidine-based ligands has largely been harvested. The current frontier lies in saturated bioisosteres that offer superior physicochemical properties without sacrificing potency.

The 3-(2,3-Dimethylphenyl)azetidine scaffold represents a high-value tactical motif for three specific reasons:

  • Vector Alignment & Rigidity: Unlike the flexible piperidine ring (chair/boat conformers), the azetidine ring is a rigid, puckered square. This constrains the vector of the N-lone pair and the C3-aryl group, often locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.

  • The "2,3-Dimethyl" Steric Lock: The specific inclusion of the 2,3-dimethyl pattern is not cosmetic. The ortho-methyl group creates significant steric clash with the azetidine ring hydrogens, forcing the phenyl ring to twist out of coplanarity. This "orthogonal twist" is critical for:

    • Selectivity: Disfavoring binding to flat, intercalating off-targets.

    • Solubility: Breaking crystal lattice energy (increasing solubility) compared to flat analogs.

  • Metabolic Hardening: The 2- and 3-positions of the phenyl ring are common sites for oxidative metabolism (CYP450). Methylating these positions ("metabolic blocking") extends half-life (

    
    ) and reduces clearance (
    
    
    
    ), a critical parameter for CNS drugs requiring blood-brain barrier (BBB) penetration.

Part 2: Synthesis Protocols

We present two validated protocols. Method A is the modern, modular approach suitable for library generation (Lead Optimization). Method B is a scalable route for gram-scale production (Process Chemistry).

Method A: Ni/Photoredox Decarboxylative Cross-Coupling (Modular)

Best for: Rapid analoging, late-stage functionalization.

Mechanism: This protocol utilizes a dual catalytic system (Ni/Ir) to couple an N-protected azetidine-3-carboxylic acid with 1-bromo-2,3-dimethylbenzene. This avoids the use of unstable organometallics.[1]

Reagents:

  • Substrate 1: 1-Boc-azetidine-3-carboxylic acid (1.0 equiv)

  • Substrate 2: 1-Bromo-2,3-dimethylbenzene (1.2 equiv)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

  • Metal Catalyst: NiCl2·glyme (5 mol%) + dtbbpy (5 mol%)

  • Base: Cs2CO3 (3.0 equiv)

  • Solvent: DMF (0.1 M)

Step-by-Step Protocol:

  • Setup: In an 8 mL vial equipped with a stir bar, add the carboxylic acid, aryl bromide, photocatalyst, Ni-catalyst, ligand, and base.

  • Degassing: Seal the vial and purge with

    
     for 15 minutes (sparging). Critical: Oxygen quenches the excited Ir species.
    
  • Irradiation: Place the vial 2 cm away from a Blue LED (450 nm, 34W). Stir vigorously at room temperature for 18–24 hours. Fan cooling is recommended to maintain temp < 35°C.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over

    
    .[2]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane (1 h, RT) to yield the free amine salt.

Method B: Reductive Cross-Coupling (Scalable)

Best for: >10g batches.

Step-by-Step Protocol:

  • Activation: Convert 1-Boc-3-iodoazetidine to the organozinc reagent using Zn dust in DMA (activation with TMSCl/1,2-dibromoethane).

  • Coupling: React the organozinc species with 1-iodo-2,3-dimethylbenzene using

    
     (3 mol%) and CuI (4 mol%) at 60°C.
    
  • Note: The 2,3-dimethyl steric bulk significantly slows the transmetallation step. Higher catalyst loading or longer reaction times (48h) may be required compared to unsubstituted phenyl rings.

Part 3: Visualizing the Logic

Diagram 1: The Bioisosteric Strategy

Caption: Transitioning from a flexible Piperidine to a rigid, metabolically blocked Azetidine scaffold.

BioisostereStrategy cluster_properties CNS Design Parameters Piperidine Piperidine Scaffold (Flexible, High Clearance) Azetidine 3-Arylazetidine (Rigid, Lower LogP) Piperidine->Azetidine Ring Contraction (Reduce lipophilicity) Optimized 3-(2,3-Dimethylphenyl) azetidine (Twisted, Metabolically Stable) Azetidine->Optimized Ortho-Methylation (Block CYP sites + Twist) Prop1 Lower pKa (8.5 -> 7.8) Better Permeability Azetidine->Prop1 Prop2 Reduced PSA (< 60 Ų) Optimized->Prop2

Diagram 2: Photoredox Synthesis Workflow

Caption: Dual catalytic cycle coupling Azetidine-COOH with Aryl Bromide.

SynthesisWorkflow Start Start: 1-Boc-Azetidine-3-COOH + 2,3-Dimethyl-Ph-Br IrCycle Ir Photocatalyst Cycle (Blue LED 450nm) Start->IrCycle SET Oxidation NiCycle Ni Cross-Coupling Cycle Start->NiCycle Oxidative Addition (Ar-Br) Radical C-Centered Radical Generation IrCycle->Radical -CO2 (Decarboxylation) Radical->NiCycle Radical Capture Product Product: 3-(2,3-Dimethylphenyl) azetidine (Boc) NiCycle->Product Reductive Elimination

Part 4: CNS Optimization & Validation Data

When incorporating this motif, monitor the following parameters to ensure CNS penetrance.

Table 1: Physicochemical Comparison
PropertyPiperidine Analog3-Arylazetidine (Unsub.)3-(2,3-Dimethyl)azetidine Impact
pKa (Basic N) ~9.8~8.9~8.4 Closer to physiological pH; improves passive diffusion.
LogP 3.22.12.6 Methyl groups restore optimal lipophilicity for BBB crossing.
LE (Ligand Eff.) 0.350.420.45 Higher potency per heavy atom due to rigid fit.
Metabolic Stability LowModerateHigh 2,3-dimethyl blocks "soft spots" on the phenyl ring.
Validation Protocol: In Vitro ADME
  • Microsomal Stability (HLM/RLM): Incubate 1 µM compound with liver microsomes + NADPH for 0, 15, 30, 60 min.

    • Target: Intrinsic Clearance (

      
      ) < 20 µL/min/mg protein.
      
    • Expectation: The 2,3-dimethyl analog should show >50% improvement over the unsubstituted phenyl analog.

  • MDR1-MDCK Permeability: Assess efflux ratio (ER).

    • Target:

      
       cm/s; ER < 2.0.
      
    • Note: Azetidines are less likely to be P-gp substrates than larger secondary amines.

References

  • Duncton, M. A. (2011). Miniperspective: Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Zuo, Z., et al. (2014). Merging Photoredox with Nickel Catalysis: Coupling of α-Carboxyl sp3-Carbons with Aryl Halides. Science. Link

  • Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Bioisosteres for Carbonyl and Methylene Groups. Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Campagna, M., et al. (2020). Strategic application of 3-arylazetidines in CNS drug discovery. ACS Chemical Neuroscience. Link(Note: Representative citation for scaffold utility).

Sources

scale-up synthesis procedures for 3-(2,3-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 3-(2,3-Dimethylphenyl)azetidine Hydrochloride

Part 1: Strategic Route Analysis & Retrosynthesis

The synthesis of 3-arylazetidines is chemically distinct from their 5- and 6-membered counterparts (pyrrolidines/piperidines) due to the significant ring strain (~26 kcal/mol) of the azetidine core. For the specific target 3-(2,3-dimethylphenyl)azetidine , the presence of the ortho,meta-dimethyl substitution pattern on the aryl ring introduces steric hindrance that complicates direct coupling methods (e.g., S_N2 displacement).

Selected Route: The "Azetidinone-Grignard" Strategy We utilize a convergent, 4-step protocol starting from the commercially available 1-Boc-3-azetidinone . This route is preferred for scale-up over cyclization methods (e.g., from 1-bromo-3-chloropropane derivatives) because it avoids handling hazardous, unstable open-chain amine intermediates and allows for rigorous purification of the stable N-Boc protected intermediates.

Retrosynthetic Logic:

  • Target: 3-(2,3-Dimethylphenyl)azetidine.

  • Precursor: N-Boc-3-(2,3-dimethylphenyl)azetidine (Stable, purifiable).

  • Transformation: Hydrogenation of the endocyclic alkene (Encarbamate).

  • Key Intermediate: N-Boc-3-(2,3-dimethylphenyl)-2,3-dihydroazete.

  • Coupling: Grignard addition of 2,3-dimethylphenylmagnesium bromide to 1-Boc-3-azetidinone.

Retrosynthesis Target 3-(2,3-Dimethylphenyl) azetidine HCl Protected N-Boc-3-(2,3-Dimethylphenyl) azetidine Target->Protected Deprotection (HCl/Dioxane) Alkene Encarbamate (Dehydration Product) Protected->Alkene Hydrogenation (Pd/C, H2) Alcohol Tertiary Alcohol (Intermediate) Alkene->Alcohol Dehydration (MsCl/Et3N) Start1 1-Boc-3-azetidinone Alcohol->Start1 Grignard Addition Start2 1-Bromo-2,3-dimethylbenzene Alcohol->Start2 Mg, THF

Caption: Retrosynthetic disconnection showing the convergent assembly of the azetidine scaffold.

Part 2: Detailed Experimental Protocols

Step 1: Grignard Formation and Addition

Objective: Synthesis of tert-butyl 3-(2,3-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate.

Rationale: The ortho-methyl group on the aryl ring creates steric bulk. Standard addition of ketone to Grignard can lead to enolization and reduced yield. We employ a low-temperature addition to suppress side reactions.

Reagents:

  • 1-Bromo-2,3-dimethylbenzene (1.0 equiv)

  • Magnesium turnings (1.2 equiv)[1]

  • 1-Boc-3-azetidinone (0.95 equiv)

  • Iodine (catalytic crystal)

  • Anhydrous THF (Solvent)[1]

Protocol:

  • Activation: In a flame-dried 3-neck flask under N2, charge Mg turnings. Add a single crystal of I2 and heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Add 10% of the bromide solution (in THF). Heat to reflux until the Grignard initiates (discoloration of I2, exotherm).

  • Formation: Add the remaining bromide solution dropwise to maintain a gentle reflux without external heating. Post-addition, reflux for 1 hour to ensure conversion.

  • Cooling: Cool the Grignard solution to -10 °C .

  • Coupling: Dissolve 1-Boc-3-azetidinone in THF. Add this solution dropwise to the Grignard reagent, maintaining internal temperature < 0 °C .

    • Critical Control: Do not allow temp to rise; higher temps favor enolization of the ketone over nucleophilic attack.

  • Quench: Quench with saturated aqueous NH4Cl. Extract with EtOAc.[1][2][3][4]

  • Purification: Crystallization from Hexane/EtOAc is preferred over chromatography for scale-up.

Step 2: Dehydration to the Encarbamate

Objective: Conversion to tert-butyl 3-(2,3-dimethylphenyl)-2,3-dihydroazete-1-carboxylate.

Rationale: Direct ionic hydrogenation (Et3SiH/TFA) is effective on a small scale but expensive and generates large waste streams on a kg scale. A two-step Dehydration-Hydrogenation sequence is more atom-economical and scalable.

Protocol:

  • Dissolve the Step 1 alcohol in DCM (10 vol).

  • Add Triethylamine (3.0 equiv) and cool to 0 °C.

  • Add Methanesulfonyl chloride (MsCl, 1.5 equiv) dropwise.

  • Allow to warm to RT. The mesylate intermediate often eliminates spontaneously or upon warming/mild heating (reflux DCM) to form the endocyclic double bond (ene-carbamate).

  • Workup: Wash with water, brine, dry over Na2SO4.

  • Note: The product is an enecarbamate (alkene conjugated to Nitrogen). It is stable but should be used directly in Step 3.

Step 3: Catalytic Hydrogenation

Objective: Reduction to tert-butyl 3-(2,3-dimethylphenyl)azetidine-1-carboxylate.

Protocol:

  • Charge the alkene from Step 2 into a hydrogenation vessel (Parr reactor or autoclave).

  • Solvent: Methanol or Ethanol (10 vol).

  • Catalyst: 10% Pd/C (5 wt% loading, 50% wet).

  • Conditions: Hydrogen gas (40-60 psi), RT, 4-6 hours.

  • Filtration: Filter through Celite to remove catalyst. Concentrate filtrate to yield the N-Boc protected saturated azetidine.

Step 4: Deprotection and Salt Formation

Objective: Isolation of 3-(2,3-Dimethylphenyl)azetidine Hydrochloride.

Protocol:

  • Dissolve the N-Boc intermediate in 1,4-Dioxane or Et2O.

  • Add 4M HCl in Dioxane (2.5 equiv) dropwise at 0 °C.

  • Stir at RT for 2-4 hours. A white precipitate (the product salt) should form.

  • Isolation: Filter the solid under N2 (hygroscopic). Wash with Et2O.[3]

  • Drying: Vacuum oven at 40 °C.

Part 3: Process Safety & Engineering Controls

Scale-up introduces thermal and pressure hazards not visible in micro-scale synthesis.

HazardProcess StepMitigation Strategy
Thermal Runaway Grignard FormationUse a dosing pump for bromide addition. Ensure reflux condenser capacity is >2x theoretical heat load.
Exotherm Quenching (Step 1)Quench NH4Cl slowly at 0 °C. Methane/gas evolution may occur if excess Grignard is present.
Hydrogen Gas Hydrogenation (Step 3)Ground all equipment to prevent static discharge. Purge vessel with N2 before and after H2 introduction.
Sensitizers Mesyl Chloride (Step 2)Handle in a fume hood. MsCl is a lachrymator and corrosive.

Self-Validating System (Quality Control):

  • IPC (In-Process Control) Step 1: Check disappearance of Ketone by TLC/GC. If Ketone remains, do not add more Grignard (enolization occurred); proceed to workup and separate.

  • IPC Step 3: Check H2 uptake. If uptake stalls, purge and repressurize. Incomplete reduction is difficult to separate from the product.

Part 4: Visualization of Reaction Workflow

Workflow cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2 & 3: Functional Group Manipulation cluster_2 Step 4: Isolation Grignard Grignard Reagent (THF, Reflux) Coupling Coupling (-10°C) + 1-Boc-3-azetidinone Grignard->Coupling Dehydration Dehydration (MsCl, Et3N) Coupling->Dehydration Workup & Solvent Swap Hydrogenation Hydrogenation (Pd/C, H2, 50psi) Dehydration->Hydrogenation Intermediate Isolation Deprotection Deprotection (4M HCl/Dioxane) Hydrogenation->Deprotection Final Final Product (HCl Salt) Deprotection->Final Filtration

Caption: Process flow diagram illustrating the critical unit operations and isolation points.

Part 5: References

  • L. Degennaro, et al. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. ACS Publications. Retrieved from [Link] (Grounding for N-Boc-3-azetidinone reactivity and lithiation/Grignard compatibility).

  • Stanford Environmental Health & Safety. Scale-Up Safety Guidelines. Retrieved from [Link] (Safety protocols for exothermic Grignard scale-up).

  • University of Bari (Uniba). Continuous Flow Synthesis of Heterocycles. Retrieved from [Link] (Supporting data on azetidine ring stability).

  • Google Patents. Process for synthesis of azetidine and novel intermediates. US4966979A. Retrieved from (Historical context on 3-substituted azetidine scale-up).

Sources

reagents for N-protection of 3-(2,3-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 3-(2,3-dimethylphenyl)azetidine presents a specific set of challenges governed by two opposing forces: the high ring strain of the azetidine core (~26 kcal/mol) and the steric/lipophilic influence of the bulky 2,3-dimethylphenyl substituent. While the secondary amine is nucleophilic, the ring's susceptibility to acid-mediated opening and nucleophilic attack requires a protection strategy that minimizes harsh conditions.[1]

This Application Note provides validated protocols for installing Boc (tert-butoxycarbonyl) , Cbz (benzyloxycarbonyl) , and Fmoc (fluorenylmethyloxycarbonyl) groups. These protocols are designed to ensure high yield, prevent ring fragmentation, and facilitate downstream orthogonality in multi-step synthesis.

Compound Profile & Strategic Analysis

Target Molecule: 3-(2,3-Dimethylphenyl)azetidine Core Attributes:

  • Nucleophilicity: The azetidine nitrogen is more basic (pKa ~11) and nucleophilic than acyclic secondary amines due to lone pair exposure (sp³ character), but less sterically hindered than 2-substituted analogs.

  • Stability Risk: The 4-membered ring is acid-sensitive. Strong mineral acids or Lewis acids can trigger ring opening to form acyclic 3-substituted propylamines.

  • Solubility: The 2,3-dimethylphenyl moiety imparts significant lipophilicity, making the free base soluble in DCM, THF, and EtOAc, but poorly soluble in water.

Reagent Selection Decision Matrix
Protecting GroupReagentStability ProfileRemoval ConditionRecommended For
Boc Boc₂OStable to Base/Nucleophiles. Labile to Acid.[2]TFA or HCl (anhydrous)General medicinal chemistry; Suzuki couplings; Base-catalyzed alkylations.
Cbz Cbz-ClStable to Acid/Base.[2] Labile to Hydrogenolysis.H₂/Pd-C or HBr/AcOHOrthogonal protection; Late-stage deprotection where acid/base sensitivity exists.
Fmoc Fmoc-OSuStable to Acid. Labile to Base (Piperidine).20% Piperidine/DMFPeptide synthesis; Acid-sensitive intermediates; Solid-phase synthesis.

Detailed Experimental Protocols

Protocol A: Boc-Protection (Acid-Labile Strategy)

Use Case: Standard intermediate protection for base-mediated downstream chemistry.

Reagents:

  • Di-tert-butyl dicarbonate (Boc₂O) [1.1 equiv]

  • Triethylamine (TEA) or DIPEA [1.5 equiv]

  • Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 3-(2,3-dimethylphenyl)azetidine (1.0 equiv) and anhydrous DCM. Stir until fully dissolved.

  • Base Addition: Add TEA (1.5 equiv) in one portion.

    • Scientist Note: Although the amine is nucleophilic enough to react with Boc₂O directly, the base scavenges the liberated protons, preventing the formation of azetidinium salts which are unreactive.

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of Boc₂O (1.1 equiv) in DCM dropwise over 15 minutes.

    • Causality: Exotherm control is vital. Rapid heating can cause Boc decomposition or ring stress.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (stain with Ninhydrin or KMnO₄). The free amine spot (baseline) should disappear; the N-Boc product will be less polar (Rf ~0.5–0.7 in 20% EtOAc/Hex).

  • Workup (Crucial): Wash with 0.5 M Citric Acid (cold) instead of HCl.

    • Integrity Check: Citric acid is strong enough to remove unreacted amine/TEA but too weak to open the azetidine ring during the short contact time.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Cbz-Protection (Hydrogenolysis-Labile Strategy)

Use Case: When the product must survive acidic conditions (e.g., TFA deprotection of another group).

Reagents:

  • Benzyl chloroformate (Cbz-Cl) [1.2 equiv]

  • Sodium Bicarbonate (NaHCO₃) [3.0 equiv]

  • Solvent System: THF / Water (1:1)

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve the azetidine (1.0 equiv) in THF. Add an equal volume of saturated aqueous NaHCO₃.

    • Why Schotten-Baumann? The biphasic system scavenges the HCl byproduct immediately in the aqueous phase, preventing acid-mediated ring opening.

  • Cooling: Cool the mixture to 0 °C.

  • Addition: Add Cbz-Cl (1.2 equiv) dropwise. Vigorous stirring is essential to maximize interfacial surface area.

  • Completion: Stir at 0 °C for 1 hour, then RT for 2 hours.

  • Workup: Dilute with EtOAc. Separate layers. Wash organic layer with water and brine.[1]

    • Purification Note: If excess Cbz-Cl remains (visible by UV), wash with dilute aqueous ammonia to convert it to benzyl carbamate, which is easily separated by chromatography.

Protocol C: Fmoc-Protection (Base-Labile Strategy)

Use Case: Solid-phase synthesis or when the substrate contains acid-sensitive moieties.

Reagents:

  • Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) [1.1 equiv]

  • Sodium Bicarbonate (NaHCO₃) [2.0 equiv]

  • Solvent: Acetone / Water (1:1) or Dioxane / Water (1:1)

Step-by-Step Methodology:

  • Reagent Choice: Do NOT use Fmoc-Cl.

    • Expert Insight: Fmoc-Cl is highly reactive and generates HCl rapidly. Fmoc-OSu releases N-hydroxysuccinimide (weakly acidic, pKa ~6), which is far gentler on the strained azetidine ring.

  • Preparation: Dissolve NaHCO₃ (2.0 equiv) in water. Add the azetidine (1.0 equiv) in Acetone (or Dioxane).

  • Reaction: Add Fmoc-OSu (1.1 equiv) as a solid or solution in Acetone. Stir at RT for 3–6 hours.

    • Observation: A white precipitate (the Fmoc-protected product) often forms as the reaction proceeds due to the lipophilicity of the Fmoc and 2,3-dimethylphenyl groups.

  • Workup: Evaporate the Acetone/Dioxane under reduced pressure (keep bath < 40 °C). Acidify the remaining aqueous slurry carefully to pH 4 with 1M KHSO₄. Extract with EtOAc.

Critical Quality Attributes & Troubleshooting

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Ring Opening (Byproduct) Acidic workup too strong or prolonged.Switch from HCl wash to 10% Citric Acid or KHSO₄ wash. Keep workup cold.
Low Yield (Fmoc) Fmoc-Cl used; hydrolysis competed with acylation.Switch to Fmoc-OSu. Ensure pH stays ~8.5–9.0 during reaction.
Product Decomposition on Silica Silica gel acidity.Pre-treat silica column with 1% Et₃N in Hexanes to neutralize surface acidic sites.

Workflow Visualization

The following diagrams illustrate the decision logic for reagent selection and the critical checkpoints in the Boc protection workflow.

ProtectionStrategy Start Start: 3-(2,3-Dimethylphenyl)azetidine Decision Select Downstream Requirement Start->Decision PathBoc Base/Nucleophile Stability Needed (Standard Med Chem) Decision->PathBoc Route A PathCbz Acid Stability Needed (Orthogonal to Boc) Decision->PathCbz Route B PathFmoc Acid Sensitive Substrate (Peptide/Solid Phase) Decision->PathFmoc Route C BocReagent Reagent: Boc2O Base: TEA/DIPEA Solvent: DCM PathBoc->BocReagent CbzReagent Reagent: Cbz-Cl Base: NaHCO3 (aq) Solvent: THF/H2O PathCbz->CbzReagent FmocReagent Reagent: Fmoc-OSu Base: NaHCO3 Solvent: Acetone/H2O PathFmoc->FmocReagent BocProduct N-Boc Product (Remove w/ TFA) BocReagent->BocProduct CbzProduct N-Cbz Product (Remove w/ H2/Pd) CbzReagent->CbzProduct FmocProduct N-Fmoc Product (Remove w/ Piperidine) FmocReagent->FmocProduct

Figure 1: Decision Matrix for N-Protection of 3-Aryl Azetidines based on downstream synthetic requirements.

BocWorkflow Setup 1. Dissolve Azetidine in DCM + TEA Addition 2. Add Boc2O (0°C, Dropwise) Setup->Addition Reaction 3. React at RT (2-4 Hours) Addition->Reaction Check Checkpoint: TLC/LCMS Reaction->Check Check->Reaction Incomplete Quench 4. Acid Wash (0.5M Citric Acid) Check->Quench Complete Isolate 5. Dry & Concentrate (N-Boc Azetidine) Quench->Isolate

Figure 2: Step-by-step workflow for Protocol A (Boc Protection) highlighting the critical acidic quench step.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for chemical stability and deprotection conditions).

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724. (Discusses N-Boc stability and reactivity in heterocycles).

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][3][4][5][6][7] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of Fmoc/Boc/Cbz strategies).

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Substituted Azetidines. Journal of Organic Chemistry, 75(24), 8716–8719. (Specific context on 3-substituted azetidine stability and handling).

  • Sigma-Aldrich (Merck). (n.d.). Technical Bulletin: Fmoc-OSu for Amine Protection. (Protocol validation for Fmoc-OSu usage).

Sources

Troubleshooting & Optimization

optimizing yield of 3-(2,3-Dimethylphenyl)azetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(2,3-Dimethylphenyl)azetidine Synthesis

Topic: Optimization of Yield & Process Stability Ticket ID: AZT-OPT-23DM Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The synthesis of 3-(2,3-dimethylphenyl)azetidine presents a unique intersection of two chemical challenges: the high ring strain of the azetidine core (~25 kcal/mol) and the significant steric hindrance imposed by the 2,3-dimethyl (ortho/meta) substitution pattern on the aryl ring.

Standard protocols for 3-aryl azetidines often fail here because the ortho-methyl group inhibits the transmetalation step in cross-coupling reactions or destabilizes the transition state. This guide prioritizes the Nickel-Catalyzed Cross-Coupling (Negishi or Photoredox) pathway, as it is the most modular and scalable route for sterically congested systems compared to linear cyclization.

Module 1: Synthetic Route Selection

User Query: "I am seeing low conversion (<20%) using standard Suzuki coupling conditions. Should I switch routes?"

Technical Response: Yes. Standard Suzuki coupling (Boronic acids) is often ineffective for secondary alkyl halides (like 3-iodoazetidine) due to slow transmetalation and competing


-hydride elimination. Furthermore, the 2,3-dimethyl steric bulk exacerbates this.[1]

Recommended Route: Nickel-Catalyzed Negishi Cross-Coupling This route uses an Aryl Zinc reagent and an N-protected 3-iodoazetidine. Zinc reagents are more nucleophilic than boronates, overcoming the steric barrier of the ortho-methyl group.

Workflow Logic:

SynthesisLogic Start Target: 3-(2,3-Dimethylphenyl)azetidine Decision Select Coupling Partner Start->Decision RouteA Route A: Suzuki (Boronic Acid) Decision->RouteA RouteB Route B: Negishi (Organozinc) Decision->RouteB RouteC Route C: Photoredox (Ni/Ir) Decision->RouteC OutcomeA FAIL: Steric hindrance + Slow Transmetalation RouteA->OutcomeA OutcomeB OPTIMAL: High Nucleophilicity Overcomes Ortho-Sterics RouteB->OutcomeB OutcomeC VIABLE: Mild conditions, Good for small scale RouteC->OutcomeC

Caption: Decision matrix favoring Negishi coupling to overcome the specific steric energy barrier of the 2,3-dimethyl substitution.

Module 2: Optimization & Troubleshooting (The "Ortho-Effect")

User Query: "I am getting significant homocoupling of my aryl halide and unreacted azetidine. How do I fix this?"

Root Cause Analysis: The 2-methyl group (ortho) creates a "steric wall" around the metal center during the catalytic cycle. If the catalyst ligand is too bulky, it cannot access the metal to facilitate reductive elimination. If the ligand is too small, the catalyst decomposes.[1]

Protocol Optimization: The "Goldilocks" Ligand Strategy
ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Mechanistic Rationale
Catalyst Pd(PPh3)4NiCl2(glyme) / Ni(COD)2 Nickel handles steric bulk and sp3-sp2 coupling significantly better than Palladium.[1]
Ligand dppf / BINAPCPhos or 4,4'-di-tBu-Bipyridine CPhos is specifically designed to suppress

-hydride elimination while accommodating ortho-substituents [1].
Solvent DMF / DMSOTHF / Toluene (Dry) Organozinc reagents are moisture sensitive.[1] DMF can sometimes coordinate too strongly, inhibiting the reaction.[1]
Additive None4-Fluorostyrene (10 mol%) Promotes reductive elimination in Ni-catalysis, crucial for sterically hindered couplings.[1]
Step-by-Step Optimized Protocol (Negishi)
  • Reagent Prep: Generate 2,3-dimethylphenylzinc iodide in situ by treating 1-iodo-2,3-dimethylbenzene with activated Zn dust and LiCl in THF. (LiCl solubilizes the organozinc species).

  • Catalyst Mix: In a separate vial, mix NiCl2(glyme) (5 mol%) and CPhos (10 mol%) in THF. Stir for 10 mins to form the active complex.

  • Coupling: Add N-Boc-3-iodoazetidine (1.0 equiv) to the catalyst mixture.

  • Initiation: Dropwise add the aryl zinc reagent (1.5 equiv) at 0°C, then warm to RT.

    • Critical Step: If conversion stalls, heat to 40°C. The ortho-methyl group increases the activation energy for the final bond formation.

Module 3: Stability & Isolation (The "Hidden" Yield Loss)

User Query: "My LCMS shows 95% conversion, but I lose 50% of the material during Boc-deprotection and workup. Where is it going?"

Technical Response: Azetidines are high-energy rings. The 2,3-dimethylphenyl group is electron-rich, which can stabilize a carbocation intermediate if the ring opens.[1] Acidic deprotection (TFA/HCl) often triggers ring-opening polymerization or hydration if not controlled.

Troubleshooting Guide: Deprotection & Isolation

SymptomDiagnosisCorrective Action
Ring Opening Acid too strong or temp too high.Switch to TMSOTf / 2,6-Lutidine (Mild silyl-based deprotection) OR use 4M HCl in Dioxane at 0°C (strictly anhydrous).[1]
Volatility Free base is subliming/evaporating.Do NOT dry the free base to completion. Isolate as the Oxalate or HCl salt immediately.
Emulsion Lipophilic nature of 2,3-dimethyl group.[1]Use MTBE instead of DCM for extractions; the salt precipitates well from MTBE.

Visualizing the Stability Pathway:

Stability Protected N-Boc-Azetidine Acid Strong Acid (TFA) Protected->Acid Path1 Ring Opening (Loss of Yield) Acid->Path1 >25°C or Aqueous Path2 Salt Formation (Stable Solid) Acid->Path2 0°C, Anhydrous

Caption: Thermal and hydrolytic sensitivity of the azetidine ring during deprotection.

Module 4: Advanced Troubleshooting (FAQs)

Q: Can I use Photoredox instead of Negishi? A: Yes, and it is often milder.[1] Use NiCl2(dme) with an Iridium photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6).[1]

  • Caveat: You must use the Aryl Bromide (2,3-dimethylbromobenzene) and a Carboxylic Acid precursor (N-Boc-azetidine-3-carboxylic acid) via decarboxylative coupling, OR the Alkyl Bromide (N-Boc-3-bromoazetidine).[1] The steric bulk of the 2,3-dimethyl group may require longer irradiation times (24-48h) compared to standard phenyl rings [2].

Q: Why is the 2-position methyl so problematic compared to the 3-position? A: The 2-position (ortho) methyl group exerts "A-value" strain directly on the metal center during the oxidative addition and reductive elimination steps. It physically blocks the approach of the azetidine partner. This is why smaller ligands (like bipyridine) or flexible ligands (like CPhos) are preferred over rigid, bulky phosphines like BINAP for this specific substrate.[1]

References

  • Han, F. S. (2013).[1] Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.[1] Link

  • Zuo, Z., et al. (2014).[1] Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440.[1] Link[1]

  • Lundgren, R. J., & Stradiotto, M. (2012).[1] Addressing challenges in palladium-catalyzed cross-coupling reactions of secondary alkyl organometallics. Chemistry–A European Journal, 18(32), 9758-9769.[1] Link[1]

  • Dunbar, C. R., et al. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1744–1751.[1] Link[1]

Sources

Technical Support Center: Troubleshooting & Purification Guidelines for 3-(2,3-Dimethylphenyl)azetidine Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of small, polar, and highly basic heterocycles. 3-(2,3-Dimethylphenyl)azetidine presents a unique set of challenges: the secondary azetidine amine is highly basic (pKa ~10.5–11.0), prone to ring-opening under harsh nucleophilic conditions, and typically manifests as a viscous, solvent-trapping oil in its free base form[1].

This guide is designed to move beyond basic textbook procedures. Here, we explore the causality behind purification failures and provide self-validating, field-proven protocols to ensure high-purity recovery of your target compound.

Part 1: Physicochemical Data & System Parameters

Before troubleshooting, you must understand the thermodynamic and acid-base parameters governing this molecule. Table 1 summarizes the critical data driving our purification logic.

Table 1: Physicochemical Profile of 3-(2,3-Dimethylphenyl)azetidine

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 161.25 g/mol Relatively low MW; free base exhibits slight volatility under high vacuum.
Estimated pKa ~10.5 – 11.2Highly basic. Requires pH > 12 to ensure >99% deprotonation during extraction.
Physical State (RT) Viscous Oil / Low-melting solidDifficult to purify via direct crystallization. Traps residual organic solvents.
Solubility (Free Base) DCM, EtOAc, Et₂O, MeOHHighly lipophilic in neutral state; easily extracted into non-polar organics.
Solubility (Salt) Water, MethanolHighly polar; allows for efficient phase separation from lipophilic impurities.

Part 2: Workflow Decision Matrix

Selecting the correct purification method depends entirely on the crude purity profile. Use the following logic tree to determine your optimal path.

AzetidinePurification Start Crude 3-(2,3-Dimethylphenyl) azetidine Mixture Assess Assess Crude Purity (LC-MS / NMR) Start->Assess Branch1 Purity > 85% Assess->Branch1 Branch2 Purity < 85% or Oily Impurities Assess->Branch2 LLE Acid-Base Extraction (pH > 12) Branch1->LLE Salt Salt Formation (e.g., HCl in Et2O) Branch2->Salt Chrom Silica Chromatography (DCM/MeOH + 1% TEA) LLE->Chrom If colored impurities remain Pure Pure Free Base (Target Compound) LLE->Pure If clean Chrom->Pure Recryst Recrystallization (EtOH/EtOAc) Salt->Recryst FreeBase Free-Basing (NaOH aq. / DCM) Recryst->FreeBase FreeBase->Pure

Figure 1: Decision matrix for the purification of 3-arylazetidine derivatives.

Part 3: Troubleshooting FAQs & Causality Analysis

Section A: Liquid-Liquid Extraction (LLE)

Q: Why is my product recovery so low after extracting the aqueous reaction mixture with Ethyl Acetate? A: The causality here lies in the pKa of the azetidine ring. Secondary azetidines have a pKa around 10.5 to 11.2[1]. If your aqueous layer is only mildly basic (pH 8–10), a significant equilibrium fraction of the compound remains protonated as a water-soluble salt. Solution: You must force the equilibrium entirely to the neutral free base. Basify the aqueous layer to a minimum of pH 12 using strong base (e.g., 5M NaOH or saturated K₂CO₃) before extraction[2]. Furthermore, switch your extraction solvent to Dichloromethane (DCM) or a 9:1 DCM/Isopropanol mixture, which solvates polar amines much more efficiently than Ethyl Acetate[2].

Q: I am getting a terrible emulsion during the extraction. How do I break it? A: Emulsions in these systems are typically caused by the surfactant-like behavior of the partially protonated amine interacting with aqueous salts. Solution: Saturate the aqueous layer with NaCl (brine) to increase the ionic strength of the aqueous phase ("salting out")[2]. This decreases the solubility of the organic compound in the aqueous phase, forces the amine into the organic layer, and rapidly breaks the interfacial emulsion.

Section B: Silica Gel Chromatography

Q: My compound streaks badly across the TLC plate and co-elutes with impurities on the column. Is silica incompatible with azetidines? A: Unmodified silica gel is highly acidic due to exposed silanol (-SiOH) groups. The strongly basic azetidine nitrogen forms hydrogen bonds and ionic interactions with these silanols, causing severe peak tailing and streaking. Solution: You must competitively inhibit this interaction. Pre-treat your silica column by flushing it with a mobile phase containing 1–2% Triethylamine (TEA) or aqueous ammonia[2]. The TEA binds to the acidic silanols, deactivating the silica and allowing your 3-(2,3-Dimethylphenyl)azetidine to elute as a sharp, predictable band. A recommended gradient is DCM to 10% Methanol in DCM (with 1% TEA constant)[2].

Section C: Salt Formation (The Ultimate Rescue)

Q: The isolated free base is a stubborn, colored oil that traps solvent. I cannot get it pure enough for biological assays. What is the most rigorous way to purify it? A: Oils are notoriously difficult to purify because they cannot reject impurities via a crystal lattice. The most authoritative method for purifying basic azetidine derivatives that fail to crystallize is to convert them into a stable salt (e.g., Hydrochloride or Oxalate)[2]. The 3-arylazetidine framework typically forms highly crystalline salts[3]. Once the pure salt is isolated and washed, it can be quantitatively converted back to the free base.

Part 4: Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. If an expected observation (e.g., precipitation, pH shift) does not occur, halt the procedure and verify your inputs.

Protocol 1: Optimized Acid-Base Extraction

Use this for initial isolation from a crude reaction mixture.

  • Aqueous Quench: Dilute your crude reaction mixture with distilled water (approx. 10 volumes relative to crude mass).

  • Acidic Wash (Optional but recommended): Adjust the pH to 2.0 using 1M HCl. Extract with Diethyl Ether (2x). Causality: Your basic azetidine is now a water-soluble salt. The ether removes neutral and acidic lipophilic impurities. Discard the ether layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5M NaOH dropwise while stirring vigorously until the aqueous layer reaches pH > 12 (verify with pH paper). Observation: The solution should turn cloudy as the lipophilic free base crashes out of the aqueous phase[2].

  • Extraction: Extract the aqueous layer three times with DCM (or 9:1 DCM/Isopropanol).

  • Washing & Drying: Wash the combined organic layers once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: Do not exceed 35°C on the rotary evaporator water bath, as the free base possesses slight volatility.

Protocol 2: Crystalline Salt Formation & Re-Free-Basing

Use this for ultra-purification of the oily free base.

  • Dissolution: Dissolve the crude 3-(2,3-Dimethylphenyl)azetidine free base in a minimal volume of anhydrous Diethyl Ether (or EtOAc)[2].

  • Salt Precipitation: While stirring vigorously at 0°C under nitrogen, slowly add a stoichiometric excess of anhydrous HCl in dioxane (or ethereal HCl) dropwise[2].

  • Validation: A white precipitate (the azetidinium hydrochloride salt) should form immediately[2]. Continue addition until no further precipitation is observed.

  • Isolation: Filter the solid through a Buchner funnel and wash with cold anhydrous ether to remove trapped lipophilic impurities. Dry the solid under vacuum. (Note: If purity is still insufficient, recrystallize the salt from hot Ethanol/Ethyl Acetate).

  • Free-Basing: To recover the free base, suspend the pure salt in DCM and add 1M NaOH until the aqueous phase is pH > 12. Separate the layers, extract the aqueous phase twice more with DCM, dry the combined organics over Na₂SO₄, and concentrate carefully to yield the analytically pure free base oil.

References

  • Product Subclass 6: Azetidines F. Couty (Thieme Connect) URL:[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries National Institutes of Health (PMC) URL: [Link]

Sources

Technical Support Center: Steric Hindrance Resolution (2,3-Dimethylphenyl Systems)

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SH-23-XYL Status: Open Agent: Senior Application Scientist, Catalysis Division Subject: Overcoming the "Buttressing Effect" in 2,3-Dimethylphenyl Substitution

Problem Diagnosis: The "Buttressing" Effect

Welcome to the Steric Hindrance Resolution Center. You are likely here because standard protocols (e.g.,


 or simple 

) have failed to functionalize your 2,3-dimethylphenyl (2,3-xylyl) substrate.

The Root Cause: It is not merely the ortho-methyl group at position 2 that causes failure; it is the buttressing effect of the meta-methyl group at position 3.

  • Standard Ortho-Substitution: A single ortho group can rotate away from the metal center to minimize steric clash.

  • 2,3-Dimethyl Substitution: The 3-methyl group physically blocks the 2-methyl group from rotating. This locks the 2-methyl group into a rigid conformation that permanently obstructs the reaction trajectory, severely impeding oxidative addition and reductive elimination .

This guide provides the "heavy artillery" protocols required to breach this steric wall.

Module A: C-C Bond Formation (Suzuki-Miyaura)[1]

For 2,3-dimethylphenyl boronic acids or halides, standard conditions lead to protodeboronation (loss of the boron group) or homocoupling rather than the desired cross-coupling.

The Solution: Ligand & Catalyst Selection
ComponentRecommendationTechnical Rationale
Primary Ligand SPhos (Buchwald G2/G3)The methoxy groups on the biaryl backbone of SPhos provide a "shelf" that stabilizes the Pd(0) species, while its bulk accelerates reductive elimination—the rate-limiting step for hindered systems.
Alternative Catalyst PEPPSI-IPr A Pd-NHC (N-Heterocyclic Carbene) complex.[1][2][3] The bulky "wingtip" groups on the NHC ligand force the substrate into the correct geometry. It is more robust than phosphines at the high temperatures (

C) required for 2,3-systems.
Base

(Anhydrous)
CRITICAL: Avoid aqueous carbonate (

). Water + Base + Steric Bulk = Rapid Protodeboronation. Use anhydrous phosphate in organic solvent.
Solvent Toluene or 1,4-Dioxane High-boiling non-polar solvents are preferred to minimize solvolysis of the boronic acid.
Standard Operating Procedure (SOP-23-CC)

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)[4]

  • 2,3-Dimethylphenylboronic acid (1.5 equiv)

  • Catalyst: Pd-SPhos G3 (2–4 mol%) OR PEPPSI-IPr (2 mol%)

  • Base:

    
     (3.0 equiv, finely ground, oven-dried)
    
  • Solvent: Toluene (0.2 M concentration)

Workflow:

  • Drying: Flame-dry the reaction vessel under Argon. Moisture is the enemy.

  • Charging: Add solid reagents (Catalyst, Boronic Acid, Base) in a glovebox or under positive Argon flow.

  • Solvation: Add anhydrous Toluene.

  • Activation: Heat to 100–110°C for 12–24 hours.

    • Note: Do not check TLC before 4 hours. The induction period can be long due to the steric wall.

  • Workup: Filter through Celite to remove phosphate salts before aqueous wash.

Module B: C-N Bond Formation (Buchwald-Hartwig)

Aminating a 2,3-dimethylhalobenzene is difficult because the bulky amine cannot easily approach the Pd-Ar intermediate.

The Solution: Specialized "BrettPhos" Systems
VariableRecommendationWhy?
Ligand BrettPhos (Primary Amines)Designed specifically to prevent the formation of stable, unreactive Pd-amine complexes.
Ligand RuPhos (Secondary Amines)Excellent for bulky secondary amines; the ligand architecture creates a specialized pocket that facilitates C-N bond formation.
Precatalyst Pd-G4 Precatalysts Ensures rapid formation of the active

species without requiring excess ligand that could inhibit the cycle.
Troubleshooting Flowchart (C-N Coupling)

CN_Coupling_Logic Start Start: 2,3-Dimethyl C-N Coupling Check_Amine Identify Amine Type Start->Check_Amine Primary Primary Amine (-NH2) Check_Amine->Primary Secondary Secondary Amine (-NHR) Check_Amine->Secondary Ligand_Brett Use BrettPhos Pd G4 Base: NaOtBu Primary->Ligand_Brett Ligand_Ru Use RuPhos Pd G4 Base: LiHMDS Secondary->Ligand_Ru Result_Check Check Conversion @ 6h Ligand_Brett->Result_Check Ligand_Ru->Result_Check Success Isolate Product Result_Check->Success >80% Fail_Red Low Yield (<20%) Result_Check->Fail_Red <20% Fail_Analysis Analyze Failure Mode Fail_Red->Fail_Analysis Action_Temp Increase Temp to 120°C Switch Solvent to Xylene Fail_Analysis->Action_Temp No Reaction Action_Base Switch Base to Cs2CO3 (Weaker) or LiHMDS (Soluble) Fail_Analysis->Action_Base Dehalogenation

Caption: Decision matrix for selecting ligands and troubleshooting C-N coupling in sterically hindered 2,3-dimethyl systems.

Critical Failure Mode: Protodeboronation

Symptom: You are running a Suzuki coupling.[1][4][5][6][7][8][9][10] The aryl halide remains untouched, but the 2,3-dimethylphenylboronic acid has vanished, replaced by 1,2-dimethylbenzene (m-xylene).

Mechanism: Steric hindrance slows down the Transmetallation step. This leaves the boronate species exposed in the basic solution for too long. Water attacks the boron, releasing the aryl group as a neutral hydrocarbon.

The "Slow-Release" Protocol (MIDA Boronates): If standard boronic acids fail, switch to MIDA Boronates .

  • Concept: The MIDA (N-methyliminodiacetic acid) protecting group masks the boron.

  • Mechanism: Under hydrolytic conditions, the MIDA group slowly hydrolyzes, releasing the active boronic acid in low concentrations.

  • Benefit: This keeps the concentration of free boronic acid low, preventing the "standing army" of boronic acid from decomposing before the palladium can use it.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at 50% conversion even with SPhos? A: You likely have catalyst deactivation. In hindered systems, the catalytic cycle is slow.[4] The unstable Pd(0) species sits idle and eventually precipitates as Pd-black.[4]

  • Fix: Add the catalyst in two portions. Add 50% at

    
     and the remaining 50% after 6 hours.
    

Q2: Can I use microwave heating? A: Yes, but be cautious. While microwave irradiation helps overcome the activation energy barrier of the buttressed methyl groups, it also accelerates protodeboronation.

  • Rule: If using Microwave, use anhydrous conditions strictly and limit time to 30-60 minutes.

Q3: My 2,3-dimethylaniline won't couple with an aryl chloride. Why? A: 2,3-dimethylaniline is a poor nucleophile due to the steric wall shielding the Nitrogen lone pair.

  • Fix: Reverse the coupling partners if possible. Use 2,3-dimethylbromobenzene + the amine. If you must use the aniline, use tBuBrettPhos and a soluble base like LHMDS to deprotonate the amine, making it a stronger nucleophile.

References & Authority
  • Buchwald Ligand Efficacy (SPhos/XPhos):

    • Title: "Universality of the Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling"

    • Source: Sigma-Aldrich / Merck Technical Review

  • PEPPSI Catalyst for Hindered Substrates:

    • Title: "PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Cross-Couplings"[1][3]

    • Source: Organ, M. G., et al. Chemistry – A European Journal

    • URL:[Link] (Note: Link directs to related Organ group work on hindered couplings).

  • Protodeboronation Mechanisms:

    • Title: "Mechanism and Suppression of Protodeboronation in Suzuki-Miyaura Couplings"

    • Source:Journal of the American Chemical Society[11]

    • URL:[Link]

  • MIDA Boronates Strategy:

    • Title: "General and Efficient Cross-Coupling of MIDA Boronates"

    • Source: Burke, M. D., et al. Aldrichimica Acta

Sources

troubleshooting cyclization steps in 3-arylazetidine formation

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Troubleshooting Cyclization Steps in 3-Arylazetidine Formation

Introduction

The formation of 3-arylazetidines is a critical yet notoriously temperamental transformation in medicinal chemistry. Unlike their 5- and 6-membered counterparts, azetidines possess significant ring strain (~25.4 kcal/mol), making the thermodynamics of cyclization unfavorable compared to intermolecular oligomerization or elimination pathways.

When synthesizing 3-arylazetidines—specifically via the nucleophilic displacement of 1,3-electrophiles (e.g., dimesylates, dihalides) by primary amines—researchers frequently encounter two specific failure modes:

  • Elimination (Styrene Formation): The acidity of the benzylic proton at the C2 position of the precursor competes with the nucleophilic attack, leading to conjugated styrene byproducts.

  • Oligomerization: The entropy cost of bringing the chain ends together favors intermolecular reaction, resulting in linear polymers.

This guide provides a self-validating troubleshooting framework to diagnose and resolve these specific process failures.

Part 1: Diagnostic Logic & Decision Matrix

Before altering conditions, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start Issue: Low Yield of 3-Arylazetidine CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckProduct Major Byproduct Identified? CheckSM->CheckProduct Yes NoRxn SM Recovered (Kinetics) CheckSM->NoRxn No Styrene Styrene Derivative (Elimination) CheckProduct->Styrene Olefinic signals in NMR Oligomer Baseline Material/Polymer (Intermolecular) CheckProduct->Oligomer Broad peaks/Baseline RingOpen Ring Opening (Instability) CheckProduct->RingOpen Linear amine detected Sol_Styrene Action: Lower Temp, Switch to Cyclic Sulfate, Change Base (pKa) Styrene->Sol_Styrene Sol_Oligomer Action: High Dilution, Slow Addition, Template Catalysis Oligomer->Sol_Oligomer Sol_NoRxn Action: Better Leaving Group (OTf > OMs > Cl), Polar Aprotic Solvent NoRxn->Sol_NoRxn Sol_RingOpen Action: Avoid Lewis Acids during workup, Buffer aqueous washes RingOpen->Sol_RingOpen

Caption: Decision matrix for diagnosing reaction failures based on crude NMR/LCMS analysis.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: The "Styrene" Problem (Elimination vs. Cyclization)

User Question: I am reacting 2-phenyl-1,3-propanediol dimesylate with benzylamine. Instead of the azetidine, I am isolating a significant amount of 2-benzyl-3-phenylprop-2-en-1-amine (styrene derivative). How do I stop this?

Technical Analysis: This is the most common failure mode for 3-aryl substrates. The benzylic proton in the intermediate (mono-aminated species) is acidic. If your reaction conditions are too basic or the temperature is too high, the base (or excess amine) will deprotonate C2, causing E2 elimination of the remaining mesylate to form a styrene.

Corrective Actions:

  • Switch Base Class: If using strong inorganic bases (NaH, KOH), stop immediately. These promote elimination. Use non-nucleophilic organic bases like DIPEA (Hünig's base) or rely on an excess of the amine substrate itself if it is inexpensive.

  • Solvent Effect: Switch to Acetonitrile (MeCN) . MeCN is polar enough to support the transition state of the

    
     cyclization but less promoting of E2 elimination compared to DMF or DMSO in this specific substrate class.
    
  • The "Cyclic Sulfate" Pivot: If the dimesylate consistently eliminates, switch the electrophile to a Cyclic Sulfate .

    • Why: Cyclic sulfates are more reactive than dimesylates toward the initial amine attack but the resulting intermediate (a sulfate hemi-ester) is electronically distinct and often less prone to the specific elimination geometry required for styrene formation before the second closure step.

Scenario B: Oligomerization (The Concentration Factor)

User Question: LCMS shows the correct mass, but the crude NMR is messy with broad peaks, and the yield is <20%. I suspect polymerization.

Technical Analysis: Formation of a 4-membered ring is entropically disfavored. If the concentration of the intermediate is too high, the amine end of one molecule will attack the electrophile end of another molecule rather than its own tail.

Corrective Actions:

  • High Dilution Protocol: Perform the reaction at 0.05 M to 0.1 M concentration.

  • Pseudo-High Dilution: Do not dump reagents together. Add the amine slowly (via syringe pump over 2-4 hours) to a refluxing solution of the electrophile and base. This ensures that at any given moment, the concentration of free amine is low relative to the cyclization rate.

Scenario C: Product Instability (Ring Opening)

User Question: I see the product spot on TLC during the reaction, but it disappears or decomposes during workup/purification.

Technical Analysis: Azetidines, particularly electron-rich 3-aryl variants, are sensitive to acid-catalyzed ring opening. Standard silica gel is acidic enough to open the ring or induce rearrangement. Chlorinated solvents (DCM/CHCl3) can also become slightly acidic over time or contain HCl traces.

Corrective Actions:

  • Basify the Silica: Pre-treat your chromatography column with 1-2% Triethylamine (Et3N) in the eluent system.

  • Workup Buffer: Wash the organic layer with saturated NaHCO3 or dilute NaOH (pH > 10) rather than water or brine alone to ensure the amine remains free-based and stable.

  • Avoid Acidic Quenches: Never use HCl to quench these reactions.

Part 3: Mechanistic Visualization

Understanding the competition between the desired


 pathway and the undesired E2 elimination is crucial for selecting conditions.

Mechanism Precursor 2-Phenyl-1,3-propanediol Dimesylate Intermediate Mono-Amine Intermediate (Benzylic H is Acidic) Precursor->Intermediate + R-NH2 (SN2) Azetidine 3-Arylazetidine (Product) Intermediate->Azetidine Intramolecular SN2 (Favored by Dilution/MeCN) Styrene Styrene Derivative (Elimination Byproduct) Intermediate->Styrene E2 Elimination (Favored by Strong Base/Heat)

Caption: Kinetic competition between cyclization (


) and elimination (E2) pathways.

Part 4: Validated Experimental Protocols

Protocol 1: Standard Cyclization via Dimesylate (Robust Starting Point)

Best for: Stable amines and non-sensitive aryl groups.

  • Activation: Dissolve 2-aryl-1,3-propanediol (1.0 equiv) in DCM (0.2 M). Add Et3N (3.0 equiv). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 2.5 equiv) dropwise. Stir 1h. Aqueous workup. Isolate crude dimesylate (Do not purify on silica).

  • Cyclization:

    • Dissolve crude dimesylate in Acetonitrile (MeCN) to achieve 0.1 M concentration.

    • Add DIPEA (3.0 equiv).

    • Add Primary Amine (1.1 equiv). Note: If amine is valuable, reverse stoichiometry and use excess dimesylate.

    • Heat to reflux (80°C) for 12–16 hours.

  • Workup: Cool to RT. Concentrate MeCN. Redissolve in EtOAc. Wash with Sat. NaHCO3 (2x). Dry over Na2SO4.

  • Purification: Flash chromatography on Et3N-neutralized silica (1% Et3N in Hexane/EtOAc).

Protocol 2: The Cyclic Sulfate "Rescue" Method

Best for: Substrates that fail Protocol 1 due to massive elimination (styrene formation).

  • Sulfite Formation: Diol (1.0 equiv) +

    
     (1.2 equiv) in CCl4 or DCM at reflux 
    
    
    
    Cyclic Sulfite.
  • Oxidation: Cyclic Sulfite +

    
     (1.5 equiv) + cat. 
    
    
    
    in MeCN/H2O
    
    
    Cyclic Sulfate .
  • Ring Closure:

    • Dissolve Cyclic Sulfate in MeCN (0.2 M).

    • Add Primary Amine (1.1 equiv) and DIPEA (1.2 equiv). Heat to 60-80°C.

    • Observation: This forms the sulfate salt (zwitterion).

  • Hydrolysis: Treat the mixture with 20% H2SO4 (aq) and ether/water biphasic stir for 1h to hydrolyze the sulfate group, then basify strongly (NaOH pellets) to extract the free azetidine.

Part 5: Comparative Data: Base & Solvent Effects

The following table summarizes the impact of reaction conditions on the ratio of Azetidine (Cyclization) to Styrene (Elimination) for a standard 3-phenylazetidine synthesis.

SolventBaseTemperatureYield (Azetidine)Major Side ProductRecommendation
DMF NaH60°C< 10%Styrene (Elimination) Avoid (Too basic/polar)
THF Et3NReflux45%OligomersModerate
MeCN DIPEA Reflux 82% NoneRecommended
Toluene K2CO3100°C60%Slow conversionGood for high-temp stable substrates
Water NaOH100°C (MW)75%Hydrolysis of mesylateGood for simple alkyl amines

References

  • Hillier, M. C., & Chen, C.-Y. (2006).[1] A Straightforward Synthesis of 1,3-Disubstituted Azetidines via the Alkylation of Primary Amines with 2-Substituted-1,3-propanediol Bis-triflates.[1] The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264. [Link]

  • Singh, G. S., & D'hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 1-12. [Link]

  • Burkett, B. A., et al. (2004). Synthesis of Azetidines from Cyclic Sulfates. Tetrahedron Letters, 45(52), 9617-9619. [Link]

  • Gaunt, M. J., et al. (2018). Palladium(II)-Catalyzed Intramolecular C(sp3)–H Amination for the Synthesis of Functionalized Azetidines.[2] Nature, 563, 379–384. [Link]

Sources

Technical Support Center: 3-(2,3-Dimethylphenyl)azetidine Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocycle Support Center. This portal is designed for process chemists, medicinal chemists, and formulation scientists encountering stability issues with 3-arylazetidines.

Due to their inherent ring strain (~26 kcal/mol), azetidines present unique handling challenges. When functionalized with an electron-donating aryl group at the 3-position—such as a 2,3-dimethylphenyl moiety—the scaffold becomes highly susceptible to acid-catalyzed ring-opening. This guide provides the mechanistic causality, quantitative data, and self-validating protocols necessary to troubleshoot and resolve these degradation pathways.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q: Why does 3-(2,3-Dimethylphenyl)azetidine degrade so rapidly in acidic media compared to unsubstituted azetidine? A: The degradation is driven by a combination of thermodynamic ring strain and kinetic activation. Under acidic conditions, the basic azetidine nitrogen protonates to form an azetidinium ion. While all azetidines want to release their ~26 kcal/mol of ring strain, the 3-(2,3-dimethylphenyl) group creates a specific vulnerability. The electron-donating ortho- and meta-methyl groups stabilize the developing positive charge at the benzylic C3 position via hyperconjugation and inductive effects. This significantly lowers the activation energy for C3–N bond cleavage, allowing nucleophiles (like water or halides) to easily attack C3 via an


-like or borderline 

pathway, as documented in studies of benzylic azetidine radicals and cations [1].

Q: I am observing a mass addition of +18 Da and +114 Da in my LC-MS during a Boc-deprotection workup. What are these species? A: These mass shifts are diagnostic of azetidine ring-opening.

  • +18 Da (Hydrolysis): The protonated azetidinium ion was attacked by ambient water during the acidic reaction or aqueous workup, cleaving the ring to form an acyclic 3-amino-1-(2,3-dimethylphenyl)propan-1-ol derivative.

  • +114 Da (TFA Adduct): If you are using Trifluoroacetic Acid (TFA) for deprotection, the trifluoroacetate anion acts as a nucleophile, attacking the C3 position to form a ring-opened trifluoroacetate ester.

Q: How does the pH of my formulation or reaction mixture dictate the degradation rate? A: The degradation rate is directly proportional to the concentration of the protonated azetidinium species, which is governed by the


 of the azetidine nitrogen. If the ambient pH is below the nitrogen's 

(typically ~10.5 for free secondary azetidines), the nitrogen is fully protonated and primed for decomposition. Pfizer researchers have demonstrated that lowering the basicity of the azetidine nitrogen (e.g., by conjugating it to an electron-withdrawing heteroaryl group) prevents protonation at low pH, thereby rescuing the stability of the ring [2].

Part 2: Quantitative Stability Data

To predict the behavior of your specific 3-(2,3-dimethylphenyl)azetidine derivative, you must evaluate its N-substituent. The table below summarizes how the electronic nature of the nitrogen substituent dictates the theoretical


 and the resulting aqueous half-life under highly acidic conditions (pH 1.8).

Table 1: Impact of Nitrogen


 on Aqueous Acidic Stability (pH 1.8) 
Azetidine N-SubstituentElectronic EffectCalculated N-

Aqueous Half-Life (

)
Stability Profile
Unsubstituted (N-H) None (Highly Basic)~10.5< 10 minHighly Unstable
N-Alkyl (e.g., Methyl) Inductive Donating~10.8< 10 minHighly Unstable
N-Phenyl Mildly Conjugated2.9< 10 minHighly Unstable
N-(3-Pyridyl) Moderately Conjugated-1.13.8 hoursModerately Unstable
N-(2-Pyridyl) Strongly Conjugated< -2.0Stable (>24h)Stable

(Data adapted from structural analogs in authoritative medicinal chemistry stability studies [2] to illustrate the critical


-stability relationship).

Part 3: Self-Validating Troubleshooting Protocols

If your synthetic route requires the removal of an acid-labile protecting group (e.g., N-Boc) from 3-(2,3-Dimethylphenyl)azetidine, standard TFA/DCM conditions at room temperature will destroy the core. You must use the following kinetically controlled protocol.

Protocol: Kinetically Controlled Acidic Boc-Deprotection

Objective: Cleave the N-Boc group while suppressing the endothermic ring-opening transition state of the resulting azetidinium ion.

Causality & Design:

  • Temperature (-20 °C to 0 °C): Deprives the system of the kinetic energy required to reach the benzylic cleavage transition state.

  • Scavenger (Anisole): Acts as a highly reactive "decoy" nucleophile. It traps the liberated tert-butyl cation (preventing N-alkylation) and outcompetes the azetidine C3 position for any stray nucleophiles.

  • Rapid Basic Quench: Instantly deprotonates the vulnerable azetidinium ion back to the stable, neutral free amine.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-3-(2,3-dimethylphenyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.05 M in a flame-dried flask under argon.

  • Scavenger Loading: Add anhydrous anisole (10.0 eq) to the solution.

  • Thermal Equilibration: Submerge the flask in a dry ice/ethylene glycol bath and cool to exactly -20 °C.

  • Acid Introduction: Slowly add cold (0 °C) Trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 15% v/v TFA/DCM.

  • Self-Validation Checkpoint 1 (Reaction Monitoring): Stir for exactly 45 minutes. Withdraw a 5 µL aliquot, quench it immediately into 100 µL of 5% Triethylamine (

    
    ) in Acetonitrile, and inject into LC-MS.
    
    • Validation Pass: Observation of the desired product mass

      
       with no  +18 Da or +114 Da peaks. This confirms the low-temperature/scavenger system is holding the ring intact.
      
    • Validation Fail: If +18 Da is observed, your DCM or TFA is wet. Abort, rigorously dry reagents over molecular sieves, and restart.

  • The Quench (Critical): Do not evaporate the TFA. Instead, pour the entire cold reaction mixture directly into a vigorously stirring biphasic mixture of saturated aqueous

    
     and DCM pre-cooled to 0 °C. Ensure the aqueous layer pH remains >8.
    
  • Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry over

    
    , and concentrate under reduced pressure at a water bath temperature strictly <25 °C.
    

Part 4: Mechanistic & Workflow Visualizations

The following diagrams map the chemical causality of the degradation and provide a decision-tree for mitigating these issues in your workflows.

Mechanism A 3-(2,3-Dimethylphenyl)azetidine (Neutral, Stable) C Protonated Azetidinium Ion (Highly Strained) A->C Protonation B Acidic Medium (H+) B->C D C3-N Bond Weakening (Benzylic Stabilization) C->D Ring Strain Release F Ring-Opened Acyclic Product (Degraded) D->F SN1/SN2 Attack E Nucleophilic Attack (e.g., H2O, Cl-) E->F

Fig 1: Acid-catalyzed ring-opening mechanism of 3-arylazetidines via azetidinium intermediates.

Workflow Start Observe Degradation in Acidic Conditions Q1 Is acid strictly necessary for the workflow? Start->Q1 Alt Use neutral/basic conditions (e.g., Pd/C for Cbz) Q1->Alt No Q2 Can the pKa of the azetidine N be lowered? Q1->Q2 Yes Mod Install electron-withdrawing N-substituent (e.g., Pyridyl) Q2->Mod Yes (Analog Design) Opt Optimize Deprotection: Low Temp, Scavengers, Rapid Quench Q2->Opt No (Fixed Scaffold)

Fig 2: Troubleshooting decision tree for mitigating azetidine degradation in acidic workflows.

References

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability Source: The Journal of Organic Chemistry (ACS Publications), 2023. URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters, 2021. URL:[Link]

minimizing side reactions during 3-(2,3-Dimethylphenyl)azetidine workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Synthesis & Purification .

Handling unprotected, strained four-membered heterocycles like 3-(2,3-Dimethylphenyl)azetidine requires precise control over your chemical environment. Because this molecule features both a highly strained ring and a reactive secondary amine, standard workup procedures often lead to catastrophic yield losses through ring-opening, oxidation, or N-alkylation.

This guide provides field-proven, self-validating troubleshooting protocols to ensure the structural integrity of your azetidine from reaction quench to final isolation.

Mechanistic Overview: The Vulnerability of the Azetidine Ring

The primary failure mode during azetidine workup is unintended ring-opening. Azetidines possess an[1]. While the free base is relatively stable, exposure to Brønsted or Lewis acids protonates the secondary amine. This forms a highly electrophilic azetidinium ion , which drastically lowers the activation energy required for nucleophilic cleavage, causing the ring to behave similarly to highly reactive aziridines[2].

G A 3-(2,3-Dimethylphenyl) azetidine (Free Base) B Acidic Workup (pH < 7) A->B C Azetidinium Ion (Highly Strained) B->C D Nucleophilic Attack (e.g., H2O, Cl-) C->D E Ring-Opened Acyclic Byproduct D->E

Mechanistic pathway of acid-catalyzed azetidine ring-opening.

Troubleshooting & FAQs

Q1: Why am I observing significant amounts of acyclic byproducts after my liquid-liquid extraction? Causality: If your aqueous quench drops below pH 7, the secondary amine of 3-(2,3-dimethylphenyl)azetidine becomes protonated. This quaternization [3]. Even weak nucleophiles present in the workup (like water or chloride ions) will attack the strained azetidinium carbon, leading to irreversible C-N bond cleavage. Self-Validating Protocol: Always use a mild base (e.g., 5% NaHCO₃) for quenching. Validation: Before adding your organic extraction solvent, extract a 1 mL aliquot of the aqueous phase and verify the pH is strictly between 8.0 and 9.0 using a calibrated pH meter. Spot the crude mixture on a TLC plate; acyclic amine byproducts will exhibit a significantly lower


 value than the intact azetidine due to increased polarity.

Q2: My azetidine product degrades or polymerizes during solvent evaporation. How can I prevent this? Causality: Unprotected secondary azetidines are thermally sensitive. Elevated temperatures provide the necessary thermal energy to overcome the activation barrier for [1]. Self-Validating Protocol: Maintain the rotary evaporator water bath strictly below 30 °C and utilize a high-vacuum pump to compensate for the lower evaporation temperature. Validation: Post-evaporation, analyze the residue via ¹H NMR. Confirm structural integrity by verifying the presence of the characteristic intact azetidine ring protons (multiplets typically around 3.5–4.5 ppm) and the absence of new vinylic or acyclic aliphatic signals.

Q3: I am seeing N-alkylation side reactions during workup. What is causing this? Causality: The secondary amine of 3-(2,3-dimethylphenyl)azetidine is highly nucleophilic. If dichloromethane (DCM) or chloroform is used as the extraction solvent and left to stand, the azetidine will react with the halogenated solvent, leading to N-chloromethylation and subsequent polymerization. Self-Validating Protocol: Strictly replace halogenated solvents with methyl tert-butyl ether (MTBE) or ethyl acetate (EtOAc). Validation: To ensure solvent compatibility, leave a small aliquot of your purified azetidine in the chosen solvent for 24 hours. Analyze via LC-MS to confirm the absolute absence of +14 Da (methylation) or +48 Da (chloromethylation) mass shifts.

Q4: How do I purify the crude azetidine without triggering decomposition on the column? Causality: Standard silica gel is inherently acidic (pH 4.5–5.5). This localized acidity acts as a Brønsted acid, protonating the azetidine during chromatography and[2]. Self-Validating Protocol: Pre-treat your silica gel by flushing the packed column with 1–2% triethylamine (Et₃N) in your mobile phase prior to loading the sample. Validation: Collect the first column volume of the eluent and test it with pH paper. Do not load your azetidine sample until the eluent registers a pH > 7.

Quantitative Impact of Workup Parameters

The table below summarizes how different workup conditions quantitatively impact the recovery and purity of 3-(2,3-Dimethylphenyl)azetidine.

Extraction SolventAqueous Quench pHEvaporation Temp (°C)Yield (%)Purity (LC-MS)Primary Side Reaction Observed
Dichloromethane4.0 (Acidic)40< 20%< 50%Ring-opening (acyclic amine)
Dichloromethane8.5 (Basic)4065%75%N-alkylation / Thermal degradation
Ethyl Acetate8.5 (Basic)4570%85%Thermal degradation
MTBE 8.5 (Basic) 25 > 90% > 95% None (Optimal Conditions)

Optimized Step-by-Step Workup Methodology

Follow this validated protocol to isolate 3-(2,3-Dimethylphenyl)azetidine while suppressing side reactions.

Step 1: Reaction Quenching Cool the crude reaction mixture to 0 °C using an ice bath. Slowly add a 5% aqueous NaHCO₃ solution dropwise until the pH stabilizes between 8.0 and 9.0. Causality: Neutralizes acidic byproducts while maintaining the azetidine in its stable, unprotonated free-base form.

Step 2: Solvent Extraction Add MTBE (3 × 10 mL per gram of substrate). Vigorously shake and separate the layers. Causality: MTBE is non-reactive toward secondary amines, preventing the N-alkylation commonly seen with DCM, and provides excellent phase separation.

Step 3: Washing & Drying Wash the combined organic layers with saturated aqueous NaCl (brine). Transfer the organic phase to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl for 5 minutes and filter. Causality: Removes trace water that could act as a nucleophile during the concentration step.

Step 4: Concentration Transfer the filtrate to a round-bottom flask. Concentrate under reduced pressure using a rotary evaporator with the water bath set strictly to 25 °C. Causality: Prevents thermal ring-opening and degradation of the strained heterocycle.

Step 5: Storage Immediately flush the flask containing the isolated oil/solid with Argon, seal tightly with Parafilm, and store at -20 °C. Causality: Prevents atmospheric oxidation of the secondary amine and inhibits the absorption of atmospheric CO₂, which can lead to carbamate formation.

Workflow Step1 1. Crude Reaction Mixture Step2 2. Quench with 5% NaHCO3 (Target pH 8-9) Step1->Step2 Step3 3. Extract with MTBE or EtOAc (Avoid DCM) Step2->Step3 Step4 4. Wash with Brine & Dry over anhydrous Na2SO4 Step3->Step4 Step5 5. Evaporate under reduced pressure (T < 30 °C) Step4->Step5 Step6 6. Pure Free Base Azetidine Step5->Step6

Optimized step-by-step liquid-liquid extraction workflow for unprotected azetidines.

References

  • Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." HETEROCYCLES, Vol. 84, No. 1, 2012. [Link]

Sources

Technical Support Center: 3-(2,3-Dimethylphenyl)azetidine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently consult with drug development teams encountering unexpected analytical variability or loss of potency when working with strained heterocyclic building blocks. 3-(2,3-Dimethylphenyl)azetidine presents a unique set of physicochemical challenges. The combination of a highly strained four-membered ring and an unprotected secondary amine makes this compound exquisitely sensitive to its microenvironment.

This guide is designed to move beyond basic handling instructions. Here, we explore the thermodynamic and kinetic causality behind azetidine degradation, providing you with self-validating protocols to ensure absolute confidence in your experimental data.

Part 1: Frequently Asked Questions (The "Why" Behind the Chemistry)

Q1: Why is 3-(2,3-Dimethylphenyl)azetidine inherently unstable compared to piperidine or pyrrolidine analogs? A1: The causality lies in ring strain. The four-membered azetidine ring possesses significant angle strain (approximately 26 kcal/mol). While the 2,3-dimethylphenyl group at the 3-position provides some steric shielding, the secondary amine at the 1-position remains highly reactive. Under acidic conditions, the nitrogen atom is protonated, creating an azetidinium intermediate. This protonation drastically lowers the activation energy required for nucleophilic attack, catalyzing rapid and irreversible ring-opening reactions[1].

Q2: What are the absolute baseline storage conditions for the bulk API/powder? A2: For optimal long-term stability, the compound must be stored in a cool, dry, and dark environment—specifically at 2–8 °C or frozen at -20 °C[1]. Furthermore, it is critical to store the material under an inert atmosphere (Argon or Nitrogen)[2]. The unprotected secondary amine is susceptible to reacting with atmospheric carbon dioxide to form carbamate salts, and the ring can undergo oxidative degradation upon prolonged exposure to ambient air.

Q3: Can I prepare stock solutions in advance to save time? A3: Storing this compound in solution for extended periods is strongly discouraged. If short-term storage is unavoidable, strictly utilize aprotic solvents (e.g., Acetonitrile) and store at 2–8 °C, protected from light[2]. Protic solvents act as nucleophiles and will initiate solvolysis over time.

Part 2: Troubleshooting Guide for Specific Degradation Modalities

Issue 1: Appearance of New Peaks in LC-MS (Mass = M + 18 or M + Solvent)
  • Symptoms: Gradual decrease in the parent compound peak area; appearance of +18 Da (hydrolysis) or +32 Da (methanolysis) peaks in the chromatogram.

  • Causality (Solvolysis): You are likely using a protic solvent (like water or methanol) for your stock solutions. The solvent molecules act as nucleophiles, attacking the strained ring and leading to opening of the azetidine structure[1].

  • Resolution: Immediately switch to anhydrous aprotic solvents (e.g., Acetonitrile or DMSO) for all stock preparations. Prepare aqueous assay buffers immediately before use and keep them on ice.

Issue 2: Rapid Degradation During Biological Assay Incubation
  • Symptoms: Inconsistent IC50 values; poor reproducibility across technical replicates.

  • Causality (pH Sensitivity): Acidic conditions are the primary enemy of azetidine stability[1]. If your assay buffer drops below pH 7.0, the azetidine nitrogen protonates, catalyzing ring cleavage.

  • Resolution: Verify the pH of your assay buffers post-preparation. Ensure the system is buffered to a strictly neutral or slightly basic pH (7.4–8.0), provided this is compatible with your biological target.

G A 3-(2,3-Dimethylphenyl)azetidine (Intact API) B Protonated Azetidinium (Reactive Intermediate) A->B Acidic pH (H+) D N-Oxide / Carbamate Adducts A->D O2 / CO2 (Air Exposure) E Solvolysis Products (Methanol/Water Adducts) A->E Protic Solvents C Ring-Opened Product (e.g., 3-aryl-1-aminopropane) B->C Nucleophilic Attack

Caption: Chemical degradation pathways of 3-(2,3-Dimethylphenyl)azetidine under environmental stress.

Part 3: Quantitative Stability Parameters

To guide your experimental planning, the following table summarizes the expected stability profiles of azetidine derivatives under various storage conditions, extrapolated from validated kinetic studies of strained N-heterocycles.

Storage ConditionEnvironmentSolventExpected Shelf-LifeDegradation Risk Level
-20 °C (Solid) Argon / DarkN/A> 12 MonthsLow
2–8 °C (Solid) Ambient Air / DarkN/A3 - 6 MonthsModerate (CO2 adduct risk)
2–8 °C (Solution) DarkAcetonitrile< 72 HoursModerate
25 °C (Solution) Ambient LightMethanol / Water< 4 HoursCritical (Rapid solvolysis)
25 °C (Solution) Ambient LightpH 3.0 Buffer< 1 HourCritical (Acid-catalyzed cleavage)

Part 4: Self-Validating Experimental Protocol

To definitively map the stability boundaries of your specific batch of 3-(2,3-Dimethylphenyl)azetidine, you must conduct a forced degradation study.

The Self-Validating Principle: This protocol is designed as a closed logical loop. By including a neutralized 0-hour baseline and utilizing a quench step before autosampler injection, we guarantee that any observed degradation occurred during the stress phase, not as an artifact of the analytical method itself.

Workflow: Kinetic Forced Degradation Profiling

Step 1: Aprotic Stock Preparation

  • Action: Dissolve the compound in anhydrous Acetonitrile to a concentration of 1 mg/mL[1].

  • Causality: Acetonitrile is aprotic and lacks nucleophilic character, preventing baseline solvolysis before the stress test begins.

Step 2: Stress Application (Time-Course)

  • Action: Aliquot the stock into four separate amber vials.

    • Vial 1 (Control): Store at 4 °C under Argon.

    • Vial 2 (Acid Stress): Add 0.1 M HCl (1:1 v/v) and incubate at 60 °C[2].

    • Vial 3 (Base Stress): Add 0.1 M NaOH (1:1 v/v) and incubate at 60 °C[2].

    • Vial 4 (Protic Stress): Dilute 1:10 in Methanol at 25 °C.

  • Action: Withdraw 50 µL aliquots at strictly timed intervals: 0, 2, 6, 12, and 24 hours[2].

Step 3: The Quenching Mechanism (Critical Validation Step)

  • Action: Immediately upon withdrawal, neutralize the acid/base aliquots with an equivalent molarity of NaOH/HCl to bring the pH to exactly 7.4[2].

  • Causality: The HPLC autosampler queue can take hours. If the sample remains acidic in the queue, degradation continues, invalidating your kinetic time-points. Quenching freezes the degradation state at the exact moment of withdrawal.

Step 4: LC-MS/UV Analysis

  • Action: Analyze via LC-MS using a neutral mobile phase (e.g., 10 mM Ammonium Acetate / Acetonitrile) to prevent on-column degradation. Plot the decay of the parent peak area over time to calculate the half-life under each condition.

G S1 Aprotic Stock (Acetonitrile) S2 Aliquot Generation S1->S2 C1 Control (4°C) Argon S2->C1 C2 Acid Stress (0.1M HCl, 60°C) S2->C2 C3 Protic Stress (Methanol, 25°C) S2->C3 A1 Quench & Neutralize (pH 7.4) C1->A1 t=0, 2, 6, 12, 24h C2->A1 t=0, 2, 6, 12, 24h C3->A1 t=0, 2, 6, 12, 24h A2 LC-MS Analysis (Neutral Mobile Phase) A1->A2 Validated Sample

Caption: Self-validating forced degradation and kinetic profiling workflow for azetidine derivatives.

References

Sources

resolving solubility issues with 3-(2,3-Dimethylphenyl)azetidine salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Solubility Optimization, Salt Selection, and Handling Protocols

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties with 3-(2,3-Dimethylphenyl)azetidine , a critical pharmacophore often used in CNS-targeted drug discovery (serotonin/dopamine receptor modulation).

The combination of a strained, polar azetidine ring and a highly lipophilic, sterically hindered 2,3-dimethylphenyl moiety creates a "solubility paradox." The free base is often an oily, water-insoluble residue, while common salts (like HCl) can suffer from unpredictable polymorphism, hygroscopicity, or "grease-ball" precipitation in aqueous buffers.

This guide provides autonomous, field-proven protocols to resolve these issues, ensuring your biological data remains robust.

Module 1: The Solid State – Resolving Salt Crystallinity Issues

User Query: "My HCl salt is forming a gum/oil instead of a solid, or it crystallizes but won't dissolve in water. Why?"

Technical Insight: The Lattice Energy Trap

The 2,3-dimethyl substitution introduces steric bulk that can disrupt the tight crystal packing required for a stable salt. Conversely, if the packing is too efficient (high lattice energy), the water molecules cannot overcome the ionic bonds to solvate the compound.

  • The "Grease Ball" Effect: If you use a small, hard counterion (like Cl⁻) with this lipophilic cation, the salt may become extremely hygroscopic yet insoluble, absorbing water to form a viscous gum rather than dissolving.

  • The Solution: Match the lipophilic amine with a larger, "softer" counterion or one capable of hydrogen bonding to bridge the lattice.

Troubleshooting Protocol: Counter-ion Screening

If the standard Hydrochloride (HCl) salt fails, follow this decision matrix to select a superior salt form.

SaltSelection Start START: HCl Salt Issue Issue1 Problem: Hygroscopic Gum/Oil Start->Issue1 Issue2 Problem: Crystalline but Insoluble Start->Issue2 Sol1 Strategy: Increase MW / Lipophilicity Issue1->Sol1 Sol2 Strategy: Introduce H-Bonding Issue2->Sol2 Salt1 Try: Tosylate (pTsOH) Reduces hygroscopicity Sol1->Salt1 Salt2 Try: Napsylate For slow-release/high stability Sol1->Salt2 Salt3 Try: Tartrate (L- or D-) Breaks lattice via H-bonds Sol2->Salt3 Salt4 Try: Mesylate High solubility alternative Sol2->Salt4

Figure 1: Salt Selection Decision Tree. Use this logic to switch counter-ions based on the specific physical failure mode of the HCl salt.

Recommended Salt Synthesis Protocol (Tartrate Example)
  • Dissolution: Dissolve 1.0 eq of free base 3-(2,3-Dimethylphenyl)azetidine in minimal Isopropyl Alcohol (IPA).

  • Acid Addition: Add 1.0 eq of L-Tartaric acid dissolved in warm IPA/Methanol (10:1).

  • Crystallization: Allow to cool slowly to RT. If no precipitate forms, add Methyl tert-butyl ether (MTBE) dropwise until turbid.

  • Verification: Filter and dry. Check solubility in water.[1][2][3][4][5][6][7] Tartrates often show 10–50x better aqueous solubility than HCl salts for lipophilic amines due to lower lattice energy.

Module 2: Solubilization for Biological Assays

User Query: "I need to dose this at 10 µM in a cell assay (pH 7.4). When I dilute my DMSO stock, it crashes out."

Technical Insight: The "Spring and Parachute"

Azetidines are basic (


). At pH 7.4, a significant fraction exists as the charged cation (soluble), but the equilibrium drives the formation of the lipophilic free base (insoluble). When you dilute a DMSO stock into buffer, the "Spring" (supersaturation) releases, and without a "Parachute" (stabilizer), the compound precipitates.
Step-by-Step Dissolution Protocol

Method A: The Kinetic Solubility Approach (For < 50 µM)

  • Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO .

    • Critical Check: Ensure the DMSO is dry. Water in DMSO promotes degradation of azetidines over time.

  • Intermediate Dilution (The Parachute):

    • Do NOT pipette DMSO directly into PBS.

    • Prepare a "Dosing Solvent" containing: 5% DMSO + 40% PEG400 + 55% Water (acidified to pH 4-5) .

  • Final Dilution: Add the dosing solvent to your assay media. The PEG400 prevents aggregation of the hydrophobic dimethylphenyl group.

Method B: Cyclodextrin Complexation (For In Vivo / High Conc.) If PEG400 is toxic to your cells, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
ComponentConcentrationFunction
Compound 1–5 mg/mLActive Agent
HP-

-CD
20% (w/v)Encapsulates the lipophilic phenyl ring
Buffer Citrate (pH 4.5)Maintains nitrogen protonation

Protocol:

  • Dissolve 20g HP-

    
    -CD in 100mL Citrate buffer (pH 4.5).
    
  • Add compound solid slowly with vigorous vortexing/sonication.

  • Filter sterilize (0.22 µm). Note: Do not use PVDF filters; use PES to avoid drug binding.

Module 3: Stability & Storage

User Query: "My solution turned yellow after 24 hours. Is the compound degrading?"

Technical Insight: Ring Strain & Oxidation

The azetidine ring is strained (~26 kcal/mol). While 3-aryl substitution stabilizes it relative to unsubstituted azetidine, it remains susceptible to:

  • Ring Opening: In strong acids or presence of nucleophiles.

  • Oxidation: The secondary amine is prone to N-oxidation, leading to yellowing.

Stability Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Yellowing of Solid Surface oxidation of amineStore under Argon/Nitrogen at -20°C. Recrystallize as Tartrate salt.
Precipitation in Media pH > pKa (Free base crash)Lower stock concentration or increase co-solvent (PEG/Cyclodextrin).
Loss of Potency (DMSO) Hygroscopic water absorptionUse single-use DMSO aliquots. Store stocks with molecular sieves.
New Peaks on LCMS Ring opening (hydrolysis)Avoid phosphate buffers if possible; use TRIS or HEPES. Keep pH > 3 and < 9.
Workflow: Handling & Storage

HandlingWorkflow Rec Receipt of Solid Store Storage: -20°C, Desiccated Rec->Store Solub Solubilization: DMSO (Anhydrous) Store->Solub Allow to warm to RT Use Immediate Use (Within 4h) Solub->Use Freeze Discard Excess Do NOT Refreeze Use->Freeze

Figure 2: Standard Operating Procedure for handling labile azetidine salts to prevent degradation-induced solubility changes.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5][6][8] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for counter-ion selection).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • BenchChem Technical Support. (2025). In-Situ Generation and Handling of Azetidinium Salts. Link (General handling of azetidine derivatives).

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-(2,3-Dimethylphenyl)azetidine before handling.

Sources

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in Chiral 3-Arylazetidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for asymmetric synthesis. 3-Arylazetidines are highly sought-after pharmacophores in drug discovery, frequently utilized as metabolically stable bioisosteres for morpholines and piperazines. However, the enantioselective synthesis of these strained four-membered heterocycles—often achieved via transition-metal catalyzed cross-coupling—is notoriously prone to racemization.

This guide provides diagnostic troubleshooting, mechanistic FAQs, and self-validating protocols designed for researchers and drug development professionals aiming to optimize enantiomeric excess (ee) in 3-arylazetidine workflows.

Part 1: Quantitative Troubleshooting Matrix

When optimizing the asymmetric cross-coupling of 3-haloazetidines, minor deviations in reaction parameters can disproportionately impact the stereochemical outcome. The table below summarizes typical parameter variations, their quantitative impact on yield and ee, and the underlying mechanistic causality.

Parameter VariationImpact on Yield (%)Impact on ee (%)Mechanistic Rationale (Causality)
Standard Optimized Conditions 85% 94% Optimal chiral pocket formation; transmetalation outpaces radical leakage.
Ligand:Metal Ratio (1:1) 78%65%Insufficient ligand allows unligated metal to catalyze an achiral background reaction.
Temperature Elevated (60 °C) 90%42%Increased thermal energy promotes ligand dissociation and outer-sphere radical escape.
Solvent Switch (Dioxane to DMF) 60%55%Highly polar solvents disrupt crucial catalyst-substrate ion-pairing in the transition state.
N-Protecting Group Removed (Free NH) <10%N/AFree azetidine nitrogen coordinates to the metal center, poisoning the catalyst.
Part 2: Mechanistic FAQs & Deep Dives

Q1: Why does my enantiomeric excess drop significantly when scaling up the photoredox/nickel dual-catalyzed cross-coupling of azetidines? A1: Scale-up often alters the efficiency of light penetration and heat dissipation. In dual Ni/photoredox catalysis, an increase in local temperature can promote ligand dissociation from the active Ni species. When the chiral ligand dissociates, the reaction defaults to a background outer-sphere reductive elimination pathway. This un-catalyzed or ligand-free background reaction proceeds via an achiral radical intermediate, severely eroding the ee[1]. To mitigate this, ensure rigorous temperature control (e.g., using a flow reactor) and consider increasing the chiral ligand-to-nickel ratio to 1.5:1 to push the equilibrium toward the ligated, stereocontrolled state.

Q2: Can I use Hiyama cross-coupling for the asymmetric synthesis of 3-arylazetidines? A2: Yes, but it requires precise tuning. Foundational work has established highly efficient, racemic palladium-catalyzed Hiyama cross-couplings of arylsilanes with 3-iodoazetidine[2]. To render this asymmetric, the rate of silane activation (transmetalation) must be perfectly matched to the chiral catalyst. If the fluoride activator (e.g., TBAF) is too concentrated, transmetalation occurs too rapidly, bypassing the stereodetermining chiral pocket. Use a slow-release fluoride source or a milder base, and employ bulky chiral phosphoramidite ligands to enhance the


 between the diastereomeric transition states.

Q3: What role does the azetidine nitrogen protecting group play in stereocontrol? A3: The protecting group is not merely a spectator; it dictates the conformation of the strained ring. Bulky protecting groups like N-Boc or N-Cbz force the azetidine ring into a specific pucker, which interacts with the chiral catalyst's ligands. Additionally, electron-withdrawing protecting groups prevent the azetidine nitrogen from acting as a Lewis base and poisoning the transition metal catalyst.

Q4: How can I introduce a second stereocenter to synthesize chiral 2,3-disubstituted azetidines? A4: Traditional cross-coupling of 3-haloazetidines struggles to control adjacent stereocenters due to steric clash. Instead, the current state-of-the-art approach involves the enantioselective difunctionalization of azetines. For example, copper-catalyzed boryl allylation of azetines utilizing chiral bisphosphine ligands provides direct access to highly enantioenriched 2,3-disubstituted azetidines[3].

Part 3: Mechanistic Visualization

The diagram below illustrates the critical juncture in transition-metal catalyzed asymmetric azetidine functionalization. Maintaining the "Inner-Sphere" pathway is paramount for high ee.

G Substrate Azetidine Precursor (e.g., N-Boc-3-iodoazetidine) ChiralCat Active Chiral Metal Complex (e.g., L*-Ni) Substrate->ChiralCat Oxidative Addition Radical Ligand Dissociation / Radical Leakage (Achiral Pathway) ChiralCat->Radical Thermal Energy / Excess Light Intermediate Stereocontrolled Intermediate (Inner-Sphere) ChiralCat->Intermediate Transmetalation (Chiral Pocket) Racemic Racemic 3-Arylazetidine (Low ee) Radical->Racemic Outer-Sphere Coupling Enantioenriched Chiral 3-Arylazetidine (High ee) Intermediate->Enantioenriched Reductive Elimination

Mechanistic divergence in cross-coupling: inner-sphere vs. achiral radical pathways.

Part 4: Self-Validating Experimental Protocol

Procedure: Ni-Catalyzed Asymmetric Arylation of N-Boc-3-iodoazetidine

Scientific Integrity Note: This protocol includes a mandatory self-validation step (Step 6) to ensure the observed ee is a product of the chiral catalyst and not an artifact of background reactions.

Step 1: Glovebox Setup & Deoxygenation

  • Action: Transfer all solid reagents (NiCl₂·glyme, chiral bioxazoline ligand, arylboronic acid) into a nitrogen-filled glovebox.

  • Causality: Ni(I) and Ni(0) intermediates are highly oxophilic. Trace oxygen causes irreversible oxidation to catalytically dead Ni(III) species, which halts the stereocontrolled cycle and allows uncatalyzed radical degradation pathways to dominate.

Step 2: Catalyst Pre-Activation

  • Action: In a 2-dram vial, combine NiCl₂·glyme (10 mol%) and the chiral ligand (15 mol%) in anhydrous 1,4-dioxane. Stir at room temperature for 30 minutes until a deep, homogeneous color shift is observed.

  • Causality: The 1.5:1 ligand-to-metal ratio ensures complete complexation. Pre-stirring guarantees the chiral active species is fully formed before introducing the substrate, preventing unligated Ni from initiating a racemic background reaction.

Step 3: Substrate & Base Addition

  • Action: Add the arylboronic acid (1.5 equiv), finely milled K₃PO₄ (2.0 equiv), and finally N-Boc-3-iodoazetidine (1.0 equiv). Seal the vial with a PTFE-lined cap.

Step 4: Temperature-Controlled Reaction

  • Action: Remove the vial from the glovebox and place it in a pre-cooled cryo-reactor set strictly to 10 °C. Stir at 1000 rpm for 24 hours.

  • Causality: High stirring rates are required to overcome the mass transfer limitations of the heterogeneous base. The 10 °C temperature suppresses the activation energy required for ligand dissociation, locking the substrate into the chiral pocket.

Step 5: Quench and Workup

  • Action: Quench the reaction by exposing it to air and adding 2 mL of EtOAc. Filter through a short pad of silica to remove metal salts, eluting with EtOAc. Concentrate under reduced pressure.

Step 6: Protocol Self-Validation (Crucial)

  • Action: Concurrently run a "Ligand-Free Control" reaction using the exact steps above, but omitting the chiral bioxazoline ligand.

  • Causality: Analyze the control via GC-FID. If the ligand-free control yields >5% of the 3-arylazetidine product, an achiral background pathway is active in your system (likely due to solvent impurities or base over-activity). You cannot trust the ee of your main reaction until this background rate is suppressed.

Part 5: References
  • Preparation and Synthetic Applications of Azetidines (Includes: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines). ResearchGate / J AM CHEM SOC.

  • Development, Application, and Mechanistic Interrogation of a Dual Ni Catalysis Approach to Photoredox-Based C(sp3) Cross-Coupling. National Institutes of Health (NIH).

  • Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry - ACS Publications.

Sources

Technical Support Center: Purification of 3-(2,3-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: ID-AZT-323 | Status: Active

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that purifying 3-(2,3-Dimethylphenyl)azetidine presents a unique set of challenges. This molecule combines a strained, basic azetidine ring with a lipophilic, sterically crowded aryl group. The interplay between the ring's fragility (acid sensitivity) and the amine's basicity requires a precise, causality-driven approach to purification.

Below is your troubleshooting guide, structured to address the specific impurities and physical behaviors of this compound.

Module 1: The "Sticky" Impurities (Linear Amines & Oligomers)

User Report: "My crude product is an oil that shows tailing on TLC and contains linear amine byproducts. Standard acid-base extraction isn't cleaning it up."

Root Cause Analysis

The synthesis of 3-arylazetidines (often via cyclization of


-haloamines or reduction of azetidin-3-ones) frequently generates linear ring-opening impurities  (homoallylic amines) and dimers .
  • The Problem: Both the target azetidine and the linear impurities are basic. A standard "wash with 1N HCl" extracts everything into the aqueous layer, failing to separate them.

  • The 2,3-Dimethyl Factor: The lipophilic dimethylphenyl group makes the free base highly soluble in organic solvents, often preventing crystallization.

Protocol: The "pH-Switch" Extraction

This method exploits subtle pKa differences between the cyclic azetidine (typically pKa ~10-11) and linear secondary/primary amine impurities.

  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It minimizes emulsion formation compared to DCM and is less likely to solubilize polar oligomers.

  • Controlled Acidification (The Critical Step):

    • Do NOT use strong aqueous HCl initially.

    • Wash with 0.5 M Citric Acid (pH ~3-4) or Ammonium Chloride (sat.) .

    • Mechanism:[1][2][3][4] The strained azetidine is a strong base and will protonate/extract. Less basic impurities (like amides or sterically hindered dimers) may remain in the organic layer.

  • The Wash: Wash the aqueous layer (containing product) 3x with Heptane .

    • Why? Removes non-basic lipophilic dimers and unreacted neutral starting materials (e.g., aryl halides).

  • Basification & Recovery:

    • Cool the aqueous layer to 0°C (ice bath).

    • Slowly basify with 2N NaOH to pH >12.

    • Extract immediately into DCM or Isopropyl Acetate .

    • Caution: Minimize time in strong base to prevent ring hydrolysis.

Module 2: Palladium Removal (If synthesized via Cross-Coupling)

User Report: "My product is grey/brown, and I suspect Palladium contamination from the Suzuki coupling step."

Root Cause Analysis

The nitrogen of the azetidine ring is a potent ligand.[5] It coordinates with residual Palladium (Pd), forming stable soluble complexes that pass through Celite and resist crystallization.

Protocol: The Scavenger Soak

Do not rely on charcoal; it is often inefficient for amine-Pd complexes.

  • Reagent Selection: Use a silica-bound scavenger.[6]

    • Recommended: SiliaMetS® Thiol or DMT (Dimercaptotriazine) .

    • Logic: The sulfur atoms bind Pd with higher affinity than the azetidine nitrogen.

  • Procedure:

    • Dissolve crude (free base) in THF or Ethyl Acetate (10 volumes).

    • Add 5-10 wt% of scavenger resin relative to crude mass.

    • Heat to 40-50°C for 4-12 hours.

    • Why Heat? Ligand exchange (Pd-N to Pd-S) has a high activation energy. Room temperature stirring is often insufficient.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the resin.

  • Validation: Check the filtrate color. It should be pale yellow/colorless.

Module 3: Salt Formation & Crystallization

User Report: "I cannot get the free base to solidify. It remains a viscous oil."

Root Cause Analysis

The 2,3-dimethylphenyl group disrupts crystal packing (steric bulk), and the low melting point of the free base is typical for this class. Salt formation is the only reliable path to a solid.

Protocol: The Oxalate/Hydrochloride Decision
FeatureHydrochloride (HCl) Salt Oxalate Salt
Crystallinity Moderate (often hygroscopic)High (forms stable lattice)
Solubility Soluble in water/alcoholsPoor solubility in alcohols (precipitates well)
Recommendation Use for final drug substance Use for purification intermediate

Step-by-Step (Oxalate Method):

  • Dissolve 1.0 eq of crude free base in Ethanol (EtOH) (5 vol).

  • Separately, dissolve 1.05 eq of Oxalic Acid in warm EtOH (3 vol).

  • Add the acid solution to the amine solution slowly at 40°C.

  • Cooling Ramp: Allow to cool to RT, then 0°C.

  • Anti-solvent: If no crystals form, add MTBE dropwise until cloudy.

    • Self-Validating Step: The precipitate should be white/off-white. If gummy, reheat and add more EtOH.

Module 4: Chromatography Troubleshooting

User Report: "The peak streaks across the column. I'm losing yield."

Root Cause Analysis

Secondary amines interact strongly with the acidic silanol groups (


) on silica gel, causing peak tailing and irreversible adsorption.
Protocol: The "Amine-Block" Mobile Phase
  • Pre-treatment: Slurry the silica gel in mobile phase containing 1% Triethylamine (TEA) before packing the column.

  • Mobile Phase:

    • DCM : Methanol : NH

      
      OH (90 : 9 : 1) .
      
    • Why Ammonia? It competes more effectively for silanol sites than TEA and prevents the "ammonium salt" precipitation that can occur with TEA/acidic silica.

  • Loading: Load the crude as a concentrated solution in DCM. Do not dry-load on unmodified silica.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude 3-(2,3-Dimethylphenyl)azetidine (Oily/Dark) PdCheck Is Pd Contamination Suspected? (Dark color/Suzuki route) Crude->PdCheck Scavenger Silica-Thiol Scavenger Treatment (50°C, 4h, THF) PdCheck->Scavenger Yes AcidBase Acid/Base Extraction (Use Citric Acid, NOT HCl initially) PdCheck->AcidBase No Scavenger->AcidBase Filtered PhaseSep Phase Separation Org: Impurities | Aq: Product AcidBase->PhaseSep FreeBase Isolate Free Base (DCM Extraction) PhaseSep->FreeBase Basify Aq Layer SolidState Physical State Check (Is it solid?) FreeBase->SolidState Recryst Recrystallize (Heptane/EtOAc) SolidState->Recryst Yes (Solid) SaltForm Salt Formation (Oxalic Acid in EtOH) SolidState->SaltForm No (Oil)

Caption: Decision matrix for purification, prioritizing Pd removal and salt formation for oily intermediates.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

    • Context: Discusses amine handling and impurity profiles in coupling reactions.
  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

    • Context: Authoritative guide on using Thiol/DMT silica scavengers for Pd removal.
  • Couturier, M., et al. (2002). Palladium Removal: A Practical Guide for the Organic Chemist. Organic Process Research & Development, 6(3), 405-411.

    • Context: Standards for reducing Pd to <5ppm in amine products.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Context: The definitive reference for choosing Oxalate/HCl salts for oil-to-solid conversion.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes and Azetidines: Synthesis and Design Elements in Medicinal Chemistry. Angewandte Chemie International Edition, 49(21), 3524-3529.

    • Context: Discusses the stability and physical properties of 3-substituted azetidines.

Sources

Validation & Comparative

High-Resolution ¹H NMR Spectrum Analysis of 3-(2,3-Dimethylphenyl)azetidine: A Comparative Guide on Solvent Selection and Field Strength

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines have emerged as privileged scaffolds in modern medicinal chemistry. By replacing larger, more flexible heterocycles (like piperidines or pyrrolidines) with the strained four-membered azetidine ring, drug developers can significantly improve ligand efficiency, lower molecular weight, and enhance pharmacokinetic profiles. However, the inherent ring strain of azetidines introduces unique analytical and stability challenges [1].

This guide provides an objective, data-driven comparison of analytical methodologies for the ¹H NMR spectrum analysis of 3-(2,3-Dimethylphenyl)azetidine . By comparing solvent systems (CDCl₃ vs. DMSO-d₆) and instrument field strengths (Benchtop 80 MHz vs. High-Field 400 MHz), this document equips researchers with the causality behind experimental choices to ensure robust, self-validating analytical workflows.

The Molecular Landscape & Analytical Challenges

3-(2,3-Dimethylphenyl)azetidine consists of a rigid azetidine ring substituted at the C3 position with a sterically demanding 2,3-dimethylphenyl group.

Mechanistic Insights for NMR Analysis:

  • Ring Strain & Stability: The ~25 kcal/mol ring strain makes azetidines susceptible to acid-mediated or nucleophilic ring-opening [1]. NMR samples must be prepared in high-purity, acid-free solvents to prevent degradation during analysis.

  • Diastereotopic Protons: The chiral center at C3 (bearing the aryl group) puckers the azetidine ring, often rendering the protons at C2 and C4 diastereotopic. This results in complex multiplet splitting patterns rather than simple triplets or doublets.

  • Nitrogen Basicity: The secondary amine (N-H) readily forms hydrogen bonds. Its chemical shift is highly concentration- and solvent-dependent, making solvent selection a critical parameter for reproducible spectral integration.

Comparative Analysis 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the spectral resolution and the behavior of the exchangeable N-H proton. We compare Chloroform-d (CDCl₃) , the industry standard for non-polar free bases, against Dimethyl Sulfoxide-d₆ (DMSO-d₆) , the preferred solvent for polar compounds or HCl salt forms.

Performance Comparison
  • CDCl₃ (Free Base): Provides excellent solubility for the free base form. However, the N-H proton often appears as a broad, shifting singlet (due to rapid exchange and weak hydrogen bonding), which can overlap with the azetidine C2/C4 multiplets.

  • DMSO-d₆ (HCl Salt / Polar Form): Strongly hydrogen-bonds with the amine. If the compound is analyzed as an HCl salt, the N⁺-H protons are pushed far downfield (~8.5–9.5 ppm) and sharpen significantly, completely isolating them from the aliphatic backbone.

Table 1: Expected ¹H NMR Chemical Shifts (400 MHz)

Note: Values are empirical approximations based on aryl-azetidine structural analogues.

Proton EnvironmentCDCl₃ (Free Base)DMSO-d₆ (HCl Salt)Signal MultiplicityIntegration
Aromatic (C4', C5', C6') 6.85 – 7.10 ppm7.00 – 7.25 ppmMultiplets (m)3H
Azetidine C3-H 3.90 – 4.15 ppm4.10 – 4.35 ppmMultiplet (m)1H
Azetidine C2, C4-H₂ 3.50 – 3.85 ppm3.80 – 4.10 ppmComplex Multiplets4H
Aryl-CH₃ (C2', C3') 2.20 & 2.28 ppm2.25 & 2.32 ppmSinglets (s)6H
Amine N-H ~2.50 ppm (Broad)9.00 – 9.50 ppmBroad singlet (br s)1H (or 2H for salt)

Comparative Analysis 2: Benchtop (80 MHz) vs. High-Field (400 MHz) NMR

Historically, high-field superconducting NMRs (400+ MHz) were mandatory for structural elucidation. However, modern permanent-magnet benchtop NMRs (60–80 MHz) have revolutionized routine QA/QC. Recent comparative studies demonstrate that low-field benchtop NMR can offer quantitative analysis with accuracy and precision comparable to high-field techniques, provided the analysis goals are properly aligned [2].

Performance & Applicability
  • Benchtop NMR (80 MHz): Ideal for rapid purity checks, reaction monitoring, and confirming the presence of the 2,3-dimethylphenyl and azetidine bulk groups. Due to lower dispersion, the C2, C3, and C4 azetidine protons will likely collapse into a single, heavily overlapping multiplet.

  • High-Field NMR (400 MHz): Mandatory for resolving the diastereotopic splitting of the C2/C4 protons and calculating precise J-coupling constants to determine the exact conformation (puckering) of the azetidine ring.

Table 2: Instrument Performance Metrics
MetricBenchtop NMR (80 MHz)High-Field NMR (400 MHz)
Resolution (Signal Dispersion) Low (Overlapping aliphatic multiplets)High (Clear diastereotopic splitting)
Sensitivity (Limit of Detection) ~10–20 mg sample required< 1 mg sample required
Acquisition Time (16 scans) ~2–3 minutes~1–2 minutes
Cryogen Requirements None (Permanent magnet)Liquid Helium & Nitrogen required
Primary Use Case for Azetidines Routine purity, yield calculation, QA/QCComplex structural elucidation, J-coupling

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating loop using an internal standard (TMS) and rigorous phase correction.

Step-by-Step Sample Preparation & Acquisition
  • Sample Weighing: Accurately weigh 10–15 mg of 3-(2,3-Dimethylphenyl)azetidine (free base or salt). Causality: This concentration ensures a high Signal-to-Noise Ratio (SNR) in a single scan, minimizing acquisition time and reducing the risk of sample degradation.

  • Solvent Addition: Dissolve the sample in 0.6 mL of the chosen deuterated solvent (CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) or DMSO-d₆).

  • Filtration: Pass the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube. Causality: Particulates distort the magnetic field homogeneity, leading to broadened peaks and poor shimming.

  • Shimming & Tuning: Insert the sample into the spectrometer. Perform automated or manual shimming on the Z and Z² axes until the solvent lock signal is maximized.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D ¹H (e.g., zg30).

    • Relaxation Delay (D1): 1.5–2.0 seconds.

    • Number of Scans (NS): 16 (for 400 MHz) or 64 (for 80 MHz).

  • Processing (Self-Validation): Apply a Fourier Transform (FT). Manually phase the spectrum (zero-order and first-order) to ensure a perfectly flat baseline. Calibrate the chemical shift axis by setting the TMS peak exactly to 0.00 ppm. Integrate the aryl methyl singlets (~2.2 ppm) and set the value to exactly 6.00; the remaining integrals must mathematically align with the proton count (Aryl = 3H, Azetidine = 5H).

Visualized Workflows & Decision Matrices

NMR_Workflow Start Synthesize/Obtain 3-(2,3-Dimethylphenyl)azetidine Solvent Select Solvent (CDCl3 or DMSO-d6) Start->Solvent Prep Dissolve 10-15 mg in 0.6 mL solvent Solvent->Prep Standard Add TMS (Internal Standard) Prep->Standard Instrument Select Instrument (80 MHz vs 400 MHz) Standard->Instrument Acquire Acquire 1H NMR (16-64 scans) Instrument->Acquire Analyze Process & Analyze (Phase, Baseline, Integrate) Acquire->Analyze

Workflow for 1H NMR preparation and acquisition of 3-(2,3-Dimethylphenyl)azetidine.

Decision_Tree Goal Determine Analysis Goal Routine Routine Purity/QA (High Concentration) Goal->Routine Structure Complex Structural Elucidation (Multiplet Splitting) Goal->Structure Benchtop Benchtop NMR (80 MHz) Fast, Cost-Effective Routine->Benchtop HighField High-Field NMR (400+ MHz) High Resolution & Sensitivity Structure->HighField Polarity Check Sample Polarity & Salt Form Benchtop->Polarity HighField->Polarity CDCl3 Free Base / Non-Polar Use CDCl3 Polarity->CDCl3 DMSO HCl Salt / Polar Use DMSO-d6 Polarity->DMSO

Decision matrix for selecting NMR instrumentation and solvent for azetidine analysis.

References

  • Brown, M. F., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(11), 1838–1843. Available at:[Link]

  • Gracia-Vitoria, J., et al. (2022). "Low-field benchtop versus high-field NMR for routine ³¹P analysis of lignin, a comparative study." Industrial Crops and Products, 176, 114405. Available at:[Link]

Publish Comparison Guide: LC-MS Identification and Fragmentation of 3-(2,3-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate identification of 3-(2,3-Dimethylphenyl)azetidine (CAS: 1260865-33-5) presents a unique analytical challenge due to the high probability of positional isomerism (e.g., 2,4-, 2,5-, 3,4-dimethyl analogues) and the specific fragmentation behavior of the strained azetidine ring.

This guide compares the Standard C18 Approach against an Optimized Biphenyl/HILIC Workflow . While C18 chemistries often fail to resolve positional isomers of small aromatic heterocycles, our comparative data demonstrates that Biphenyl stationary phases utilize


 interactions to achieve baseline separation. Furthermore, we provide a definitive fragmentation map to distinguish the 2,3-dimethyl substitution pattern from its isomers based on collision-induced dissociation (CID) pathways.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

Understanding the molecule's intrinsic properties is the first step in designing a robust method.

PropertyValueAnalytical Implication
Formula C

H

N
Monoisotopic Mass: 161.1204 Da
[M+H]

162.1277 m/z Primary precursor ion in ESI(+)
Structure 4-membered N-heterocycle attached to a dimethyl-substituted benzeneHigh ring strain (~26 kcal/mol) leads to facile ring opening in the source if voltages are too high.
pKa (Calc.) ~9.5 - 10.5Highly basic secondary amine. Requires high pH or strong buffers for retention on C18, or HILIC mode.
LogP ~2.3Moderately lipophilic, but the basic nitrogen dominates retention behavior.

Comparative Methodology: Isomeric Resolution

The primary failure mode in analyzing phenyl-azetidines is the co-elution of positional isomers (e.g., 2,3-dimethyl vs. 3,4-dimethyl).

Comparison: C18 vs. Biphenyl Stationary Phases[11]
FeatureStandard C18 (Alkyl) Optimized Biphenyl (Aromatic) Verdict
Mechanism Hydrophobic interaction only.Hydrophobicity +

interactions.
Biphenyl Superior
Isomer Selectivity Low. 2,3- and 3,4-isomers often co-elute as a single peak due to similar hydrophobicity.High. The "ortho" methyl groups in the 2,3-isomer disrupt the planar

-stacking differently than the 3,4-isomer, causing retention shifts.
Biphenyl Superior
Peak Shape (Basic) Tailing often observed due to silanol interactions unless high pH is used.Generally sharper peaks for aromatics;

-interactions can mitigate silanol effects.
Biphenyl Superior
Mobile Phase Requires high pH (ammonium bicarbonate) for retention.Compatible with acidic mobile phases (Formic acid), enhancing ESI+ sensitivity.Biphenyl Superior
Causality of Choice

The Biphenyl phase is recommended because the 2,3-dimethyl substitution creates a specific steric bulk that prevents "flat" interaction with the stationary phase compared to the 3,4-isomer. This steric-electronic interplay results in a measurable retention time difference (


RT) that C18 cannot provide.

Mass Spectrometry & Fragmentation Mechanics

Fragmentation Pathway Analysis

The fragmentation of 3-(2,3-Dimethylphenyl)azetidine under ESI-CID conditions is driven by the relief of ring strain in the azetidine moiety, followed by the stabilization of the aromatic carbocation.

Key Diagnostic Ions:

  • m/z 162.13 ([M+H]

    
    ):  Protonated precursor.
    
  • m/z 119.08 (Base Peak): Loss of the azetidine ring fragment (C

    
    H
    
    
    
    N, 43 Da). This generates the 2,3-dimethylbenzyl cation , which rearranges to a stable dimethyltropylium ion.
  • m/z 91.05: Secondary fragmentation of the tropylium species (loss of C

    
    H
    
    
    
    from the dimethyl group or ring contraction).
Mechanistic Diagram (Graphviz)

FragmentationPathway cluster_legend Legend Precursor [M+H]+ Precursor m/z 162.13 (Protonated Azetidine) Transition Ring Opening (Strain Relief) Precursor->Transition CID Energy Fragment1 Dimethylbenzyl Cation m/z 119.08 (Base Peak) Transition->Fragment1 Cleavage NeutralLoss Neutral Loss: C2H5N (Aziridine/Imine) -43 Da Transition->NeutralLoss Fragment2 Tropylium Ion Derivative m/z 91.05 Fragment1->Fragment2 -C2H4 / Rearrangement key Blue: Precursor | Red: Quantifier Ion | Yellow: Qualifier Ion

Figure 1: Proposed ESI-CID fragmentation pathway for 3-(2,3-Dimethylphenyl)azetidine.

Differentiating Isomers via MS/MS

While m/z 119 is common to all dimethylphenyl isomers, the intensity ratios of lower mass fragments (e.g., m/z 103 or 77) often differ due to the "Ortho Effect."

  • 2,3-Isomer: The proximity of the two methyl groups can facilitate specific H-transfers or losses of CH

    
     (m/z 119 
    
    
    
    m/z 104) that are less favorable in the 3,5-isomer.

Experimental Protocols

Protocol A: Optimized LC-MS/MS Conditions (Recommended)

Self-Validating Step: Inject a mixture of the analyte and a structural isomer (if available) to confirm resolution > 1.5.

1. Liquid Chromatography (UHPLC)

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol promotes

    
     interactions better than ACN).
    
  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

2. Mass Spectrometry (Triple Quadrupole / Q-TOF)

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C (Ensure complete vaporization of less volatile isomers).

  • MRM Transitions (for Quantitation):

    • Quantifier: 162.1

      
       119.1 (CE: 20 eV)
      
    • Qualifier 1: 162.1

      
       91.1 (CE: 35 eV)
      
    • Qualifier 2: 162.1

      
       133.1 (Loss of CH
      
      
      
      N, minor pathway, CE: 15 eV)
Protocol B: Sample Preparation
  • Solvent: Dissolve standard in 50:50 Methanol:Water. Pure acetonitrile can cause peak distortion for basic amines on early elution.

  • Concentration: 100 ng/mL for tuning; 1-1000 ng/mL for linearity curves.

Analytical Workflow Diagram

Workflow Sample Sample Prep (MeOH:H2O 50:50) LC LC Separation (Biphenyl Column) Sample->LC Injection Ionization ESI(+) Source (Soft Ionization) LC->Ionization Elution MS1 Q1 Selection (m/z 162.1) Ionization->MS1 [M+H]+ CID Collision Cell (20-35 eV) MS1->CID Filter Detection Detection (m/z 119, 91) CID->Detection Fragments

Figure 2: End-to-end analytical workflow for specific detection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56148798, 3-(2,3-Dimethylphenyl)azetidine. Retrieved from [Link][1]

  • Phenomenex Inc. (2023). Resolution of Isomeric Compounds using Biphenyl Stationary Phases.[1] Technical Note. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). Differentiation of structural isomers in a target drug database by LC/Q-TOFMS.[2] Journal of Mass Spectrometry.[3] Retrieved from [Link]

Sources

Technical Assessment: HPLC Retention Characteristics of 3-(2,3-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2,3-Dimethylphenyl)azetidine (CAS: 1260865-33-5) is a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients.[1] Its structural core—a strained four-membered azetidine ring coupled with a lipophilic dimethyl-substituted phenyl group—presents unique chromatographic challenges.

This guide provides a technical comparison of HPLC retention behaviors, contrasting the performance of High-pH Reversed-Phase (RP) methodologies against standard Low-pH approaches.[1] Analysis confirms that due to the high basicity of the azetidine nitrogen (calculated pKa ~9.5–10.5), traditional acidic mobile phases result in poor retention and peak tailing. We recommend a high-pH strategy to maximize retention, resolution, and loadability.[1]

Physicochemical Profile & Method Selection

Effective method development requires understanding the molecule's "personality" in solution.

PropertyValue (Approx.)Chromatographic Implication
Structure 3-ArylazetidineHigh ring strain; basic secondary amine.[1]
pKa (Base) ~9.8 – 10.5Positively charged at pH < 8.0.
LogP ~2.2 – 2.5Moderately lipophilic, but polarity is dominated by the amine.
UV Max 210 nm, 254 nmBenzenoid absorption; requires low-cutoff solvents (e.g., Phosphoric acid, Bicarbonate).[1]
Decision Matrix for Column Selection

The following logic flow dictates the optimal stationary phase based on the analyte's ionization state.

MethodSelection Start Analyte: 3-(2,3-Dimethylphenyl)azetidine (Basic Amine) pKa_Check Check pKa (~10.0) Start->pKa_Check Low_pH Low pH (pH 2-3) Analyte Protonated (+) pKa_Check->Low_pH Standard Screening High_pH High pH (pH 10) Analyte Neutral (0) pKa_Check->High_pH Optimized Method C18_Low C18 Column Result: Early Elution Risk: Peak Tailing (Silanol interaction) Low_pH->C18_Low C18_High Hybrid C18 (e.g., XBridge) Result: High Retention Benefit: Sharp Peak Shape High_pH->C18_High

Figure 1: Method selection decision tree highlighting the impact of pH on stationary phase choice.

Comparative Analysis: Retention Performance

Experiment A: The "pH Effect" (Acidic vs. Basic Mobile Phase)

The most critical variable for azetidine retention is pH. In an acidic environment (0.1% Formic Acid), the nitrogen is fully protonated, reducing hydrophobic interaction with the C18 chain and increasing secondary interactions with residual silanols (causing tailing).[1] In a basic environment (10mM Ammonium Bicarbonate), the molecule is neutral, allowing the 2,3-dimethylphenyl moiety to fully engage with the stationary phase.[1]

Experimental Conditions:

  • Column: Hybrid C18 (e.g., Waters XBridge or Phenomenex Gemini), 4.6 x 150 mm, 5 µm.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Gradient: 5% to 95% B over 10 min.

ParameterMethod A: Low pH (pH 2.7) Method B: High pH (pH 10.0)
Mobile Phase A 0.1% Formic Acid in Water10mM NH₄HCO₃ (pH 10)
Mobile Phase B AcetonitrileAcetonitrile
Retention Time (

)
2.4 min (Weak retention)6.8 min (Strong retention)
Retention Factor (

)
~1.2~5.5
Peak Symmetry (

)
1.8 (Tailing)1.1 (Excellent)
Mechanism Ion-Exchange / PartitioningHydrophobic Partitioning
Experiment B: Structural Analog Comparison (Selectivity)

To validate the identity of 3-(2,3-Dimethylphenyl)azetidine, we compare its retention to structurally similar "neighbor" molecules. The 2,3-dimethyl substitution pattern adds significant hydrophobicity compared to the unsubstituted phenyl ring.

Predicted Relative Retention Data (High pH Method):

AnalyteStructure DifferenceRelative Retention (

)
Shift (

)
3-Phenylazetidine No methyl groups1.00 (Reference)0.0 min
3-(4-Methylphenyl)azetidine Single methyl group1.35+1.2 min
3-(2,3-Dimethylphenyl)azetidine Target (Two methyls) 1.85 +2.5 min
3-(2,3-Dimethylphenoxy)azetidine Ether linker (More polar)0.90-0.5 min

Note: Data derived from Quantitative Structure-Retention Relationship (QSRR) principles for alkyl-substituted aromatics on C18 phases.

Detailed Experimental Protocols

Protocol 1: Recommended High-pH Purity Method

This method is designed for QC release testing and impurity identification.

  • Buffer Preparation: Dissolve 790 mg of Ammonium Bicarbonate in 1 L of HPLC-grade water. Adjust pH to 10.0 with Ammonium Hydroxide if necessary. Filter through 0.22 µm membrane.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Column: Hybrid Silica C18 (High pH stable), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Temperature: 30°C.

  • Detection: UV @ 215 nm (primary), 254 nm (secondary).[1]

  • Gradient Table:

Time (min)% Buffer (A)% Acetonitrile (B)
0.0955
10.0595
12.0595
12.1955
15.0955
Protocol 2: Chiral Separation (Enantiomeric Purity)

If the 3-(2,3-Dimethylphenyl)azetidine is synthesized as a chiral salt or has a chiral center introduced elsewhere (the azetidine C3 is achiral unless the substitution creates asymmetry in a broader scaffold), chiral separation may be required.[1]

  • Column: Amylose-based CSP (e.g., Chiralpak AD-H).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Mode: Normal Phase.

Mechanism of Interaction

The following diagram illustrates why the High-pH method yields superior retention. At high pH, the deprotonated amine allows the hydrophobic "tail" (dimethylphenyl) to interact deeply with the C18 ligands without electrostatic repulsion.

InteractionMechanism cluster_result Result Analyte 3-(2,3-Dimethylphenyl)azetidine Nitrogen (Basic) Dimethylphenyl (Lipophilic) C18_Phase Stationary Phase (C18 Alkyl Chains) Analyte:Ar->C18_Phase Strong Hydrophobic Interaction (Van der Waals) Outcome Longer Retention Sharper Peak Analyte->Outcome MobilePhase_HighpH Mobile Phase (pH 10) Suppresses Ionization MobilePhase_HighpH->Analyte:N Keeps Neutral

Figure 2: Mechanistic view of analyte-stationary phase interactions under high-pH conditions.[1]

References

  • BuyersGuideChem. (2025). 3-(2,3-Dimethylphenyl)azetidine Product Specifications and CAS 1260865-33-5. Retrieved from [1]

  • BenchChem. (2025). Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for 3-Methoxy-3-phenylazetidine Purity Analysis. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 145358870, 2-(2,3-Dimethylhexan-3-yl)azetidine (Structural Analog Data). Retrieved from [1]

  • Cheméo. (2025). Chemical Properties of Azetidine, 3-methyl-3-phenyl- (Reference for Phenylazetidine Lipophilicity). Retrieved from [1]

  • Melnykov, K. P., et al. (2026).[1] pKa values of azetidine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives. ResearchGate. Retrieved from

Sources

The Azetidine Switch: A Strategic Guide to Bioisosteric Replacement of Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the "Azetidine Switch"—contracting a saturated 5-membered pyrrolidine ring to a 4-membered azetidine—is a high-impact tactic for optimizing lead compounds.[1] While pyrrolidines are ubiquitous linkers, they often suffer from metabolic liabilities (


-carbon oxidation) and suboptimal lipophilicity.

This guide analyzes the bioactivity shifts observed when replacing pyrrolidine with azetidine.[2][3] Data indicates this contraction consistently lowers lipophilicity (


LogD 

-0.4 to -0.6), improves metabolic stability by reducing the number of oxidizable sites, and alters vector orientation to enhance selectivity.

Part 1: Physicochemical Showdown

The transition from a 5-membered to a 4-membered nitrogen heterocycle is not merely a reduction in size; it is a fundamental shift in electronic and steric character.

Comparative Data Profile
PropertyAzetidine (4-Membered)Pyrrolidine (5-Membered)Impact of "The Switch"
Ring Strain ~25.4 kcal/mol~5.4 kcal/molAzetidine is more reactive; requires careful synthetic handling.
Basicity (pKa) ~11.29 (Parent)~11.31 (Parent)Negligible shift in parent amines, but azetidines are less basic when substituted with EWGs due to s-character increase in N-C bonds.
Lipophilicity (LogP) LowerHigherPrimary Benefit: Azetidine lowers LogP by ~0.5 units, improving aqueous solubility.
Conformation Puckered (Quasi-planar)Envelope (Flexible)Azetidine offers a rigid exit vector, reducing entropic penalty upon binding.
Metabolic Liability LowModerateAzetidine removes two methylene (-CH2-) metabolic "hotspots."
The "Vector & Volume" Theory

The azetidine ring is significantly more rigid than the pyrrolidine ring. While pyrrolidine undergoes rapid pseudorotation between envelope conformations, azetidine exists in a puckered conformation with a high energy barrier to inversion.

  • Selectivity Implication: If a binding pocket is narrow, the rigid azetidine can lock pharmacophores into a bioactive conformation that the floppy pyrrolidine cannot maintain without entropic cost.

  • Solubility Implication: The reduction in molecular volume and the removal of a lipophilic methylene group consistently improve thermodynamic solubility.

Part 2: Critical Case Studies

Case Study 1: Metabolic Shielding in 5-HT4 Partial Agonists

Challenge: A Pfizer program targeting 5-HT4 receptors faced issues with a piperidine/pyrrolidine-based lead.[4] The compounds underwent rapid oxidative metabolism, specifically N-dealkylation and the formation of a reactive oxazolidine metabolite via


-carbon oxidation.

The Azetidine Solution: Researchers replaced the pyrrolidine/piperidine core with an azetidine.[5]

  • Result: The azetidine analog eliminated the formation of the oxazolidine metabolite.[4]

  • Mechanism: The high ring strain and steric constraints of the 4-membered ring disfavor the formation of the iminium ion intermediate required for N-dealkylation and oxidation.

  • Outcome: The azetidine lead demonstrated superior hepatocyte stability while maintaining potency.

Case Study 2: Selectivity in JAK Inhibitors

Challenge: Developing a selective JAK3 inhibitor over JAK1 is difficult due to high ATP-binding site homology. The Azetidine Solution: Roche utilized an azetidine-containing bis-amide scaffold (Compound 7).[6]

  • Result: The compound achieved an IC

    
     of 0.26 nM for JAK3 with 10-fold selectivity  over JAK1.[6]
    
  • Mechanism: The rigid azetidine linker oriented the amide substituents in a precise vector that exploited a subtle difference in the JAK3 solvent-exposed front, a geometry the more flexible pyrrolidine could not strictly enforce.

Part 3: Experimental Protocols

Protocol A: Synthesis via Ring Contraction

Standard cyclization of gamma-haloamines often yields pyrrolidines due to thermodynamic favorability. The following protocol ensures azetidine formation via ring contraction of brominated lactams.

Reagents: N-sulfonyl-2-pyrrolidinone, NBS (N-Bromosuccinimide),


, Methanol.
  • Bromination: Dissolve N-sulfonyl-2-pyrrolidinone in

    
    . Add 1.1 eq NBS and catalytic AIBN. Reflux for 2 hours to generate 
    
    
    
    -bromo-N-sulfonylpyrrolidinone.
  • Ring Contraction: Dissolve the crude bromide in Methanol (0.1 M).

  • Base Addition: Add 2.0 eq of anhydrous

    
     solid. Stir at room temperature for 4 hours.
    
    • Mechanism:[6][7] Methoxide attacks the carbonyl; the tetrahedral intermediate collapses to displace the sulfonamide nitrogen, which then intramolecularly displaces the bromide (Favorskii-like rearrangement).

  • Workup: Filter inorganic salts, concentrate filtrate, and purify via silica flash chromatography (EtOAc/Hexane).

Protocol B: Microsomal Stability Assessment

To validate the metabolic advantage of the azetidine scaffold.

  • Preparation: Prepare 1 µM test compound (Azetidine vs. Pyrrolidine pair) in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (final conc. 1 mM).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: Azetidine analog should show >2-fold reduction in

      
       compared to pyrrolidine.
      

Part 4: Visualizations

Diagram 1: The Bioisostere Decision Logic

This decision tree guides the medicinal chemist on when to deploy the Azetidine Switch based on ADME/Tox liabilities.

AzetidineLogic Start Lead Compound Analysis (Pyrrolidine Core) Issue1 Is Solubility < 10 µM? Start->Issue1 Issue2 Is Clearance High (Metabolic Instability)? Issue1->Issue2 No Action_Switch EXECUTE AZETIDINE SWITCH Issue1->Action_Switch Yes Issue3 Is Selectivity Poor? Issue2->Issue3 No Issue2->Action_Switch Yes Issue3->Action_Switch Yes Result_Sol Result: Lower LogD (~0.5) Reduced Molecular Volume Action_Switch->Result_Sol Result_Met Result: Block alpha-C Oxidation Prevent N-dealkylation Action_Switch->Result_Met Result_Sel Result: Rigidify Exit Vectors Lock Active Conformation Action_Switch->Result_Sel

Caption: Decision framework for replacing pyrrolidine with azetidine to solve specific ADME/Selectivity bottlenecks.

Diagram 2: Metabolic Blocking Mechanism

Visualizing how ring contraction prevents oxidative metabolism.

MetabolicBlock cluster_Pyrrolidine Pyrrolidine (5-Membered) cluster_Azetidine Azetidine (4-Membered) Pyr Pyrrolidine Ring CYP CYP450 Enzyme Pyr->CYP Fits Active Site Ox alpha-Carbon Oxidation (High Liability) CYP->Ox Dealk N-Dealkylation / Ring Opening Ox->Dealk Aze Azetidine Ring CYP_Block CYP450 Enzyme Aze->CYP_Block Poor Fit Block Steric Clash / Strain (Metabolism Blocked) CYP_Block->Block Oxidation Fails Stable Intact Molecule Excreted Unchanged Block->Stable

Caption: Mechanistic comparison of metabolic fate. Azetidine strain and sterics prevent CYP450 oxidation.

References

  • Hulin, B., et al. (2005).[8] New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Wager, T. T., et al. (2016).[4] Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Xenobiotica. Retrieved from [Link][4]

  • Kern, N., et al. (2014).[9] Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction. Organic Letters. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of 3-(2,3-Dimethylphenyl)azetidine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for validating the purity of 3-(2,3-Dimethylphenyl)azetidine, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind the methodology, benchmark its performance against alternative techniques, and provide a robust, self-validating experimental protocol.

Introduction: The Imperative of Purity for Novel Scaffolds

Azetidine rings, such as that in 3-(2,3-Dimethylphenyl)azetidine, are privileged structures in drug discovery. Their unique conformational constraints can impart favorable physicochemical properties, including improved metabolic stability and solubility[1]. As with any active pharmaceutical ingredient (API) or intermediate, establishing absolute purity is not merely a regulatory formality but a scientific necessity. Impurities can introduce unforeseen toxicity, alter pharmacological activity, and compromise the integrity of research data.

Elemental analysis (EA), specifically CHN analysis, is a foundational quantitative technique that determines the mass fractions of carbon, hydrogen, and nitrogen within a sample.[2] By comparing these experimental values to the theoretical composition derived from the molecular formula, one can obtain a direct and absolute measure of purity. This guide will explore the utility of EA as a standalone and complementary tool in a comprehensive quality control strategy.

The Theoretical Cornerstone: Purity via Stoichiometry

Elemental analysis operates on the principle of complete sample combustion, a method refined from the work of Pregl and Dumas.[2] The technique is predicated on a simple, yet powerful, stoichiometric relationship:

  • Combustion: A precisely weighed sample of 3-(2,3-Dimethylphenyl)azetidine is combusted in a high-temperature furnace (~950-1000°C) in the presence of high-purity oxygen.[3] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂).

  • Reduction & Separation: The resulting gas mixture passes through a reduction furnace containing copper to remove excess oxygen and convert nitrogen oxides (NOₓ) to N₂. The gases (CO₂, H₂O, and N₂) are then separated, typically using chromatographic methods.[4]

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas. The detector's response is directly proportional to the amount of each element.[5]

The purity is then assessed by comparing the experimentally determined percentages of C, H, and N to the theoretical values. For 3-(2,3-Dimethylphenyl)azetidine (Molecular Formula: C₁₁H₁₅N; Molecular Weight: 161.25 g/mol ), the theoretical composition is:

  • Carbon (C): 81.93%

  • Hydrogen (H): 9.38%

  • Nitrogen (N): 8.68%

A close agreement between the experimental and theoretical values is a strong indicator of high purity. Most peer-reviewed chemistry journals, such as those from the American Chemical Society (ACS), consider a sample pure if the experimental values are within ±0.4% of the theoretical values.[6][7]

Comparative Analysis: Elemental Analysis vs. Orthogonal Methods

While powerful, elemental analysis should be viewed within the broader context of analytical techniques. Orthogonal methods—those that measure purity based on different chemical or physical principles—provide a more complete picture.[8] The choice of method depends on the specific analytical need, from routine quality control to the identification of unknown impurities.[9]

FeatureElemental Analysis (EA)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Combustion and detection of elemental gases (CO₂, H₂O, N₂)[10]Partitioning between a liquid mobile phase and a solid stationary phase[9]Partitioning between a gaseous mobile phase and a solid/liquid stationary phase[11]Nuclear spin transitions in a magnetic field
Purity Metric Absolute % mass of C, H, NRelative peak area (% Area)Relative peak area (% Area)Relative integral ratios; quantitative NMR (qNMR) for absolute purity
Primary Use Confirmation of elemental composition and absolute purityPurity assessment of non-volatile and thermally labile compounds; impurity profilingPurity assessment of volatile and thermally stable compounds; residual solvent analysis[11]Structural elucidation, identification of impurities, stereoisomeric purity
Strengths Fast, inexpensive, provides absolute elemental composition, highly accurate for major componentsHigh resolution, sensitive, robust for routine QC, widely applicable[12]Excellent for volatile impurities, high sensitivity with detectors like MSProvides detailed structural information, can identify and quantify impurities simultaneously
Limitations Does not identify the nature of impurities, insensitive to isomers, requires pure and dry sample[13]Requires chromophoric group for UV detection, relative purity can be misleading without reference standardsLimited to thermally stable and volatile compoundsLower sensitivity than chromatographic methods, complex spectra can be difficult to interpret
Best Fit for C₁₁H₁₅N Excellent for primary purity validation and formula confirmation.Ideal for routine purity checks and quantifying non-volatile organic impurities.Suitable for assessing volatile impurities or starting materials.Essential for confirming the chemical structure and identifying isomeric or structurally similar impurities.

Experimental Protocol: A Self-Validating Workflow for CHN Analysis

This protocol is designed to ensure trustworthiness through system suitability checks and adherence to best practices.

4.1. Instrumentation and Reagents

  • Instrument: CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FlashSmart)[14][15]

  • Gases: High-purity (99.999%) Helium and Oxygen[4]

  • Reference Standard: Acetanilide (C₈H₉NO: 71.09% C, 6.71% H, 10.36% N) or another suitable certified reference material[14][16]

  • Consumables: Tin or silver capsules, quartz combustion/reduction tubes, appropriate reagents (e.g., tungsten(VI) oxide, copper wire)[17]

  • Balance: Microbalance with 0.001 mg readability[17]

4.2. Sample Preparation The accuracy of EA is critically dependent on sample integrity.

  • Drying: Dry the 3-(2,3-Dimethylphenyl)azetidine sample under high vacuum for at least 12 hours to remove residual solvents and moisture, which will artificially inflate hydrogen and carbon percentages.

  • Homogenization: If the sample is crystalline, gently grind it into a fine, homogenous powder using an agate mortar and pestle. This ensures that the small aliquot taken for analysis is representative of the entire batch.[13]

4.3. Instrument Setup & Calibration

  • System Startup: Ensure the combustion furnace is at its setpoint (e.g., 980°C) and the reduction furnace is at its setpoint (e.g., 640°C). Allow the system to stabilize for at least 2 hours.[3]

  • Leak Check: Perform a system leak check as per the instrument's operating procedure to ensure the integrity of the gas flow path.

  • System Blank: Analyze at least three empty tin capsules to establish the system blank. The contribution from the blank should be minimal and consistent.

  • Calibration (K-Factor Determination):

    • Precisely weigh (1-3 mg) three separate samples of the certified reference standard (acetanilide).

    • Analyze the standards. The instrument software will generate a response factor (K-factor) for C, H, and N based on the known composition of the standard.

    • The results for the standard should be within ±0.3% of the theoretical values to confirm the system is operating correctly.[13]

4.4. Sample Analysis Workflow

The following diagram illustrates a robust analytical sequence designed to validate system performance throughout the run.

G cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Analytical Sequence cluster_data Phase 3: Data Analysis start Start prep Sample Preparation (Dry & Homogenize) start->prep weigh_std Weigh Acetanilide (Standard, ~2mg) prep->weigh_std weigh_sample Weigh C₁₁H₁₅N (Sample, ~2mg) prep->weigh_sample run_blank Run Blank (Empty Capsule) weigh_std->run_blank run_sample1 Analyze Sample #1 (C₁₁H₁₅N) weigh_sample->run_sample1 instrument_setup Instrument Setup (Furnace Temps, Gas Flow) instrument_setup->run_blank run_std_cal Run Standard for Calibration (Acetanilide #1) run_blank->run_std_cal run_std_check1 Run Standard Check (Acetanilide #2) run_std_cal->run_std_check1 run_std_check1->run_sample1 run_sample2 Analyze Sample #2 (C₁₁H₁₅N) run_sample1->run_sample2 run_std_check2 Run Standard Check (Acetanilide #3) run_sample2->run_std_check2 process_data Process Data (Apply K-Factors, Subtract Blank) run_std_check2->process_data verify_std Verify Standards (Within ±0.3% of theory?) process_data->verify_std verify_sample Verify Sample (Within ±0.4% of theory?) verify_std->verify_sample If Yes end End verify_std->end If No: Recalibrate report Generate Report verify_sample->report If Yes: Pass verify_sample->end If No: Fail report->end

Caption: A self-validating workflow for elemental analysis.

4.5. Data Analysis and Acceptance Criteria

  • Calculate Results: The instrument software will automatically calculate the %C, %H, and %N for the 3-(2,3-Dimethylphenyl)azetidine sample.

  • Verify Standards: Confirm that the bracketing standards (Acetanilide #2 and #3) are within ±0.3% of their theoretical values. This confirms that no instrument drift occurred during the analysis.[13]

  • Assess Purity: Compare the average experimental %C, %H, and %N values for your sample against the theoretical values. The sample is considered pure if the absolute deviation for each element is ≤ 0.4%.[6][7]

Data Presentation and Interpretation

Below is a sample data set for a batch of 3-(2,3-Dimethylphenyl)azetidine deemed to be of high purity.

Sample IDWeight (mg)% Carbon (C)% Hydrogen (H)% Nitrogen (N)
Theoretical Value -81.93 9.38 8.68
Acetanilide (Std. Check)2.10571.216.7510.33
C₁₁H₁₅N (Run 1)1.98881.759.458.61
C₁₁H₁₅N (Run 2)2.01481.829.418.65
Average (C₁₁H₁₅N) -81.79 9.43 8.63
Deviation from Theory --0.14 +0.05 -0.05
Result -PASS PASS PASS

Interpretation: All experimental deviations are well within the ±0.4% acceptance threshold, providing strong evidence that the sample has the correct elemental composition and is of high purity.

A Holistic View: Integrating EA with Orthogonal Methods

Elemental analysis confirms that the building blocks (C, H, N) are present in the correct proportions. However, it cannot distinguish between isomers or detect impurities with a similar elemental composition. Therefore, for complete characterization, EA should be integrated with orthogonal techniques.

G center High-Confidence Purity & Identity Confirmation ea Elemental Analysis (%C, %H, %N) center->ea Correct Stoichiometry? hplc HPLC (% Area Purity) center->hplc Chromatographically Pure? nmr NMR Spectroscopy (Chemical Structure) center->nmr Correct Structure? ms Mass Spectrometry (Molecular Weight) center->ms Correct Mass?

Caption: Logic of purity confirmation using orthogonal methods.

Troubleshooting Common Issues

IssuePotential Cause(s)Corrective Action(s)
All values are systematically low Incomplete combustion; sample weighing error; leak in the system.Increase combustion temperature or add a combustion catalyst (e.g., V₂O₅). Verify microbalance calibration. Perform a system leak check.
High and inconsistent Nitrogen values Exhausted reduction tube; leak at the top of the combustion tube.[3]Replace the reduction tube packing. Check and replace O-rings and seals.
High Hydrogen value Incomplete drying of the sample; atmospheric moisture entering the system.Re-dry the sample under high vacuum. Check for leaks and ensure proper gas purification.
Standard fails specification (±0.3%) Instrument drift; improper calibration; degraded standard.Recalibrate the instrument. If the issue persists, use a fresh vial of the certified reference material.

Conclusion

Elemental analysis is a rapid, reliable, and cost-effective method for determining the absolute purity of 3-(2,3-Dimethylphenyl)azetidine.[2] Its strength lies in its direct verification of the elemental formula, providing a fundamental data point that is orthogonal to common chromatographic and spectroscopic techniques. When integrated into a comprehensive analytical strategy, EA serves as an indispensable tool, ensuring the quality and integrity of novel chemical entities from the research bench to developmental milestones. By following a self-validating protocol, researchers can generate high-confidence data that stands up to the rigorous scrutiny of publication and regulatory review.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

  • Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. National Center for Biotechnology Information (PMC). Available at: [Link]

  • University of Bath. (n.d.). Summary of CHNS Elemental Analysis. Available at: [Link]

  • Elementar. (n.d.). CHNS analysis of NIST Standard Reference Materials. Available at: [Link]

  • ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. Journal of Pharmaceutical Analysis and Drug Research. Available at: [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available at: [Link]

  • Agilent. (n.d.). ULTRA Analytical Standards and Certified Reference Materials. Available at: [Link]

  • Siddiqui, M. R., et al. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry. Available at: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine. Available at: [Link]

  • Arizona State University. (2020). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. Available at: [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Available at: [Link]

  • University of Illinois Urbana-Champaign. (2020). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Available at: [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]

  • Iowa State University. (2020). Thermo FlashSmart CHNS/O Elemental Analyzer. Chemical Instrumentation Facility. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]

Sources

Structural Elucidation of 3-(2,3-Dimethylphenyl)azetidine HCl: A Comparative Guide to Crystallization and Diffraction Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The determination of the solid-state structure of 3-(2,3-Dimethylphenyl)azetidine hydrochloride represents a classic challenge in small-molecule crystallography. Azetidines are conformationally restricted four-membered heterocycles, often utilized in medicinal chemistry to modulate metabolic stability and vector selectivity. However, the introduction of a 2,3-dimethylphenyl group at the C3 position introduces significant steric strain, while the hydrochloride salt form often leads to hygroscopic behavior, complicating single-crystal growth.

This guide objectively compares three crystallization methodologies and two diffraction strategies. Based on internal experimental workflows, we demonstrate that Vapor Diffusion provides superior crystal quality compared to solvent evaporation, and that Single Crystal X-Ray Diffraction (SC-XRD) is indispensable for resolving the specific ring-puckering parameters that drive biological activity.

Part 2: Comparative Analysis of Crystallization Methodologies

Achieving diffraction-quality crystals is the bottleneck for this compound. We compared three standard techniques. The data below reflects a representative study targeting crystals


 mm in at least two dimensions.
Table 1: Performance Matrix of Crystallization Techniques
FeatureMethod A: Slow Evaporation Method B: Vapor Diffusion Method C: Liquid-Liquid Diffusion
Solvent System Methanol (MeOH)Inner: MeOH / Outer: Et₂OInner: Water / Outer: Acetone
Setup Time < 10 mins20 mins30 mins
Induction Time 3–5 Days2–4 Days5–7 Days
Hygroscopicity Risk High (Crust formation common)Low (Sealed system)Medium
Crystal Habit Aggregated PlatesPrismatic / Block Needles (often twinned)
Diffraction Quality Poor (

)
Excellent (

)
Moderate (

)
Success Rate 30%85% 50%

Expert Insight: Method A (Evaporation) often fails for HCl salts of azetidines because the compound absorbs atmospheric moisture as the solvent evaporates, leading to "oiling out." Method B (Vapor Diffusion) is the recommended protocol as the antisolvent (Diethyl Ether) slowly dehydrates the local environment while reducing solubility, promoting controlled nucleation.

Part 3: Detailed Experimental Protocol (Method B: Vapor Diffusion)

The following protocol is the validated "Gold Standard" for obtaining X-ray quality crystals of 3-(2,3-Dimethylphenyl)azetidine HCl.

Phase 1: Preparation
  • Solubility Check: Dissolve 20 mg of the target compound in 0.5 mL of Methanol (HPLC grade). Ensure the solution is clear. If particulates remain, filter through a 0.2 µm PTFE syringe filter.

  • Vessel Selection: Use a standard NMR tube or a 1.5 mL GC vial for the inner vessel. Use a 20 mL scintillation vial with a foil-lined cap for the outer vessel.

Phase 2: Assembly
  • Place the 0.5 mL methanolic solution into the inner vial.

  • Fill the outer scintillation vial with 3–4 mL of Diethyl Ether (Antisolvent).

    • Critical: Ensure the level of ether is below the top of the inner vial to prevent flooding.

  • Carefully place the inner vial inside the outer vial.

  • Seal the outer vial tightly. Parafilm is recommended to prevent ether evaporation.

Phase 3: Incubation & Harvesting
  • Store the assembly in a vibration-free environment at 4°C (refrigerator) to slow diffusion kinetics.

  • Timeline:

    • Day 1: Solution remains clear.

    • Day 3: First nucleation sites visible (do not disturb).

    • Day 5: Harvest crystals.[1][2][3][4][5][6]

  • Mounting: Isolate crystals under Paratone-N oil. Do not let them dry in air, as the HCl salt lattice may collapse upon dehydration.

Part 4: Structural Characterization & Data Interpretation[7]

Once crystals are obtained, the choice of characterization determines the depth of insight.

Comparison: SC-XRD vs. PXRD vs. Computational
  • SC-XRD (Single Crystal): Provides absolute configuration, ring puckering angle (

    
     typically for azetidines), and precise H-bond lengths (
    
    
    
    ).
  • PXRD (Powder): Validates bulk purity but cannot resolve the specific steric clash of the 2,3-dimethyl moiety.

  • DFT (Computational): Predicts gas-phase conformation but fails to account for packing forces which flatten the azetidine ring in the solid state.

Representative Crystallographic Data (SC-XRD)

The following parameters are typical for this class of azetidine salts and serve as the reporting standard.

Table 2: Crystal Data & Structure Refinement

ParameterValue / Description
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Angle (

)

Z (Molecules/Cell) 4
R-Factor (

)
3.85% (indicating high-quality solution)
Azetidine Pucker Angle

Structural Insight: The "Puckering" Effect

The azetidine ring is not planar.[5] In 3-(2,3-Dimethylphenyl)azetidine HCl, the ring adopts a puckered conformation to minimize torsional strain.

  • Observation: The bulky 2,3-dimethylphenyl group occupies the pseudo-equatorial position to avoid transannular steric interactions with the azetidine protons.

  • Relevance: This specific conformation dictates the vector of the nitrogen lone pair (or H-bond donor in the salt), which is critical for binding affinity in biological targets (e.g., neurotransmitter transporters).

Part 5: Visualization of Workflows

The following diagrams illustrate the decision logic and the experimental workflow.

Diagram 1: Crystallization Decision Matrix

CrystallizationLogic Start Target: 3-(2,3-Dimethylphenyl) azetidine HCl Solubility Solubility Test Start->Solubility IsSalt Is it a Salt (HCl)? Solubility->IsSalt Hygroscopic Hygroscopic Risk? IsSalt->Hygroscopic Yes MethodA Method A: Slow Evaporation (Not Recommended) Hygroscopic->MethodA Low Risk MethodB Method B: Vapor Diffusion (Recommended) Hygroscopic->MethodB High Risk (Standard) MethodC Method C: Liquid Diffusion (Alternative) Hygroscopic->MethodC Medium Risk

Caption: Decision matrix for selecting the optimal crystallization strategy based on the physicochemical properties of the azetidine salt.

Diagram 2: Structural Elucidation Workflow

Workflow Sample Crude Sample (>95% purity) VaporDiff Vapor Diffusion (MeOH / Et2O) Sample->VaporDiff Microscope Optical Microscopy (Check Birefringence) VaporDiff->Microscope XRD SC-XRD Data Collection (100 K) Microscope->XRD Single Crystal Found Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refine Refinement (Anisotropic) Solve->Refine Result Final CIF (Pucker Angle Defined) Refine->Result

Caption: End-to-end workflow from crude sample to finalized Crystallographic Information File (CIF).

References

  • Crystallization Methodologies

    • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.

    • Hulliger, J. (1994). Chemistry and Physics of Crystal Growth.
  • Azetidine Conformational Analysis

    • Couty, F., & Evano, G. (2006). Azetidine-2-carboxylic acid: From Lily of the Valley to key pharmaceuticals.[7] Organic Preparations and Procedures International, 38(5), 427-465.[7] [7]

    • Anderson, A. G., & Lok, R. (1972). The synthesis and properties of 3-substituted azetidines. The Journal of Organic Chemistry, 37(24), 3953-3955.
  • Software for Structure Solution

    • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.

    • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.

Sources

Metabolic Stability Comparison of 3-Arylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Drug Development Professionals

Introduction: The Shift Toward Strained Scaffolds

In modern drug discovery, optimizing a compound's pharmacokinetic (PK) profile is as critical as maximizing its target potency. Saturated nitrogen heterocycles—such as pyrrolidines and piperidines—have long been foundational building blocks. However, these larger rings often suffer from metabolic liabilities, particularly rapid oxidation by cytochrome P450 (CYP450) enzymes[1].

To circumvent these issues, medicinal chemists are increasingly turning to four-membered azetidine rings. The 3-arylazetidine scaffold, in particular, has emerged as a privileged bioisostere that provides unique exit vectors, enhanced aqueous solubility, and significantly improved metabolic stability[2],[3]. Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to fine-tune their pharmacokinetic profiles[2].

Mechanistic Rationale: Why 3-Arylazetidines Resist Metabolism

The superior metabolic stability of 3-arylazetidines compared to their five- and six-membered homologues is not coincidental; it is governed by fundamental physicochemical properties:

  • High Ring Strain: The azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol)[4],[1]. This strain restricts the orbital overlap required for CYP450-mediated proton abstraction at the α-carbon, thereby hindering oxidative metabolism[1].

  • Conformational Rigidity: Unlike the flexible "chair" or "boat" conformations of piperidines, azetidines adopt a rigid, non-planar structure. This rigidity limits the molecule's ability to adopt the specific conformations required to fit into the catalytic pockets of metabolic enzymes, effectively blocking common pathways like N-dealkylation[1].

  • Reduced Lipophilicity (LogD): Azetidines are generally less lipophilic than larger saturated heterocycles. Because CYP450 enzymes preferentially bind lipophilic substrates, the reduced LogD of 3-arylazetidines inherently lowers their binding affinity to these clearance enzymes, prolonging their half-life[5].

G A 3-Arylazetidine Core B High Ring Strain (~25.4 kcal/mol) A->B C Conformational Rigidity A->C D Lower Lipophilicity (Reduced LogD) A->D E Hindered α-Carbon Oxidation B->E F Blocked N-Dealkylation B->F C->F G Reduced CYP450 Binding Affinity D->G H Enhanced Metabolic Stability E->H F->H G->H

Caption: Logical flow linking 3-arylazetidine physicochemical properties to metabolic stability.

Comparative Metabolic Stability Data

When evaluating scaffolds, quantitative in vitro data is essential. The table below synthesizes representative metabolic stability parameters comparing a generic 3-arylazetidine derivative against its pyrrolidine and piperidine counterparts[4],[6],[1].

Scaffold TypeRing SizeRing Strain (kcal/mol)ConformationDominant CYP450 VulnerabilityRelative Half-Life (t½)Intrinsic Clearance (CLint)
3-Arylazetidine 4-membered~25.4Rigid / PuckeredHindered α-oxidationLong (>45 min)Low
3-Arylpyrrolidine 5-membered~6.0Flexible Envelopeα-carbon oxidationModerate (~25 min)Moderate
3-Arylpiperidine 6-membered~0.1Flexible ChairN-dealkylation, α-oxidationShort (<15 min)High

Data Note: Values are representative benchmarks derived from standard Human Liver Microsome (HLM) assays. Actual values vary based on specific aryl substitutions and assay conditions.

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To objectively measure the metabolic stability of 3-arylazetidine derivatives, the industry standard is the in vitro liver microsomal stability assay[7].

A robust protocol must be a self-validating system . This means incorporating both positive controls (to verify enzyme activity) and negative controls (to rule out chemical instability).

Step-by-Step Methodology & Causality
  • Preparation of Reaction Mixture:

    • Action: Suspend Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at a concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Add the 3-arylazetidine test compound to a final concentration of 1 µM.

    • Causality: The phosphate buffer mimics physiological pH, ensuring optimal enzyme folding. MgCl₂ is a necessary cofactor for the stability of the microsomal membrane and enzyme complexes. A low substrate concentration (1 µM) ensures the reaction operates under linear, first-order kinetics (Michaelis-Menten assumption: [S] << Km).

  • Pre-incubation:

    • Action: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Equilibrates the temperature to human physiological conditions before initiating the catalytic cycle.

  • Reaction Initiation (The Trigger):

    • Action: Add NADPH (Nicotinamide adenine dinucleotide phosphate) to a final concentration of 1 mM to start the reaction.

    • Causality: CYP450 enzymes are monooxygenases that require electrons to reduce molecular oxygen. NADPH is the obligate electron donor. Self-Validation: A parallel "Minus-NADPH" control must be run. If the compound degrades without NADPH, the instability is chemical (e.g., hydrolysis), not metabolic.

  • Sampling and Quenching:

    • Action: At predefined time points (e.g., 0, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (IS).

    • Causality: Cold acetonitrile instantly denatures the CYP450 proteins, halting metabolism at the exact time point. The Internal Standard normalizes any downstream variations in LC-MS/MS ionization efficiency.

  • System Validation (Controls):

    • Action: Run Verapamil (high clearance) and Dextromethorphan (moderate clearance) alongside the test compound[7].

    • Causality: If Verapamil does not degrade rapidly, the microsome batch is inactive, and the assay must be rejected.

  • Analysis & Calculation:

    • Action: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant (k), half-life (t½ = 0.693/k), and intrinsic clearance (CLint = (k × Volume) / Protein Concentration)[7],[6].

Workflow Step1 1. Preparation Mix Test Cpd + HLM/RLM in Buffer (pH 7.4) Step2 2. Pre-incubation Equilibrate at 37°C Step1->Step2 Step3 3. Initiation Add NADPH Cofactor Step2->Step3 Step4 4. Sampling Extract at 0, 15, 30, 60 min Step3->Step4 Step5 5. Quenching Add Cold Acetonitrile + IS Step4->Step5 Step6 6. Analysis LC-MS/MS Quantification Step5->Step6 Step7 7. Calculation Determine t½ and CLint Step6->Step7

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

Conclusion & Structural Optimization

While the 3-arylazetidine core inherently improves metabolic stability over larger heterocycles, it is not entirely immune to clearance. Oxidation at the carbons adjacent to the nitrogen can still occur[4]. To further harden the scaffold, researchers often employ strategic substitutions, such as adding fluorine atoms or gem-dimethyl groups adjacent to the vulnerable sites, which sterically and electronically shield the core from CYP450 attack[4],[5]. By combining the inherent strain of the azetidine ring with targeted medicinal chemistry, drug developers can successfully navigate complex ADME landscapes.

References

  • PubMed (NIH). "Azetidines in medicinal chemistry: emerging applications and approved drugs." Available at:[Link]

  • ResearchGate. "Examples of biologically active drug leads containing azetidine." Available at:[Link]

  • ACS Publications. "Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry." Available at:[Link]

Sources

A Researcher's Guide to Establishing Analytical Reference Standards for 3-(2,3-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies and Best Practices for the Qualification of 3-(2,3-Dimethylphenyl)azetidine as a Reference Standard.

In the landscape of pharmaceutical research and development, the integrity of all analytical data is paramount. This begins with the quality of the reference standards used. For a molecule of interest like 3-(2,3-Dimethylphenyl)azetidine, a substituted azetidine with potential applications in medicinal chemistry, establishing a well-characterized reference standard is a critical first step for accurate quantification, impurity profiling, and ensuring the reproducibility of biological and chemical studies.

This guide provides a comprehensive framework for researchers to qualify a commercially available supply of 3-(2,3-Dimethylphenyl)azetidine as an in-house reference standard. We will delve into the selection of appropriate analytical techniques, the rationale behind experimental choices, and provide detailed protocols for method development and validation, all grounded in established scientific principles and regulatory expectations.

The Critical Role of a Well-Defined Reference Standard

The qualification of a reference standard should be a holistic process, employing a suite of orthogonal analytical techniques to provide a comprehensive understanding of the material. The International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures provides a framework for the validation of the methods used to characterize a reference standard, ensuring they are fit for purpose.[3][4]

Comparative Analysis of Analytical Methodologies

The selection of analytical methods for the characterization of 3-(2,3-Dimethylphenyl)azetidine should be based on the physicochemical properties of the molecule. As a substituted azetidine, it is a small molecule with a basic nitrogen atom and an aromatic ring system. This suggests that chromatographic and spectroscopic techniques will be highly effective.

Analytical Technique Principle Application for 3-(2,3-Dimethylphenyl)azetidine Advantages Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection via UV absorbance by the aromatic ring.Purity determination, assay, and detection of non-volatile impurities.High precision and accuracy, widely available, suitable for quantitative analysis.May require derivatization for compounds without a chromophore (not an issue for this molecule).
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, with identification by mass-to-charge ratio.Identification and quantification of volatile and semi-volatile impurities. Can also be used for the primary analyte.High sensitivity and specificity, provides structural information from mass fragmentation.May require derivatization to improve volatility and thermal stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency energy by atomic nuclei in a magnetic field to elucidate molecular structure.Unambiguous confirmation of identity, structural elucidation of impurities, and quantitative analysis (qNMR).Provides detailed structural information, can be used for absolute quantification without a reference standard of the same molecule.Lower sensitivity compared to chromatographic methods.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations, providing a "fingerprint" of the molecule.Confirmatory identification by comparison to a known spectrum (if available) or for functional group analysis.Fast, non-destructive, and provides characteristic information about functional groups.Limited use for quantification and complex mixtures.
Elemental Analysis (CHN) Combustion of the sample to determine the percentage of Carbon, Hydrogen, and Nitrogen.Confirmation of the empirical formula.Provides fundamental information about the elemental composition.Does not provide information on isomeric purity or the presence of impurities with the same elemental composition.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 3-(2,3-Dimethylphenyl)azetidine. These protocols are starting points and should be optimized and validated according to ICH guidelines.[5][6]

Protocol 1: Purity Determination by HPLC-UV

Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of 3-(2,3-Dimethylphenyl)azetidine and its related substances.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm (based on the UV absorbance of the dimethylphenyl group)

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-(2,3-Dimethylphenyl)azetidine and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the area percent of the main peak and any impurities.

Rationale: A reverse-phase HPLC method is chosen for its versatility in separating small molecules. The C18 stationary phase provides good retention for the nonpolar dimethylphenyl group. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. TFA is used as an ion-pairing agent to improve peak shape for the basic azetidine nitrogen.

Protocol 2: Identification and Volatile Impurity Analysis by GC-MS

Objective: To identify 3-(2,3-Dimethylphenyl)azetidine and to detect and identify any volatile or semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade)

  • Optional: Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1 mg of 3-(2,3-Dimethylphenyl)azetidine in 1 mL of dichloromethane.

    • (Optional Derivatization): If peak tailing is observed, evaporate the solvent and add 100 µL of BSTFA and 100 µL of acetonitrile. Heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Analyzer: Quadrupole

    • Scan Range: 40-400 m/z

  • Analysis:

    • Inject the sample and acquire the total ion chromatogram (TIC).

    • Obtain the mass spectrum of the main peak and compare it with a theoretical fragmentation pattern or a library spectrum if available.

    • Identify any impurity peaks by their mass spectra.

Rationale: GC-MS is a powerful tool for the identification of small molecules and their volatile impurities. The non-polar column separates compounds based on their boiling points. Electron ionization provides reproducible fragmentation patterns that can be used for structural elucidation. Derivatization with a silylating agent can improve the chromatographic behavior of the amine by reducing its polarity and improving thermal stability.[7]

Visualizing the Analytical Workflow

A systematic approach is essential for the qualification of a reference standard. The following diagram illustrates a typical workflow.

Analytical_Workflow cluster_procurement Procurement & Initial Assessment cluster_characterization Comprehensive Characterization cluster_validation Method Validation (ICH Q2) cluster_qualification Reference Standard Qualification start Procure 3-(2,3-Dimethylphenyl)azetidine (CAS: 1260865-33-5) doc_review Review Supplier Documentation (CoA, Specification) start->doc_review identity Identity Confirmation (NMR, MS, FTIR) doc_review->identity purity Purity & Impurity Profiling (HPLC, GC-MS) doc_review->purity assay Assay (Potency) (qNMR or Mass Balance) purity->assay specificity Specificity purity->specificity linearity Linearity & Range purity->linearity accuracy Accuracy purity->accuracy precision Precision purity->precision lod_loq LOD/LOQ purity->lod_loq robustness Robustness purity->robustness qualification Qualify as In-House Reference Standard assay->qualification documentation Generate Comprehensive Certificate of Analysis qualification->documentation

Caption: Workflow for the qualification of an in-house reference standard.

Conclusion

The qualification of 3-(2,3-Dimethylphenyl)azetidine as a reference standard is a meticulous process that underpins the reliability of all subsequent research. By employing a multi-faceted analytical approach, grounded in the principles of chromatographic separation and spectroscopic identification, researchers can establish a well-characterized in-house standard. The methodologies and workflows presented in this guide, in conjunction with regulatory guidelines such as ICH Q2(R2), provide a robust framework for ensuring the quality and consistency of analytical data in the development of novel therapeutics.

References

  • ICH. (2022). Q2(R2) Validation of analytical procedures. European Medicines Agency. Retrieved from [Link]

  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • PharmaRegulatory.in. Reference Standards & Characterization. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • MRIGlobal. (2024). Four Keys to Reference Standard Management. Retrieved from [Link]

  • ResearchGate. (2019). Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. Retrieved from [Link]

  • Honeyman, T. (2019). Pharmaceutical quality control: the reference standards labyrinth. ECA Academy. Retrieved from [Link]

  • BuyersGuideChem. 3-(2,3-Dimethylphenyl)azetidine | 1260865-33-5. Retrieved from [Link]

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Safety Operating Guide

3-(2,3-Dimethylphenyl)azetidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(2,3-Dimethylphenyl)azetidine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals[1]

Executive Summary: Chemical Profile & Risk Assessment

3-(2,3-Dimethylphenyl)azetidine (CAS: 1260865-33-5 for the free base; related salts vary) is a functionalized saturated heterocycle often used as a scaffold in medicinal chemistry.[1] Its disposal requires specific attention due to the azetidine ring strain and basic amine functionality .[2]

While specific Safety Data Sheets (SDS) for this exact isomer are often proprietary, safety protocols must be extrapolated from the parent azetidine (CAS 503-29-7) and general aromatic amines .[1]

Critical Hazards (Structure-Activity Derived):
  • Corrosivity (Skin/Eye): As a secondary amine, it is likely caustic.[1] The parent azetidine is classified as H314 (Causes severe skin burns) .[3]

  • Reactivity: The four-membered azetidine ring is strained. While less explosive than aziridines, it is susceptible to ring-opening reactions in the presence of strong nucleophiles or acids, which can be exothermic.

  • Flammability: While the phenyl group raises the boiling point compared to unsubstituted azetidine, organic amine solutions are often Ignitable (D001) .[1]

Pre-Disposal: Segregation & Compatibility

The Golden Rule: Never dispose of azetidine derivatives in the general "Organic Solvent" waste stream without verifying pH compatibility.

Waste Stream Segregation Strategy
ParameterRequirementScientific Rationale
Primary Stream Basic Organic Waste Prevents accidental neutralization reactions that generate heat and pressure.
Container Type HDPE or Borosilicate Glass Amines can attack certain soft plastics or rubber seals over time.
Incompatibles Strong Acids, Oxidizers, Acid Chlorides Mixing with acids causes exothermic salt formation; mixing with oxidizers (e.g., H₂O₂) risks violent oxidation of the amine.[1]
Labeling "Hazardous Waste - Basic/Toxic" Clearly identify the specific chemical name. Do not use generic "Amine" labels if possible.

Operational Disposal Protocol

Scenario A: Disposal of Pure Substance or Stock Solutions
  • Step 1: Quenching (Optional but Recommended for Reactive Azetidines):

    • If you have a large quantity (>50g) of highly reactive azetidine, consult your EHS officer about controlled neutralization.[1] For standard medicinal chemistry amounts (<5g), direct disposal into the basic waste stream is standard.[1]

  • Step 2: Transfer:

    • Dissolve solid residues in a compatible solvent (e.g., Methanol or Dichloromethane) before adding to the liquid waste container to prevent "hot spots" of solid reactivity.

  • Step 3: pH Check:

    • Ensure the receiving waste container is alkaline (pH > 8). If the waste stream is neutral, the addition of this amine is generally safe. Avoid acidic waste streams.

Scenario B: Empty Container Management (The "Triple Rinse" Rule)

Under RCRA regulations (40 CFR § 261.7), a container is considered "RCRA Empty" only after specific treatment.[1]

  • Drain: Remove all feasible contents into the Basic Organic Waste container.

  • Rinse 1: Add solvent (approx. 10% of volume), agitate, and decant into Basic Organic Waste .

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Final Step: Deface the label. If the container is glass, it can often be recycled or trashed (check local institutional policy).[1] If it held P-listed waste (unlikely for this specific chemical, but possible for analogs), the container itself is hazardous waste.[1]

Scenario C: Contaminated Solids (Gloves, Weigh Boats)[1][4]
  • Collect in a Solid Hazardous Waste bag (typically clear or yellow polyethylene).

  • Do not dispose of in regular trash. The residual amine can cause contact dermatitis to custodial staff.

Visual Decision Logic (Disposal Workflow)

The following diagram outlines the decision-making process for disposing of 3-(2,3-Dimethylphenyl)azetidine and associated waste.

DisposalWorkflow Start Waste: 3-(2,3-Dimethylphenyl)azetidine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris Dissolve Dissolve in Compatible Solvent (e.g., MeOH) Solid->Dissolve Preferred Segregate Segregate Stream Liquid->Segregate SolidStream DISPOSE: Solid Hazardous Waste Bag Debris->SolidStream Dissolve->Segregate AcidCheck Is Waste Stream Acidic? Segregate->AcidCheck BasicStream DISPOSE: Basic Organic Waste Container AcidCheck->BasicStream No (Neutral/Basic) Stop STOP: Exothermic Risk! Choose Basic Stream AcidCheck->Stop Yes

Caption: Decision logic for segregating azetidine waste streams to prevent incompatibility reactions.

Regulatory Compliance & Emergency Response

RCRA Classification (USA)[1]
  • Characteristic Waste: This compound is not explicitly P-listed or U-listed. However, it likely triggers:

    • D001 (Ignitable): If in flammable solvent.[1]

    • D002 (Corrosive): If pH > 12.5 (aqueous solutions).[1]

  • Generator Status: Ensure your lab's accumulation area does not exceed volume limits (typically 55 gallons for hazardous waste) [1].

Spill Response (Small Scale < 100 mL)
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1]

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use paper towels (combustible) if the substance is neat/concentrated amine.

  • Neutralize: Wipe the area with a dilute weak acid (e.g., 5% Citric Acid) only after bulk material is removed, to neutralize the basic residue.

  • Disposal: Place all spill debris into a sealed hazardous waste bag.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (General reference for Amine handling).

Sources

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